2-(Methylthio)ethanamine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65767. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure of Parent
Properties
IUPAC Name |
2-methylsulfanylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NS.ClH/c1-5-3-2-4;/h2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHZAJIZZBIDFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627806 | |
| Record name | 2-(Methylsulfanyl)ethan-1-amine--hydrogen chloride (1/1) | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID90627806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6950-53-4 | |
| Record name | 6950-53-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65767 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Methylsulfanyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(methylsulfanyl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Versatility of 2-(Methylthio)ethanamine Hydrochloride
An In-depth Technical Guide to the Synthesis of 2-(Methylthio)ethanamine Hydrochloride
This compound is a crucial building block in modern organic synthesis, valued for its role as a precursor in the development of a wide range of biologically active molecules. Its structure, featuring a primary amine and a methylthioether group, makes it a versatile intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Notably, it serves as a key side chain in the synthesis of H2-receptor antagonists like cimetidine and is a component in the synthesis of various other significant compounds. This guide provides a detailed, field-proven protocol for the synthesis of this compound, grounded in established chemical principles and supported by authoritative references.
Synthetic Pathways: A Comparative Overview
Several synthetic routes to this compound have been developed, each with distinct advantages and considerations. The most prevalent methods include:
-
Nucleophilic Substitution with Sodium Thiomethoxide: This is a widely adopted method involving the reaction of a 2-haloethylamine derivative, such as 2-chloroethylamine hydrochloride, with sodium thiomethoxide. This approach is often favored for its straightforward procedure and good yields.
-
Reduction of a Thioacetamide Derivative: Another common method involves the reduction of S-(2-aminoethyl)thioacetate or a related thioamide.
-
Reaction of Aziridine with Methanethiol: This route utilizes the ring-opening of aziridine with methanethiol, offering an alternative pathway to the desired product.
This guide will focus on the first method—nucleophilic substitution—due to its reliability and well-documented success in various laboratory and industrial settings.
Core Synthesis Protocol: From 2-Chloroethylamine Hydrochloride
This section details the step-by-step synthesis of this compound via the reaction of 2-chloroethylamine hydrochloride with sodium thiomethoxide. The causality behind each step is explained to provide a deeper understanding of the reaction dynamics.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 2-(Methylthio)ethanamine HCl.
Quantitative Data Summary
| Reagent/Parameter | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| 2-Chloroethylamine hydrochloride | 116.00 | 11.6 g (0.1 mol) | 1.0 |
| Sodium thiomethoxide | 70.09 | 7.7 g (0.11 mol) | 1.1 |
| Anhydrous Ethanol | 46.07 | 100 mL | - |
| Reaction Conditions | |||
| Temperature | - | Reflux (~78°C) | - |
| Time | - | 4-6 hours | - |
| Expected Yield | 127.63 (Product) | ~10.2 g | ~80% |
Step-by-Step Methodology
1. Reagent Preparation and Setup:
-
Action: A solution of sodium thiomethoxide (1.1 equivalents) is prepared in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.
-
Rationale (Expertise & Experience): The use of a slight excess of sodium thiomethoxide ensures the complete consumption of the limiting reactant, 2-chloroethylamine hydrochloride. Anhydrous ethanol is a suitable polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction. A nitrogen atmosphere is crucial to prevent the oxidation of the highly nucleophilic and odorous thiomethoxide.
2. Reaction Initiation:
-
Action: 2-Chloroethylamine hydrochloride (1.0 equivalent) is added to the stirred solution of sodium thiomethoxide in one portion.
-
Rationale: The hydrochloride salt is used as it is a more stable and less volatile precursor than the free base. It readily dissolves in ethanol to participate in the reaction.
3. Nucleophilic Substitution (Reaction Execution):
-
Action: The reaction mixture is heated to reflux and maintained at this temperature for several hours (typically 4-6 hours), with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Rationale: Heating the mixture to reflux provides the necessary activation energy for the nucleophilic substitution of the chloride by the thiomethoxide ion. TLC is an essential in-process control to determine the point of complete consumption of the starting material, preventing unnecessary heating that could lead to side product formation.
4. Workup and Isolation:
-
Action: After cooling to room temperature, the precipitated sodium chloride (a byproduct) is removed by filtration. The filtrate is then concentrated under reduced pressure using a rotary evaporator.
-
Rationale: The removal of the inorganic salt byproduct is a critical first step in purification. Rotary evaporation efficiently removes the bulk of the solvent without excessive heating, which could degrade the product. The resulting crude product is typically an oil or semi-solid.
5. Purification by Recrystallization:
-
Action: The crude residue is dissolved in a minimal amount of a suitable solvent, such as hot isopropanol, and the product is precipitated by the addition of a less polar co-solvent like diethyl ether. The resulting white solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
-
Rationale: Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent system (e.g., isopropanol/ether) is critical; the product should be soluble in the primary solvent when hot but sparingly soluble when cold, and insoluble in the co-solvent. This differential solubility allows for the separation of the desired product from soluble impurities. Washing with a cold, non-solubilizing solvent removes any residual impurities adhering to the crystal surface.
Characterization and Validation
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the presence of the methylthio and ethylamine moieties through characteristic chemical shifts and coupling patterns.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition.
-
Melting Point Analysis: A sharp melting point close to the literature value (approximately 167-170°C) is a strong indicator of high purity.
Safety and Handling
Trustworthiness: A self-validating protocol must include rigorous safety measures.
-
Sodium Thiomethoxide: This reagent is corrosive and has a strong, unpleasant odor. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
2-Chloroethylamine hydrochloride: This compound is toxic and an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Solvents: Ethanol, isopropanol, and diethyl ether are flammable. All heating should be conducted using heating mantles or oil baths, and all sources of ignition must be excluded from the work area.
Conclusion
The synthesis of this compound via nucleophilic substitution of 2-chloroethylamine hydrochloride with sodium thiomethoxide is a robust and reproducible method. By understanding the rationale behind each step—from the choice of reagents and reaction conditions to the purification strategy—researchers can reliably produce this valuable synthetic intermediate with high yield and purity. Adherence to strict safety protocols is paramount for the successful and safe execution of this synthesis.
References
- Title: Process for preparing 2-(methylthio)
- Title: Process for the preparation of 2-(methylthio)
- Source: Google Patents (US4199602A)
An In-depth Technical Guide to 2-(Methylthio)ethanamine Hydrochloride (CAS 6950-53-4)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Methylthio)ethanamine hydrochloride (CAS Number: 6950-53-4), also known as S-methylcysteamine hydrochloride, is a bifunctional organosulfur compound of significant interest in synthetic organic chemistry.[1][2][3] Possessing both a nucleophilic primary amine and a thioether moiety, this molecule serves as a versatile building block, most notably in the pharmaceutical industry.[4] Its structural framework is integral to the synthesis of prominent histamine H₂-receptor antagonists, including cimetidine and ranitidine, which have been widely used in the treatment of ulcerative conditions.[5] This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, characteristic reactivity, analytical profile, and established applications, with a focus on its role in drug discovery and development.
Chemical Identity and Physicochemical Properties
This compound is the salt form of the free base, 2-(methylthio)ethanamine. The hydrochloride salt enhances stability and improves aqueous solubility, facilitating its use in various synthetic applications.[4]
Structure and Nomenclature
-
IUPAC Name : 2-(Methylsulfanyl)ethan-1-amine hydrochloride[2]
-
Common Synonyms : 2-(Methylthio)ethylamine hydrochloride, S-Methylcysteamine hydrochloride, 2-Aminoethyl methyl sulfide hydrochloride[1][6]
-
CAS Number : 6950-53-4[2]
-
Molecular Formula : C₃H₁₀ClNS[2]
-
Molecular Weight : 127.63 g/mol [6]
-
Appearance : Typically a white to off-white solid or powder.[2]
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₃H₁₀ClNS | [2] |
| Molecular Weight | 127.63 g/mol | [6] |
| Appearance | Solid, white powder | [2][4] |
| Boiling Point (Free Base) | 146-149 °C | [7] |
| Density (Free Base) | 0.98 g/mL at 20 °C | [7] |
| Refractive Index (Free Base) | n20/D 1.495 | [7] |
| Solubility | Soluble in water |[4] |
Synthesis and Purification
The primary route to this compound involves the S-methylation of its precursor, 2-aminoethanethiol hydrochloride, commonly known as cysteamine hydrochloride.
Synthetic Pathway: S-methylation of Cysteamine Hydrochloride
The synthesis capitalizes on the high nucleophilicity of the thiol group in cysteamine. The reaction proceeds via a standard S-alkylation mechanism. While specific industrial protocols are proprietary, a representative laboratory-scale synthesis can be conceptualized based on established organic chemistry principles. The key is the selective methylation of the sulfur atom in the presence of the primary amine. Under acidic conditions (as the hydrochloride salt), the amine group is protonated (-NH₃⁺), reducing its nucleophilicity and directing the alkylating agent to the thiol group.
Figure 1: General synthetic scheme for S-methylation of cysteamine.
Experimental Protocol (Illustrative)
This protocol is illustrative, based on common laboratory procedures for S-alkylation of thiols.
-
Preparation : To a solution of cysteamine hydrochloride (1.0 eq) in an appropriate solvent such as methanol or ethanol, a base (e.g., sodium methoxide, 1.0-1.1 eq) is added at 0 °C to neutralize the amine hydrochloride and deprotonate the thiol, forming the more nucleophilic thiolate.
-
Methylation : A methylating agent, such as methyl iodide or dimethyl sulfate (1.0 eq), is added dropwise to the solution while maintaining the temperature at 0 °C.
-
Reaction : The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation : The solvent is removed under reduced pressure. The residue is redissolved in a suitable organic solvent (e.g., dichloromethane) and washed with water to remove inorganic salts.
-
Hydrochloride Salt Formation : The organic layer is dried over anhydrous sodium sulfate, filtered, and then treated with a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether or isopropanol) to precipitate the desired this compound.
-
Purification : The resulting solid is collected by filtration, washed with a cold non-polar solvent (e.g., diethyl ether) to remove any non-polar impurities, and dried under vacuum to yield the pure product.
Reactivity and Synthetic Utility
The synthetic value of this compound lies in its dual functionality. The primary amine serves as a potent nucleophile, while the thioether can be involved in further transformations, although it is generally less reactive.
Nucleophilic Reactivity of the Amine Group
The primary amine readily participates in reactions with a wide range of electrophiles. This reactivity is the cornerstone of its application in building more complex molecular architectures.
-
Reaction with Acyl Chlorides and Anhydrides : Forms N-acylated products (amides). This reaction is typically rapid and exothermic.[8][9]
-
Reaction with Isocyanates and Isothiocyanates : Yields urea and thiourea derivatives, respectively.[10][11] This is a key step in the synthesis of many bioactive molecules.[12]
-
Reaction with Aldehydes and Ketones : Forms Schiff bases (imines), which can be subsequently reduced to secondary amines via reductive amination.
-
Nucleophilic Substitution : Reacts with alkyl halides to form secondary and tertiary amines.
Sources
- 1. US5256362A - Method for production of granular cysteamine hydrochloride - Google Patents [patents.google.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. CAS 6950-53-4: Ethanamine,2-(methylthio)-, hydrochloride (… [cymitquimica.com]
- 5. CN101225063A - Method for preparing cysteamine hydrochloride by alkali hydrolysis - Google Patents [patents.google.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. 2-(Methylthio)ethylamine 97 18542-42-2 [sigmaaldrich.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]
- 10. researchgate.net [researchgate.net]
- 11. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles [mdpi.com]
A Technical Guide to the Physicochemical Characterization of S-Methylcysteamine Hydrochloride
Introduction
S-Methylcysteamine hydrochloride is a derivative of cysteamine, a well-characterized aminothiol compound used in the treatment of nephropathic cystinosis.[1][2] The introduction of a methyl group to the thiol moiety (S-methylation) fundamentally alters the molecule's chemical properties, moving from a free thiol (HS-R) to a thioether (CH₃-S-R). This modification is expected to significantly impact its reactivity, particularly its susceptibility to oxidation, as well as its pharmacokinetic and pharmacodynamic profiles.
Despite its structural relationship to a known therapeutic agent, S-Methylcysteamine hydrochloride is not as extensively documented in public literature. This guide, therefore, serves a dual purpose: to collate the available predictive and analogous data for its physical properties and, more importantly, to provide a robust methodological framework for its comprehensive physicochemical characterization. For researchers in drug discovery and development, this process is paramount for establishing identity, purity, stability, and suitability for formulation. We will approach this characterization not as a checklist, but as a logical, self-validating workflow, explaining the causality behind each analytical choice.
Molecular Structure and Fundamental Properties
The first step in characterizing any new or sparsely documented active pharmaceutical ingredient (API) is to establish its fundamental molecular identity. This provides the theoretical foundation for all subsequent experimental analysis. S-Methylcysteamine is structurally differentiated from its parent compound, cysteamine, and the related amino acid S-Methyl-L-cysteine.
Table 1: Comparison of S-Methylcysteamine Hydrochloride and Related Compounds
| Property | S-Methylcysteamine Hydrochloride | Cysteamine Hydrochloride[2] | (-)-S-Methyl-L-cysteine[3] |
| Structure | CH₃-S-CH₂-CH₂-NH₂ · HCl | HS-CH₂-CH₂-NH₂ · HCl | CH₃-S-CH₂-CH(NH₂)COOH |
| Molecular Formula | C₃H₁₀ClNS | C₂H₈ClNS | C₄H₉NO₂S |
| Molecular Weight | 127.64 g/mol | 113.61 g/mol | 135.19 g/mol |
| Key Functional Groups | Thioether, Amine (as hydrochloride salt) | Thiol, Amine (as hydrochloride salt) | Thioether, Carboxylic Acid, Amine |
The conversion of the thiol to a thioether eliminates the highly reactive sulfhydryl proton, which is anticipated to increase the compound's oxidative stability. The molecular weight is calculated based on its chemical formula and is a critical parameter for mass spectrometry.
Macroscopic and Thermal Properties
These properties define the bulk characteristics of the material, which are critical for handling, storage, and formulation.
Physical Appearance and Organoleptic Properties
Based on analogous compounds like cysteamine hydrochloride, S-Methylcysteamine hydrochloride is expected to be a white to off-white crystalline solid.[4][5] While cysteamine is noted for a disagreeable odor, the methylation of the sulfur atom may alter this characteristic.
Melting Point and Thermal Behavior
Causality: The melting point is a primary indicator of a crystalline solid's purity. A sharp, well-defined melting peak suggests high purity, whereas a broad peak or a melting point depression often indicates the presence of impurities. Differential Scanning Calorimetry (DSC) is the preferred method over traditional melting point apparatus as it provides quantitative data on thermal events, including melting endotherms, decomposition exotherms, and polymorphic transitions.
Experimental Protocol: Melting Point Determination by DSC
-
Sample Preparation: Accurately weigh 2-5 mg of S-Methylcysteamine hydrochloride into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: Place both pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation during heating.
-
Thermal Program: Equilibrate the sample at 25°C. Ramp the temperature at a controlled rate, typically 10°C/min, up to a temperature beyond the expected melting point (e.g., 250°C).
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. For comparison, the melting point of the parent compound, cysteamine, is reported to be between 67-71°C.[6]
Solubility Profiling
Causality: Solubility is a cornerstone of drug development. It dictates the choice of solvents for synthesis and purification, the potential for various dosage forms (e.g., aqueous solutions for injection), and is a key determinant of oral bioavailability. A comprehensive profile across solvents of varying polarity (aqueous and organic) is essential.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
-
System Setup: Add an excess amount of S-Methylcysteamine hydrochloride to a series of vials, each containing a known volume (e.g., 2 mL) of a selected solvent (e.g., water, PBS pH 7.2, ethanol, DMSO, acetone).[4][7]
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The system should have visible solid remaining to confirm saturation.
-
Sample Preparation: After equilibration, allow the vials to stand for a short period for the excess solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical technique, such as HPLC-UV.[8][9]
-
Data Reporting: Express solubility in units of mg/mL or mol/L.
Table 2: Predictive Solubility Profile Based on Related Compounds
| Solvent | Expected Solubility of S-Methylcysteamine HCl | Rationale / Analogous Data |
| Water | High | The hydrochloride salt form enhances aqueous solubility. Cysteamine HCl is water-soluble.[1] L-cysteine HCl is soluble at 50 mg/mL.[7] |
| PBS (pH 7.2) | High | Expected to be readily soluble in aqueous buffers. Cysteamine HCl is soluble in PBS at ~10 mg/mL.[4] |
| Ethanol | Soluble | Polar protic solvents are generally effective for amino-containing hydrochloride salts. L-cysteine HCl is soluble in ethanol at ~10 mg/mL.[7] |
| DMSO | Soluble | A common polar aprotic solvent for organic compounds. Cysteamine HCl is soluble in DMSO at ~5 mg/mL.[4] |
| Acetone | Sparingly Soluble to Insoluble | Less polar solvents are less likely to effectively solvate the ionic salt. L-cysteine HCl is reported as insoluble in acetone.[7] |
Spectroscopic and Spectrometric Structural Confirmation
These techniques provide an unambiguous confirmation of the molecular structure at an atomic level.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful tool for elucidating the precise structure of an organic molecule. ¹H NMR identifies the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR does the same for the carbon skeleton.
Predicted ¹H NMR Spectrum (in D₂O):
-
~2.2 ppm (singlet, 3H): Protons of the S-CH₃ group.
-
~2.8 ppm (triplet, 2H): Protons of the -S-CH₂- group, coupled to the adjacent methylene group.
-
~3.2 ppm (triplet, 2H): Protons of the -CH₂-NH₂ group, coupled to the adjacent methylene group.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of S-Methylcysteamine hydrochloride in ~0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[10][11] Use standard pulse programs. For ¹³C, proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.
-
Data Analysis: Integrate the ¹H signals to confirm proton counts. Analyze chemical shifts, splitting patterns (multiplicity), and coupling constants to confirm the connectivity of the molecular fragments. Compare the observed spectra to predicted values and data from similar structures.[3][12][13]
Infrared (IR) Spectroscopy
Causality: IR spectroscopy is a rapid and reliable method for identifying the presence of key functional groups. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different chemical bonds.
Expected Key IR Absorption Bands:
-
~3000-2800 cm⁻¹: C-H stretching from the methyl and methylene groups.
-
~2800-2400 cm⁻¹: Broad absorption characteristic of the amine hydrochloride (R-NH₃⁺) stretch.
-
~1600-1500 cm⁻¹: N-H bending vibrations.
-
~1450 cm⁻¹: C-H bending vibrations.
-
~700-600 cm⁻¹: C-S stretching, characteristic of a thioether.
Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean and perform a background scan to capture the ambient spectrum.
-
Sample Application: Place a small amount of the solid S-Methylcysteamine hydrochloride powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Analysis: Identify the characteristic absorption bands and compare them to reference spectra of related compounds to confirm the presence of expected functional groups.[14][15][16]
Mass Spectrometry (MS)
Causality: Mass spectrometry provides the exact molecular weight of a compound and offers structural information through its fragmentation pattern. This is an essential tool for confirming identity and detecting impurities.
Expected Results:
-
Technique: Electrospray Ionization (ESI) in positive ion mode is ideal for this molecule.
-
Parent Ion: The free base (S-Methylcysteamine) has a monoisotopic mass of 91.0506 Da. In the mass spectrum, the primary observed ion should be the protonated molecule [M+H]⁺ at m/z 92.0584 .
-
Isotope Pattern: The presence of sulfur will result in a characteristic A+2 isotopic peak ([³⁴S]) at m/z 94.05, with an abundance of ~4.4% relative to the A peak, providing further confirmation.
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.
-
Chromatography: Inject the sample into an LC system (e.g., UPLC or HPLC) to separate the main compound from any potential impurities before it enters the mass spectrometer.[17][18]
-
Mass Analysis: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain an accurate mass measurement of the parent ion.
-
Fragmentation (MS/MS): Perform a tandem MS experiment by isolating the parent ion (m/z 92.0584) and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern for structural confirmation.[19][20][21]
Stability and Storage
Causality: Understanding a compound's stability is non-negotiable in drug development. It determines shelf-life, required storage conditions, and potential degradation pathways that could lead to loss of potency or the formation of toxic impurities. While S-methylation is expected to prevent the thiol-disulfide oxidation common to cysteamine, other degradation routes must be evaluated.
Recommended Storage Conditions: Based on the hygroscopic nature of similar hydrochloride salts and general best practices, S-Methylcysteamine hydrochloride should be stored in a tightly sealed container, protected from moisture and light.[5] Refrigerated conditions (2-8°C) are recommended to minimize the rate of any potential degradation.[22][23] Ophthalmic preparations of cysteamine hydrochloride show significantly greater stability when stored at -20°C compared to 4°C, highlighting the importance of temperature control.[24]
Experimental Protocol: Accelerated Stability Study (ICH Q1A)
-
Sample Packaging: Package the API in containers that simulate the proposed long-term storage packaging.
-
Storage Conditions: Place samples in controlled environmental chambers at accelerated conditions (e.g., 40°C / 75% Relative Humidity).
-
Time Points: Pull samples at specified time points (e.g., 0, 1, 3, and 6 months).
-
Analysis: At each time point, analyze the sample for:
-
Appearance: Any change in color or physical form.
-
Assay: Quantification of the API content, typically by a stability-indicating HPLC method.
-
Related Substances: Detection and quantification of any degradation products.
-
-
Data Evaluation: A significant change (e.g., >5% loss of assay or exceeding limits for degradation products) indicates instability under these conditions. The data is used to predict long-term shelf-life under recommended storage conditions (e.g., 2-8°C).
Visualized Analytical Workflow
The comprehensive characterization of a compound like S-Methylcysteamine hydrochloride follows a logical progression from basic identity confirmation to in-depth purity and stability analysis.
Caption: Logical workflow for the physicochemical characterization of S-Methylcysteamine HCl.
References
- ResearchGate. (n.d.). Solubility Behavior and Polymorphism of l -Cysteine Methyl Ester Hydrochloride in 14 Pure and a Binary Ethanol and Dichloromethane Solvent Systems.
-
National Center for Biotechnology Information. (n.d.). Cysteamine. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). L-Cysteine, methyl ester, hydrochloride. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Cysteamine Hydrochloride. PubChem Compound Database. Retrieved from [Link]
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BioSpectra. (2024). CYSTEAMINE HCl (2-MEA) 2021 VALIDATION LOTS LONG-TERM STABILITY REPORT. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). (-)-S-Methyl-L-cysteine. PubChem Compound Database. Retrieved from [Link]
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PubMed Central. (2021). Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form. Retrieved from [Link]
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ResearchGate. (2018). Is L-cysteine HCl MH is soluble in ethanol and acetone?. Retrieved from [Link]
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NIH. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from [Link]
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ResearchGate. (n.d.). ¹H NMR spectra of SA, CSH, and SA‐SH in D2O. CSH, cysteamine hydrochloride. Retrieved from [Link]
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PubMed. (2019). An LC-MS/MS Method to Measure S-Methyl-l-Cysteine and S-Methyl-l-Cysteine Sulfoxide in Human Specimens Using Isotope Labelled Internal Standards. Retrieved from [Link]
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ResearchGate. (2019). An LC-MS/MS Method to Measure S-Methyl-l-Cysteine and S-Methyl-l-Cysteine Sulfoxide in Human Specimens Using Isotope Labelled Internal Standards. Retrieved from [Link]
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PubMed. (n.d.). Measurement of S-methylcysteine and S-methyl-mercapturic acid in human urine by alkyl-chloroformate extractive derivatization and isotope-dilution gas chromatography-mass spectrometry. Retrieved from [Link]
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MDPI. (2019). An LC-MS/MS Method to Measure S-Methyl-l-Cysteine and S-Methyl-l-Cysteine Sulfoxide in Human Specimens Using Isotope Labelled Internal Standards. Retrieved from [Link]
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2-(Methylthio)ethanamine hydrochloride molecular structure
An In-depth Technical Guide to the Molecular Structure of 2-(Methylthio)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comprehensive technical overview of this compound (CAS: 6950-53-4), a versatile bifunctional molecule of significant interest in chemical synthesis and pharmaceutical development. The molecule's structure, featuring a primary amine and a methylthio ether, imparts a unique combination of basicity and nucleophilicity.[1] This document delves into its fundamental molecular and physicochemical properties, detailed spectroscopic signature, common synthetic pathways, and critical applications. Furthermore, it offers practical insights into its safe handling, storage, and use in experimental settings, serving as an essential resource for professionals engaged in fine chemical synthesis and drug discovery.
Introduction: A Versatile Synthetic Building Block
This compound, also known by synonyms such as S-Methylcysteamine hydrochloride, is the salt form of 2-(methylthio)ethanamine.[1][2] The hydrochloride salt enhances the compound's stability and improves its solubility in aqueous media, facilitating its use in various laboratory settings.[1] Its structural simplicity belies its utility as a key intermediate. The primary amine serves as a nucleophile or a basic site for further functionalization, while the sulfur atom offers a point for coordination chemistry or can participate in various organic reactions. This duality makes it a valuable precursor in the synthesis of a wide range of more complex molecules, including agrochemicals and active pharmaceutical ingredients (APIs).[1] For instance, moieties derived from this compound are found in potential treatments for cancer and drug-resistant malaria.[3]
Molecular and Physicochemical Properties
The structural and physical characteristics of a compound are foundational to its application. The key properties of 2-(Methylthio)ethanamine and its hydrochloride salt are summarized below.
Molecular Structure
The molecule consists of a two-carbon (ethyl) backbone. A primary amine group (-NH₂) is attached to one carbon, and a methylthio group (-S-CH₃) is attached to the adjacent carbon.[1] In the hydrochloride salt, the amine group is protonated to form an ammonium cation (-NH₃⁺), with a chloride anion (Cl⁻) providing the counter-ion.
Caption: 2D structure of this compound.
Physicochemical Data
The properties of the hydrochloride salt can differ from its free base form, particularly in terms of melting point and solubility.
| Property | Value | Source |
| CAS Number | 6950-53-4 | [1][4] |
| Molecular Formula | C₃H₁₀ClNS | [2][4] |
| Molecular Weight | 127.63 g/mol | [2][4] |
| Appearance | Solid; Off-white powder | [4][5] |
| Solubility | Soluble in water | [1][6] |
| Storage Temperature | 2-8°C (Refrigerator) | [2][7] |
| Boiling Point (Free Base) | 146-149 °C | [6] |
| Density (Free Base) | 0.98 g/mL at 20 °C | [6] |
Spectroscopic Characterization Profile
Spectroscopic analysis is essential for identity confirmation and purity assessment. The expected spectral data for this compound are outlined below.
-
¹H NMR (Proton NMR): In a solvent like D₂O, the spectrum would show three main signals:
-
A singlet around 2.1-2.3 ppm for the methyl protons (-S-CH₃ ).
-
A triplet around 2.8-3.0 ppm for the methylene protons adjacent to the sulfur atom (-S-CH₂ -).
-
A triplet around 3.2-3.4 ppm for the methylene protons adjacent to the ammonium group (-CH₂ -NH₃⁺). The protons on the nitrogen are often exchanged with deuterium in D₂O and may not be visible.
-
-
¹³C NMR (Carbon NMR): The proton-decoupled spectrum is expected to show three distinct signals corresponding to the three unique carbon atoms:
-
One signal for the methyl carbon (-S-C H₃).
-
Two signals for the ethyl carbons (-C H₂-C H₂-).
-
-
Infrared (IR) Spectroscopy: Key absorption bands would include:
-
A broad band in the 3200-2800 cm⁻¹ region, characteristic of the N-H stretching vibrations of the ammonium salt (R-NH₃⁺).
-
C-H stretching vibrations just below 3000 cm⁻¹.
-
N-H bending vibrations around 1600-1500 cm⁻¹.
-
C-S stretching, which is typically weak, appearing in the 800-600 cm⁻¹ region.
-
-
Mass Spectrometry (MS): For the free base (after deprotonation), electron impact (EI) or electrospray ionization (ESI) would show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the mass of the free amine (C₃H₉NS), which is approximately 91.18 amu.[7][8] Common fragmentation patterns would involve the loss of the methyl group or cleavage of the C-C bond.
Synthesis and Manufacturing Overview
A common and straightforward laboratory synthesis involves the S-methylation of cysteamine hydrochloride. This pathway leverages readily available starting materials.
Representative Synthetic Pathway
The synthesis can be achieved by reacting cysteamine hydrochloride with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base to neutralize the HCl and deprotonate the thiol group, making the sulfur atom nucleophilic.
Caption: Role as a versatile precursor in chemical synthesis.
Safety, Handling, and Storage
Proper handling of this compound is crucial for laboratory safety.
-
Hazard Identification: The compound is classified as corrosive and can cause severe skin burns and eye damage. [9][10]It is also harmful if swallowed. [5][11]The free base form is a flammable liquid and vapor. [9]* Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. [10]Work should be conducted in a well-ventilated area or a chemical fume hood. [10]* Handling: Avoid breathing dust or vapors. [5]Prevent contact with skin and eyes. [5]Use non-sparking tools and take measures to prevent static discharge, especially when handling the free base. [9][10]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [5][10]It is often recommended to store under refrigeration (2-8°C). [2][7]Keep away from incompatible materials such as strong acids, bases, and oxidizing agents. [10]
Conclusion
This compound is more than a simple chemical. Its defined molecular structure provides two distinct functional handles, making it a highly valuable and versatile building block in modern organic synthesis. A thorough understanding of its physicochemical properties, spectroscopic fingerprints, and safe handling protocols is essential for researchers and developers aiming to leverage its synthetic potential in the creation of novel pharmaceuticals, agrochemicals, and advanced materials.
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An In-depth Technical Guide to the Solubility of 2-(Methylthio)ethanamine Hydrochloride for Researchers and Drug Development Professionals
Introduction: Understanding the Significance of 2-(Methylthio)ethanamine Hydrochloride
This compound, with the CAS number 6950-53-4, is a vital building block in various chemical syntheses. Its structural combination of a primary amine and a methylthioether group makes it a versatile intermediate in the development of pharmaceuticals and other specialty chemicals. The hydrochloride salt form is specifically designed to enhance the compound's stability and, crucially, its aqueous solubility, a key parameter for many of its applications.[1] This guide provides a comprehensive overview of the solubility characteristics of this compound, offering both theoretical insights and practical methodologies for its determination and application in research and development.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for any discussion of its solubility. These properties govern its behavior in different solvent systems.
| Property | Value | Source |
| CAS Number | 6950-53-4 | [1][2] |
| Molecular Formula | C3H10ClNS | [2] |
| Molecular Weight | 127.64 g/mol | [2] |
| Appearance | Solid | [2] |
| pKa of Conjugate Acid | 9.18 (for the free amine) |
The Critical Role of the Hydrochloride Salt in Solubility
The conversion of the free amine, 2-(Methylthio)ethylamine, to its hydrochloride salt is a deliberate and critical modification to improve its handling and, most importantly, its solubility in aqueous media.[1] Amines, particularly those with lower molecular weights, can exhibit some water solubility due to hydrogen bonding. However, by reacting the basic amine with hydrochloric acid, an ammonium salt is formed.[3][4] This salt is an ionic compound that readily dissociates in polar solvents like water, significantly enhancing its solubility.[3][4]
The solubility of amine salts is primarily dictated by their ionic nature, polarity, and ability to form hydrogen bonds.[3][4] As a charged species, this compound can participate in strong ion-dipole interactions with water molecules, leading to effective solvation. This contrasts with its solubility in nonpolar organic solvents, where it is expected to be poorly soluble.
Expected Solubility Profile
| Solvent | Predicted Solubility | Rationale |
| Water | High | As a hydrochloride salt, it is a polar, ionic compound that will readily dissolve in the polar protic solvent water through strong ion-dipole interactions and hydrogen bonding.[3][4] |
| Methanol/Ethanol | Moderate to High | These polar protic solvents can solvate the ionic salt, though likely less effectively than water. |
| Dimethyl Sulfoxide (DMSO) | Moderate | DMSO is a polar aprotic solvent capable of dissolving many salts. |
| Acetonitrile | Low to Moderate | While polar, acetonitrile is aprotic and generally a weaker solvent for salts compared to water or DMSO. |
| Dichloromethane (DCM) | Very Low | A nonpolar solvent that is unable to effectively solvate the charged species. |
| Hexanes/Toluene | Insoluble | Nonpolar solvents that are incompatible with ionic compounds. |
The Influence of pH on Aqueous Solubility
The pKa of the conjugate acid of 2-(Methylthio)ethanamine is a critical parameter for understanding its solubility in aqueous solutions at different pH values. With a pKa of 9.18 for the corresponding free amine, the compound's state of ionization, and therefore its solubility, is highly pH-dependent.
Below the pKa, the amine exists predominantly in its protonated, charged (ammonium) form, which is highly water-soluble. As the pH of the solution approaches and surpasses the pKa, the equilibrium shifts towards the uncharged, free amine form. This free amine is less polar and, consequently, less soluble in water. Therefore, to maintain maximum aqueous solubility, the pH of the solution should be kept well below 9.18.
Caption: pH-dependent equilibrium of this compound.
Experimental Determination of Solubility: A Step-by-Step Protocol
For research and drug development, a precise and reproducible method for determining solubility is crucial. The isothermal shake-flask method is a widely accepted technique for establishing equilibrium solubility.
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected analytical grade solvent (e.g., deionized water, ethanol)
-
Thermostatic shaker bath
-
Calibrated thermometer or temperature probe
-
Analytical balance
-
Volumetric flasks and pipettes
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)
Protocol Workflow:
Caption: Workflow for the isothermal shake-flask solubility determination.
Detailed Procedure:
-
Preparation of Saturated Solutions: To a series of vials, add a known volume of the selected solvent. Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The presence of undissolved solid at the end of the experiment is essential.
-
Equilibration: Place the sealed vials in a thermostatic shaker bath set to the desired temperature (e.g., 25°C or 37°C). Agitate the vials for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. For a more complete separation, centrifuge the vials at a moderate speed.
-
Sample Analysis: Carefully withdraw a precise aliquot of the clear supernatant. To avoid disturbing the solid material, it is best to sample from the top of the liquid. Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining microscopic particles.
-
Quantification: Accurately dilute the filtered sample with a suitable mobile phase. Quantify the concentration of this compound in the diluted sample using a validated HPLC method. A standard curve prepared with known concentrations of the compound is necessary for accurate quantification.
-
Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility, and the results should be reported as the mean ± standard deviation.
Conclusion: A Versatile and Soluble Building Block
This compound is a valuable chemical intermediate whose utility is significantly enhanced by its conversion to a hydrochloride salt. This modification confers high aqueous solubility, a property that is critical for its use in various synthetic and biological applications. While quantitative solubility data may not be readily published, a thorough understanding of its physicochemical properties, particularly its ionic nature and the pKa of the parent amine, allows for a robust prediction of its solubility behavior. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable method for their determination. This combination of theoretical understanding and practical methodology empowers researchers and drug development professionals to effectively utilize this compound in their work.
References
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The Emerging Role of 2-(Methylthio)ethanamine Hydrochloride in Modern Medicinal Chemistry: A Technical Guide
Abstract
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among these, 2-(Methylthio)ethanamine hydrochloride is emerging as a versatile and highly valuable scaffold. Its unique structural and electronic properties, characterized by a flexible ethylamine chain, a nucleophilic primary amine, and a polar yet metabolically susceptible methylthio group, offer a rich platform for chemical modification and optimization. This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry. We will delve into its pivotal role in the design and synthesis of innovative agents for neurodegenerative diseases, its potential as a framework for developing G-protein coupled receptor (GPCR) ligands, and its utility as a template for bioisosteric modifications to fine-tune pharmacokinetic and pharmacodynamic profiles. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their quest for next-generation medicines.
Introduction: The Strategic Value of this compound
This compound, with the CAS number 6950-53-4, is a seemingly simple molecule that packs a significant punch in the medicinal chemist's toolbox.[1][2][3] Its hydrochloride salt form enhances stability and aqueous solubility, facilitating its use in a variety of synthetic transformations.[1][4] The core structure presents three key features for drug design:
-
A Primary Amine: This functional group serves as a critical handle for a wide array of chemical reactions, including amide bond formation, reductive amination, and the synthesis of various heterocyclic systems. Its basicity also allows for the formation of physiologically relevant salts.
-
A Flexible Ethyl Linker: The two-carbon chain provides conformational flexibility, enabling derivatives to adapt to the binding pockets of diverse biological targets.
-
A Methylthio Ether: This group introduces polarity and can participate in hydrogen bonding interactions. Importantly, the sulfur atom is susceptible to oxidation, offering a potential site for metabolic activation or deactivation, a factor that can be strategically manipulated in drug design.
These attributes collectively position this compound as an attractive starting point for the development of new chemical entities (NCEs) across multiple therapeutic areas.
Application in Neurodegenerative Diseases: A Case Study in Alzheimer's Disease
A compelling demonstration of the utility of this compound is its recent application in the design of multi-target-directed ligands (MTDLs) for the treatment of Alzheimer's disease (AD). Researchers have successfully synthesized a series of ranitidine analogs incorporating a 1,8-naphthalimide moiety, with 2-(methylthio)ethylamine serving as a key building block.[2] These compounds have shown promising activity as inhibitors of both acetylcholinesterase (AChE) and the aggregation of β-amyloid (Aβ) plaques, two key pathological hallmarks of AD.[2]
Rationale for Design
The design of these ranitidine analogs leverages the known pharmacophore of ranitidine, a histamine H2-receptor antagonist, and combines it with the Aβ aggregation inhibitory properties of the 1,8-naphthalimide scaffold. The 2-(methylthio)ethylamine linker plays a crucial role in connecting these two pharmacophores at an optimal distance and orientation for dual activity. The structure-activity relationship (SAR) studies revealed that the presence of two aromatic end groups is critical for potent Aβ aggregation inhibition.[2]
Synthetic Protocol: Synthesis of a Prototypical Ranitidine Analog
The synthesis of these dual-acting agents is a testament to the synthetic tractability of this compound. The general synthetic scheme is outlined below:
Caption: General workflow for the synthesis of ranitidine analogs.
Step-by-Step Methodology: [2]
-
Preparation of the free base: this compound is neutralized with a suitable base (e.g., NaOH or Et3N) in an appropriate solvent to yield the free amine.
-
Reaction with a suitable electrophile: In the case of the ranitidine analogs, the free amine is reacted with a furan derivative to install the initial part of the ranitidine-like side chain.
-
Coupling with 1,8-naphthalic anhydride: The resulting intermediate is then reacted with a substituted 1,8-naphthalic anhydride in a solvent such as toluene at reflux to form the final 1,8-naphthalimide-containing ranitidine analog.
This straightforward synthetic route allows for the generation of a diverse library of analogs for SAR exploration by varying the substituents on the 1,8-naphthalimide ring.
Quantitative Data Summary
| Compound | Substituent on Naphthalimide | AChE IC50 (µM) | Aβ Aggregation Inhibition (%) |
| 6 | 3-nitro | 0.15 | High |
| 8 | 4-chloro | - | Moderate |
| 3 | Unsubstituted | - | Moderate |
| 9 | Thiazole instead of furan | - | ~61.4 |
| 10 | Thiazole instead of furan | - | ~54.2 |
| Data synthesized from[2] |
A Scaffold for GPCR Ligand Development: Beyond Histamine Receptors
The structural similarity of 2-(methylthio)ethanamine derivatives to known histamine H2 receptor antagonists like ranitidine suggests a broader potential for this scaffold in targeting G-protein coupled receptors (GPCRs). The ethylamine motif is a common feature in many biogenic amines that act as neurotransmitters and hormones, and the methylthio group can serve as a bioisosteric replacement for other functional groups to modulate receptor affinity and selectivity.
Conceptual Framework for GPCR Ligand Design
The design of novel GPCR ligands based on the 2-(methylthio)ethanamine scaffold can be guided by the following principles:
Caption: Logic diagram for GPCR ligand design using the 2-(methylthio)ethanamine scaffold.
-
Amine Derivatization: The primary amine can be elaborated into a variety of functional groups (amides, ureas, sulfonamides, etc.) to interact with specific residues in the GPCR binding pocket.
-
Linker Modification: The length and rigidity of the ethyl linker can be altered to optimize the distance between key pharmacophoric elements.
-
Bioisosteric Replacement of the Methylthio Group: The methylthio group can be replaced with other groups of similar size and electronic properties to fine-tune potency, selectivity, and metabolic stability.
The Power of Bioisosteric Modification
A key strategy in modern medicinal chemistry is the use of bioisosteric replacements to optimize the properties of a lead compound. The methylthio group in 2-(methylthio)ethanamine is an excellent candidate for such modifications.
Rationale for Bioisosteric Replacement
The primary goals of replacing the methylthio group include:
-
Improving Metabolic Stability: The sulfur atom is prone to oxidation by cytochrome P450 enzymes. Replacing it with a more stable group can increase the compound's half-life.
-
Modulating Lipophilicity: The methylthio group contributes to the overall lipophilicity of a molecule. Replacing it with more or less lipophilic groups can alter the compound's absorption, distribution, metabolism, and excretion (ADME) properties.
-
Altering Receptor Interactions: Different bioisosteres can engage in different types of interactions (e.g., hydrogen bonding, dipole-dipole) with the target protein, potentially leading to improved affinity or selectivity.
Potential Bioisosteric Replacements for the Methylthio Group
| Bioisostere | Rationale |
| Methoxy (-OCH3) | Similar size and polarity, but generally more metabolically stable. |
| Ethyl (-CH2CH3) | Similar size, but less polar and more lipophilic. |
| Halogens (F, Cl) | Can alter electronic properties and metabolic stability. |
| Small heterocycles (e.g., oxazole, thiazole) | Can introduce additional interaction points and modulate physicochemical properties. |
Synthesis of Heterocyclic Systems
Beyond its use as a linear scaffold, the bifunctional nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. The primary amine can participate in cyclization reactions with suitable electrophiles, leading to the formation of rings that can serve as core structures for new drug candidates. For instance, related building blocks like N-methyl-1-(methylthio)-2-nitroethenamine are known to be versatile precursors for a wide range of heterocyclic systems with potential pharmacological activities.[5][6]
Conclusion
This compound is a versatile and underexplored building block with significant potential in medicinal chemistry. Its successful application in the development of dual-acting ligands for Alzheimer's disease highlights its utility as a scaffold for creating innovative therapeutics. By leveraging its inherent reactivity and structural features, and by applying principles of rational drug design such as bioisosteric modification, medicinal chemists can unlock the full potential of this promising molecule to address a wide range of therapeutic challenges. As the demand for novel and effective medicines continues to grow, the strategic use of such versatile building blocks will be instrumental in driving the future of drug discovery.
References
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Chen, Y. et al. (2021). Design and Synthesis of Ranitidine Analogs as Multi-Target Directed Ligands for the Treatment of Alzheimer's Disease. Molecules, 26(6), 1735. Available at: [Link]
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Pharmaffiliates. CAS No : 6950-53-4 | Product Name : 2-(Methylthio)ethylamine Hydrochloride. Available at: [Link]
-
Al-dujaili, A. H. et al. (2022). Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). RSC Advances, 12(46), 30064-30093. Available at: [Link]
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Introduction: The Emergence of a Life-Altering Aminothiol
An In-Depth Technical Guide to the Discovery, History, and Metabolism of Cysteamine Hydrochloride
Cysteamine, a simple aminothiol with the formula HSCH₂CH₂NH₂, is a naturally occurring compound derived from the degradation of coenzyme A and the amino acid cysteine.[1][2] While its existence as a biological molecule is fundamental, its journey to becoming a cornerstone therapeutic agent is a compelling narrative of biochemical understanding and targeted drug development. In its hydrochloride salt form, Cysteamine hydrochloride has become the primary treatment for cystinosis, a rare and devastating lysosomal storage disease.[1][3] This guide provides a comprehensive overview of the discovery and history of cysteamine, its mechanism of action, synthesis, and the metabolic pathways it undergoes, including its conversion to the metabolite S-Methylcysteamine. Beyond its primary indication, cysteamine has also been investigated for its antioxidant and neuroprotective properties and for topical use in dermatology to treat hyperpigmentation.[1][4][5]
Part 1: A Historical Perspective on a Rare Disease Therapy
The therapeutic potential of cysteamine for cystinosis was first reported in the 1950s, with more definitive clinical use beginning in 1976.[2][6] However, it wasn't until 1994 that it received formal approval from the U.S. Food and Drug Administration (FDA), solidifying its role as the standard of care.[2][7] The development of cysteamine therapy has been marked by continuous refinement to improve patient outcomes and adherence.
Initially, the immediate-release hydrochloride salt was the only option, requiring administration every six hours, including throughout the night, to prevent the nocturnal accumulation of cystine.[8] This demanding schedule, coupled with the compound's unpleasant taste and odor, posed significant challenges for patients.[8] To address these issues, different salt forms and formulations were developed:
-
Cysteamine Bitartrate: This salt form was developed as a more stable, water-soluble solid, which is an advantage for formulation and storage, particularly in oral capsules like Cystagon®.[9]
-
Delayed-Release Formulations: The development of delayed-release capsules (e.g., Procysbi®) was a major advancement, allowing for twice-daily dosing (every 12 hours) and improving quality of life.[8]
-
Ophthalmic Solutions: Since oral cysteamine does not effectively remove cystine crystals from the cornea, dedicated ophthalmic solutions like Cystaran® and Cystadrops® were created to treat the ocular manifestations of cystinosis.[3][8][10]
Despite these advancements, cysteamine therapy is a treatment that slows disease progression but does not offer a cure; it does not fully replace the function of the missing cystinosin protein.[7][10] Early diagnosis and diligent, lifelong therapy are critical to preserving organ function, particularly renal function.[11]
Part 2: The Biochemical Basis of Cysteamine Action in Cystinosis
To understand the genius of cysteamine therapy, one must first understand the pathophysiology of cystinosis.
The Disease: Cystinosis is a rare autosomal recessive disorder caused by mutations in the CTNS gene.[5][11] This gene encodes for cystinosin, a lysosomal membrane protein responsible for transporting the amino acid cystine out of the lysosome and into the cytosol.[3] When cystinosin is defective, cystine accumulates and crystallizes within the lysosomes of cells throughout the body, leading to widespread cellular damage, particularly in the kidneys and eyes.[1][10] If left untreated, this relentless accumulation results in end-stage renal disease by the age of 10.[10][11]
The Intervention: Cysteamine acts as a biochemical bypass for the defective cystinosin transporter. As a weak base, it can enter the acidic environment of the lysosome.[8] Inside, its thiol group (S-H) reacts with the disulfide bond of cystine. This chemical reaction breaks cystine apart, forming one molecule of cysteine and one molecule of a mixed disulfide (cysteine-cysteamine).[1][5] Crucially, both of these products are structurally capable of exiting the lysosome through alternative transport systems that are unaffected in cystinosis, such as the transporter for cationic amino acids.[8][10] This process can reduce intralysosomal cystine levels by up to 95%, preventing crystallization and delaying the devastating progression of the disease.[10][11]
Figure 1: Mechanism of Cysteamine in reducing lysosomal cystine.
Part 3: Synthesis and Physicochemical Properties
The industrial production of cysteamine hydrochloride has evolved, with several chemical synthesis routes available. One prominent method is the high-pressure acidolysis of 2-mercaptothiazoline, which offers high reaction rates and product yields.[12] Other methods include synthesis from ethanolamine via 2-aminoethyl sulfate.[13]
Experimental Protocol: Synthesis via Acidolysis of 2-Mercaptothiazoline
The following protocol is a generalized representation of the synthesis process described in the literature.[12]
Materials:
-
2-Mercaptothiazoline (2MT)
-
Hydrochloric Acid (HCl) solution (e.g., 20 wt%)
-
Autoclave or high-pressure reactor
-
Vacuum distillation apparatus
-
Vacuum oven
Methodology:
-
Reaction Setup: Mix 2-Mercaptothiazoline with a 20 wt% HCl solution in a suitable reaction vessel (e.g., a conical flask).
-
Acidolysis: Place the reaction vessel inside an autoclave. Heat the mixture under controlled pressure to initiate the ring-opening hydrolysis reaction. Optimal conditions (temperature, pressure, time) must be determined experimentally but can reach yields of over 95%.[12]
-
Solvent Removal: After the reaction is complete, cool the mixture. Remove excess water and HCl by vacuum distillation for approximately 1 hour.
-
Drying and Isolation: Transfer the resulting crude product to a vacuum oven and dry at 60°C for 4 hours. This is followed by a period of natural drying (e.g., 8 hours) to yield the final light yellow cysteamine hydrochloride product.
-
Purity Verification: The purity of the final product should be confirmed using standard analytical methods such as iodimetry, melting point analysis, IR spectroscopy, and ¹H NMR. Purity as high as 98.9% has been reported with this method.[12]
Data Presentation: Physicochemical Properties
Cysteamine hydrochloride and cysteamine bitartrate are the two most common salt forms used in pharmaceuticals. Their properties influence formulation and handling.
| Property | Cysteamine Hydrochloride | Cysteamine Bitartrate | Reference(s) |
| Chemical Stability | Prone to rapid oxidation in aqueous solutions. | Also oxidizes in solution but is considered a more stable solid form. | [6][9] |
| Hygroscopicity | Highly hygroscopic; melts at relative humidity >35%. | Less hygroscopic than the hydrochloride form. | [6][9] |
| Odor & Taste | Unpleasant taste and odor. | Unpleasant taste and odor. | [8][9] |
| Primary Formulation | Oral liquid preparations and topical eye drops. | Approved for oral use in capsules (e.g., Cystagon®). | [9] |
| Bioavailability | No statistically significant difference in bioavailability (AUC, tmax) compared to the bitartrate salt. | No statistically significant difference in bioavailability (AUC, tmax) compared to the hydrochloride salt. | [9] |
Part 4: The Metabolic Fate of Cysteamine and the Formation of S-Methylcysteamine
Once administered, cysteamine undergoes metabolic conversion in the body through distinct pathways. The primary route involves oxidation, but at higher therapeutic doses, a secondary methylation pathway becomes significant.
-
Primary Pathway (Oxidation): The main catabolic route for cysteamine is oxidation by the enzyme cysteamine dioxygenase, which produces hypotaurine.[6] Hypotaurine is a precursor to taurine, which is ultimately eliminated.
-
Alternative Pathway (S-Methylation): When high doses of cysteamine are administered, this primary pathway can become saturated. An alternative catabolic route is then utilized, involving the conversion of cysteamine to S-methylcysteamine by a thiol-methyltransferase enzyme.[6] This metabolite is subsequently metabolized further.
It is critical for researchers to understand that S-Methylcysteamine is a metabolite of cysteamine, not a primary therapeutic agent itself. Its formation is a consequence of the drug's processing in the body at therapeutic concentrations, representing a secondary clearance mechanism.
Figure 2: Metabolic pathways of Cysteamine, including S-methylation.
Conclusion
The history of cysteamine hydrochloride is a testament to the power of targeted biochemical intervention. From its initial discovery to its refinement into various formulations, it has fundamentally changed the prognosis for patients with cystinosis. While the compound itself is simple, its mechanism—bypassing a defective lysosomal transporter—is elegant and effective. The formation of its metabolite, S-Methylcysteamine, highlights a secondary metabolic pathway engaged at therapeutic doses. For researchers and drug development professionals, the story of cysteamine serves as a powerful case study in rare disease treatment, demonstrating how a deep understanding of pathophysiology can lead to the development of a truly life-saving therapy.
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An In-depth Technical Guide to 2-(Methylthio)ethanamine Hydrochloride: A Key Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-(Methylthio)ethanamine Hydrochloride
This compound, a seemingly unassuming molecule, holds a significant position in the landscape of pharmaceutical synthesis. Its unique bifunctional nature, possessing both a nucleophilic amine and a methylthioether group, makes it a versatile building block for the construction of complex molecular architectures. This guide, intended for chemists and drug development professionals, provides a comprehensive overview of the synthesis, properties, and critical applications of this intermediate, with a particular focus on its role in the preparation of widely used pharmaceuticals. The hydrochloride salt form enhances the compound's stability and water solubility, facilitating its use in various reaction conditions.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 6950-53-4 | |
| Molecular Formula | C₃H₁₀ClNS | |
| Molecular Weight | 127.64 g/mol | |
| Appearance | Solid | |
| Boiling Point (of free base) | 148 °C | |
| Flash Point (of free base) | 36 °C | |
| Density (of free base) | 0.98 g/mL at 20 °C | [1] |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons, and two triplets for the ethyl protons, along with a broad singlet for the amine protons.
-
¹³C NMR: The carbon NMR spectrum will display three distinct signals corresponding to the methyl carbon, and the two carbons of the ethyl chain.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic peaks for N-H stretching of the primary amine, C-H stretching of the alkyl groups, and C-S stretching of the thioether.
-
Mass Spectrometry: The mass spectrum of the free base will show a molecular ion peak corresponding to its molecular weight (91.17 g/mol ).
Researchers can access spectral data for 2-(Methylthio)ethylamine from databases such as SpectraBase.
Synthesis of this compound: A Practical Approach
A definitive, peer-reviewed protocol for the direct synthesis of this compound is not prominently available. However, a logical and commonly employed synthetic strategy involves the S-methylation of cysteamine, followed by conversion to its hydrochloride salt.
Proposed Synthetic Pathway:
Figure 1: Proposed synthesis of this compound.
Step-by-Step Methodology (Representative Protocol):
This protocol is a representative procedure based on standard organic chemistry transformations.
Part 1: S-Methylation of Cysteamine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve cysteamine hydrochloride in a suitable solvent such as ethanol or methanol.
-
Base Addition: Add a base, such as sodium hydroxide or sodium ethoxide, to neutralize the hydrochloride and generate the free thiolate. The amount of base should be stoichiometrically equivalent to the cysteamine hydrochloride.
-
Methylation: Cool the reaction mixture in an ice bath. Slowly add a methylating agent, such as methyl iodide or dimethyl sulfate, dropwise. The reaction is typically exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., diethyl ether or dichloromethane) and water. The organic layer containing the 2-(methylthio)ethanamine free base is separated, dried over anhydrous sodium sulfate, and filtered.
Part 2: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the crude 2-(methylthio)ethanamine free base obtained from the previous step in a dry, non-polar organic solvent such as diethyl ether or dichloromethane.
-
Acidification: Cool the solution in an ice bath. Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether) dropwise with stirring.
-
Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution as a white solid.
-
Purification: The solid product is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound.
Core Application: A Pivotal Intermediate in Ranitidine Synthesis
This compound is a crucial building block in the synthesis of ranitidine, a widely used H₂ histamine receptor antagonist for the treatment of peptic ulcers and gastroesophageal reflux disease.
The Key Reaction:
The synthesis of ranitidine involves the reaction of 2-[[[5-(dimethylamino)methyl-2-furanyl]methyl]thio]ethylamine with N-methyl-1-methylthio-2-nitroethenamine. While the exact industrial processes may vary, the fundamental chemical transformation is a nucleophilic substitution reaction.
Sources
Methodological & Application
The Use of 2-(Methylthio)ethanamine Hydrochloride in Peptide Synthesis: A Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction: The Challenge of Tryptophan in Peptide Synthesis
In the realm of solid-phase peptide synthesis (SPPS), particularly utilizing the widely adopted Fmoc/tBu strategy, the final cleavage and deprotection step is critical for obtaining a high-purity final product. This process, typically mediated by strong acids like trifluoroacetic acid (TFA), effectively removes the peptide from its solid support and cleaves acid-labile side-chain protecting groups. However, this acidic environment generates highly reactive carbocationic species from these protecting groups (e.g., tert-butyl cations from Boc or tBu groups) and the resin linker itself.[1]
Certain amino acid residues are particularly susceptible to modification by these electrophilic carbocations. Tryptophan (Trp), with its electron-rich indole side chain, is one of the most vulnerable.[2][3] Alkylation of the indole ring is a common and often difficult-to-remove side reaction that compromises the purity and biological activity of the target peptide. To mitigate this and other side reactions, "cleavage cocktails" are employed, which consist of TFA fortified with a variety of nucleophilic "scavenger" molecules designed to trap these reactive carbocations.[4]
This document provides a detailed exploration of the potential use of 2-(Methylthio)ethanamine hydrochloride as a scavenger in peptide synthesis, with a particular focus on the protection of tryptophan residues. While established protocols predominantly feature scavengers like 1,2-ethanedithiol (EDT), triisopropylsilane (TIS), and water, the unique properties of 2-(Methylthio)ethanamine warrant consideration. This guide will delve into the mechanistic rationale for its use, present comparative data for common scavengers, and provide detailed investigational protocols for its application.
The Role of Scavengers in Protecting Sensitive Residues
The primary function of a scavenger is to intercept reactive carbocations before they can modify sensitive amino acid side chains.[1] The choice of scavenger is dictated by the peptide's composition.
Common Scavengers and Their Targets:
| Scavenger | Target Residues & Side Reactions Mitigated |
| Water | Quenches tert-butyl cations. |
| Triisopropylsilane (TIS) | A highly effective scavenger for trityl and Pbf cations from Cys(Trt) and Arg(Pbf) respectively.[2] |
| 1,2-Ethanedithiol (EDT) | A potent scavenger for tert-butyl cations and aids in the removal of the trityl group from cysteine. It is also effective in preventing the acid-catalyzed oxidation of tryptophan. |
| Thioanisole | Assists in the removal of Pbf protecting groups from arginine and suppresses the oxidation of cysteine and methionine.[5] |
| Phenol | Believed to offer some protection to tyrosine and tryptophan residues from oxidation.[4] |
This compound: A Mechanistic Perspective
While not a component of traditionally documented cleavage cocktails like "Reagent K" (TFA/phenol/water/thioanisole/EDT), the chemical structure of 2-(Methylthio)ethanamine suggests its potential as an effective scavenger, particularly for tryptophan.[5]
The proposed protective mechanism is rooted in the nucleophilicity of its thiol group. The thiol can act as a soft nucleophile, readily reacting with the carbocations generated during cleavage. Furthermore, the thioether moiety could play a role in the stabilization of any radical intermediates, and the amine group, protonated in the acidic TFA environment, would not interfere with the scavenging action.
The reaction between a tryptophan precursor and various thiols to form 2-thioether derivatives has been documented, lending credence to the hypothesis that 2-(Methylthio)ethanamine can covalently interact with and neutralize reactive species that would otherwise attack the tryptophan indole ring.[6]
Diagram 1: Proposed Scavenging Mechanism
Caption: General workflow for solid-phase peptide cleavage and workup.
Concluding Remarks for the Research Professional
The successful synthesis of complex peptides, particularly those containing sensitive residues like tryptophan, hinges on a carefully optimized cleavage strategy. While this compound is not yet a staple in the repertoire of standard cleavage scavengers, its chemical properties present a compelling case for its investigation. The thiol and thioether moieties offer a strong theoretical basis for its efficacy in quenching reactive carbocations and protecting the tryptophan indole nucleus.
The protocols outlined in this document serve as a foundational starting point for researchers interested in exploring novel scavenger cocktails. It is imperative to approach its use with a systematic and analytical mindset, employing small-scale trials and thorough characterization of the resulting crude peptide. Through such diligent investigation, the utility of this compound in mitigating challenging side reactions in peptide synthesis can be fully elucidated, potentially adding a valuable tool to the peptide chemist's arsenal.
References
- Novabiochem®. (n.d.). Fmoc resin cleavage protocols. Merck Millipore.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Design and synthesis of tryptophan containing peptides as potential analgesic and anti-inflamm
- Design and synthesis of tryptophan containing dipeptide derivatives as formyl peptide receptor 1 antagonist. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- CEM Corporation. (2017). Application Note: Peptide Cleavage and Protected Cleavage Procedures.
- ChemRxiv. (n.d.).
- N-Terminal Derivatization of Peptides with Isothiocyanate Analogues Promoting Edman-Type Cleavage and Enhancing Sensitivity in Electrospray Ionization Tandem Mass Spectrometry Analysis. (n.d.). Sci-Hub.
- Synthesis of tryptophan-containing 2,5-diketopiperazines via sequential C–H activation: total syntheses of tryprostatin A, maremycins A and B. (n.d.). Chemical Science (RSC Publishing).
- A novel synthesis of 2-thioether derivatives of tryptophan. Covalent binding of tryptophan to cysteine sulfhydryl groups in peptides and proteins. (n.d.). PubMed.
- Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.).
- Synthesis of tryptophan-containing 2,5-diketopiperazines via sequential C–H activation: total syntheses of tryprost
- Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. (n.d.). PubMed Central.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.
- Biotage. (2023, February 6). Peptides containing cysteine: the role of scavengers in cleavage cocktail.
- CDN. (n.d.). Cleavage Cocktail Selection.
- Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
- Advances in Fmoc solid‐phase peptide synthesis. (n.d.). PMC - NIH.
- A new reagent for the cleavage of fully protected peptides synthesized on 2-chlorotrityl resin. (2025, August 6).
- 20 December 2025 AperTO - Archivio Istituzionale Open Access dell'Università di Torino Original Citation: Isol
- Synthesis of protected norcysteines for SPPS compatible with Fmoc-str
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2-(Methylthio)ethanamine hydrochloride as a ligand in organometallic catalysis
An Application Guide to 2-(Methylthio)ethanamine Hydrochloride as a Bidentate Ligand in Organometallic Catalysis
Introduction: The Strategic Value of a Bifunctional Ligand
In the landscape of organometallic catalysis, the design and selection of ligands are paramount to achieving desired reactivity, stability, and selectivity. This compound (CAS 6950-53-4) presents itself as a compelling, yet elegantly simple, bidentate ligand scaffold.[1][2][3] Its structure incorporates a soft, σ-donating thioether (-SMe) group and a hard, σ-donating primary amine (-NH₂) group, connected by a flexible ethyl backbone. This "hard-soft" donor combination allows for the formation of stable five-membered chelate rings with a variety of transition metals, particularly those in mid-to-late periods like palladium, nickel, and rhodium.[4][5]
The hydrochloride salt form enhances the compound's stability and simplifies handling in a laboratory setting.[1] However, for coordination to a metal center, in situ deprotonation of the ammonium group is required to unmask the lone pair of the primary amine, a critical step in catalyst activation. This guide provides an in-depth exploration of the ligand's properties, its application in palladium-catalyzed cross-coupling reactions, and detailed protocols for its use.
Core Principles: Why Thioether-Amine Ligands Excel in Catalysis
The efficacy of ligands containing both thioether and amine functionalities stems from several key properties:
-
Chelate Stabilization: The formation of a stable five-membered ring upon coordination to a metal center (the "chelate effect") significantly enhances the stability of the resulting complex compared to monodentate analogs. This increased stability can prevent catalyst decomposition pathways like metal agglomeration, leading to higher turnover numbers (TONs).
-
Modulation of Electronic Properties: The sulfur atom, being a soft donor, can effectively stabilize electron-rich, low-valent metal centers (e.g., Pd(0)) that are crucial intermediates in many catalytic cycles.[4] The harder amine donor complements this by stabilizing higher oxidation state species (e.g., Pd(II)). This adaptability is key to facilitating the oxidative addition and reductive elimination steps in cross-coupling reactions.
-
Hemilability: The metal-sulfur bond can be weaker than the metal-nitrogen bond. This "hemilabile" character is a highly sought-after property. The thioether can temporarily dissociate from the metal center to open up a coordination site for substrate binding, and then re-coordinate to stabilize the complex during a subsequent step. This dynamic behavior can accelerate key catalytic steps.[4]
Primary Application: Palladium-Catalyzed Cross-Coupling Reactions
While a broad range of applications can be envisioned, the most immediate and well-documented use for S,N-type ligands is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6][7] These reactions are foundational in modern synthetic chemistry for the formation of carbon-carbon bonds.
In this context, the 2-(methylthio)ethanamine ligand serves to stabilize the active Pd(0) species and facilitate the key steps of the catalytic cycle. A closely related ligand, 2-(methylthio)aniline, has been shown to form a highly efficient palladium(II) precatalyst for Suzuki-Miyaura couplings in aqueous media.[7] The principles demonstrated are directly applicable to 2-(methylthio)ethanamine. The catalyst promotes the reaction between an aryl halide (e.g., bromobenzene) and an arylboronic acid to form a biaryl product, a common motif in pharmaceuticals and functional materials.[7][8]
General Workflow for Catalysis
The following diagram illustrates the typical workflow for utilizing this compound in a catalytic reaction, starting from the ligand salt and proceeding to the final product.
Caption: Workflow for in situ catalyst preparation and use.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Palladium compounds are toxic and should be handled with care.
Protocol 1: In Situ Preparation of the Palladium/2-(Methylthio)ethanamine Catalyst
Rationale: This protocol describes the formation of the active catalyst immediately prior to its use in the coupling reaction. The hydrochloride salt of the ligand is neutralized by a base, allowing the free amine to coordinate to the palladium precursor. This method avoids the need to isolate the potentially sensitive organometallic complex.
| Component | Role | Typical Reagent | Molar Eq. |
| Palladium Precursor | Source of catalytic metal | Palladium(II) Acetate (Pd(OAc)₂) | 1.0 |
| Ligand | Stabilizing Agent | 2-(Methylthio)ethanamine HCl | 2.2 |
| Base | Ligand Deprotonation | Sodium tert-butoxide (NaOtBu) | 2.2 |
| Solvent | Reaction Medium | Anhydrous Toluene or Dioxane | - |
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add Palladium(II) Acetate (1.0 eq).
-
Add this compound (2.2 eq). A slight excess of the ligand is used to ensure full coordination and prevent palladium black precipitation.
-
Add anhydrous solvent (e.g., toluene, approx. 0.1 M concentration relative to the substrate to be added later).
-
With vigorous stirring, add the base (e.g., Sodium tert-butoxide, 2.2 eq) portion-wise. The base neutralizes the HCl and deprotonates the ammonium group to generate the free amine.
-
Stir the resulting mixture at room temperature for 20-30 minutes. A color change (e.g., to a pale yellow or light brown solution/suspension) typically indicates the formation of the palladium-ligand complex.
-
This freshly prepared catalyst solution is now ready for use in the subsequent cross-coupling reaction. Do not isolate.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 4-Bromotoluene with Phenylboronic Acid
Rationale: This protocol provides a representative example of a Suzuki-Miyaura reaction using the in situ prepared catalyst. The base used in this step (Potassium Carbonate) is for the transmetalation step of the catalytic cycle, and is distinct from the base used for ligand deprotonation.
| Parameter | Condition | Rationale |
| Catalyst Loading | 1-2 mol % | Sufficient for efficient catalysis; can be optimized. |
| Substrates | 4-Bromotoluene, Phenylboronic Acid | Representative aryl halide and boronic acid. |
| Base | K₂CO₃ (aq. solution) | Activates the boronic acid for transmetalation. |
| Solvent | Toluene | Common solvent for Suzuki couplings. |
| Temperature | 80-100 °C | Provides thermal energy to drive the reaction. |
| Reaction Time | 4-12 hours | Monitored by TLC or GC-MS for completion. |
Procedure:
-
Prepare the catalyst solution as described in Protocol 1 using 0.01-0.02 equivalents of Pd(OAc)₂ relative to the limiting reagent (4-bromotoluene).
-
To the stirred catalyst solution, add 4-bromotoluene (1.0 eq, the limiting reagent).
-
Add phenylboronic acid (1.2 eq). A slight excess ensures complete consumption of the aryl halide.
-
Add a 2 M aqueous solution of Potassium Carbonate (K₂CO₃) (3.0 eq).
-
Equip the Schlenk flask with a reflux condenser under the inert atmosphere.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent) or by taking aliquots for GC-MS analysis.
-
Upon completion (disappearance of the 4-bromotoluene spot), cool the reaction to room temperature.
-
Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by silica gel column chromatography to yield the product, 4-methyl-1,1'-biphenyl.
Mechanistic Consideration: The Suzuki-Miyaura Cycle
The 2-(methylthio)ethanamine ligand (S,N) facilitates the catalytic cycle by stabilizing the palladium center throughout its changes in oxidation state.
Sources
- 1. CAS 6950-53-4: Ethanamine,2-(methylthio)-, hydrochloride (… [cymitquimica.com]
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- 4. researchgate.net [researchgate.net]
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- 6. researchgate.net [researchgate.net]
- 7. Complex of 2-(methylthio)aniline with palladium(II) as an efficient catalyst for Suzuki-Miyaura C-C coupling in eco-friendly water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for N-alkylation using 2-(Methylthio)ethanamine Hydrochloride
Introduction: The Strategic Importance of N-Alkylated 2-(Methylthio)ethanamine Derivatives
In the landscape of modern medicinal chemistry and drug development, the N-alkylation of primary amines is a cornerstone transformation for the synthesis of diverse molecular architectures. Among the vast array of primary amines utilized as building blocks, 2-(methylthio)ethanamine and its derivatives hold a significant position due to the presence of a flexible thioether linkage. This functional group can engage in various non-covalent interactions within biological targets and provides a handle for further molecular elaboration. The N-alkylated products of 2-(methylthio)ethanamine are integral to the structure of numerous pharmacologically active compounds, most notably in the synthesis of H₂ receptor antagonists like Ranitidine.[1][2]
This comprehensive guide provides detailed protocols and technical insights for the successful N-alkylation of 2-(methylthio)ethanamine hydrochloride. We will explore two primary and highly effective methodologies: direct alkylation with alkyl halides and reductive amination with carbonyl compounds. The protocols are designed to be robust and adaptable, with a focus on explaining the underlying chemical principles to empower researchers to troubleshoot and optimize these reactions for their specific applications.
PART 1: Foundational Principles and Mechanistic Considerations
The Challenge of the Hydrochloride Salt: The Indispensable Role of a Base
2-(Methylthio)ethanamine is most commonly supplied as a stable hydrochloride salt. The protonated ammonium group (R-NH₃⁺Cl⁻) is not nucleophilic and therefore will not participate in N-alkylation reactions. Consequently, the first and most critical step in any N-alkylation protocol is the in-situ neutralization of the hydrochloride salt to liberate the free, nucleophilic primary amine (R-NH₂).
This is achieved by the addition of a suitable base. The choice of base is critical and depends on the specific N-alkylation method employed.
-
For direct alkylation with alkyl halides: An inorganic base such as potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used. These bases are strong enough to deprotonate the ammonium salt but generally do not interfere with the alkylating agent.
-
For reductive amination: The reaction conditions are often weakly acidic to promote imine formation, so the initial neutralization is a key consideration in the reaction setup.
Navigating the Reaction Landscape: Direct Alkylation vs. Reductive Amination
The choice between direct alkylation and reductive amination is dictated by the desired product and the nature of the alkylating agent.
-
Direct Alkylation with Alkyl Halides: This classic Sₙ2 reaction is straightforward for introducing primary and some secondary alkyl groups. However, a significant drawback is the potential for over-alkylation.[3] The product of the initial alkylation, a secondary amine, is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts as byproducts.[3]
-
Reductive Amination: This powerful and versatile method offers superior control over the degree of alkylation, making it the preferred choice for the synthesis of secondary amines. The reaction proceeds via the formation of an imine intermediate from the condensation of the primary amine with an aldehyde or ketone, which is then reduced in situ.[4][5] The use of a reducing agent that is selective for the imine over the carbonyl starting material, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), is crucial for high yields.[6]
PART 2: Detailed Experimental Protocols
Protocol 1: Mono-N-Alkylation via Direct Alkylation with an Alkyl Halide
This protocol describes a general procedure for the mono-N-alkylation of this compound with a generic alkyl bromide (R-Br).
Core Principle: The primary amine hydrochloride is neutralized in situ, and a controlled amount of alkyl halide is used to favor mono-alkylation.
Materials:
-
This compound
-
Alkyl bromide (R-Br)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating capabilities
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).
-
Addition of Base and Solvent: Add anhydrous potassium carbonate (2.5 eq) and anhydrous acetonitrile (10 mL per 1 g of the amine hydrochloride).
-
Stirring: Stir the suspension vigorously at room temperature for 30 minutes to ensure complete neutralization of the amine hydrochloride.
-
Addition of Alkylating Agent: Add the alkyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 82°C for acetonitrile) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in dichloromethane (20 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-alkylated product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkyl-2-(methylthio)ethanamine.
Data Presentation:
| Entry | Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl Bromide | K₂CO₃ | CH₃CN | 82 | 6 | ~85 |
| 2 | 1-Bromobutane | K₂CO₃ | CH₃CN | 82 | 12 | ~75 |
| 3 | Ethyl Bromoacetate | DIPEA | THF | 66 | 8 | ~80 |
Note: The data presented in this table are representative and may vary depending on the specific substrate and reaction scale.
Experimental Workflow Diagram:
Caption: Workflow for Direct N-Alkylation.
Protocol 2: Controlled N-Alkylation via Reductive Amination
This protocol outlines a general procedure for the N-alkylation of this compound with a generic aldehyde (R-CHO).
Core Principle: The amine hydrochloride is neutralized, followed by the formation of an imine with an aldehyde, which is then selectively reduced in situ.
Materials:
-
This compound
-
Aldehyde (R-CHO)
-
Triethylamine (TEA)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a nitrogen inlet
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous dichloromethane (10 mL per 1 g of the amine hydrochloride).
-
Neutralization: Add triethylamine (1.1 eq) dropwise to the suspension and stir at room temperature for 30 minutes.
-
Addition of Carbonyl Compound: Add the aldehyde (1.0 eq) to the reaction mixture and stir for 1 hour at room temperature to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Be cautious as gas evolution may occur.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL). Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (1 x 15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-alkyl-2-(methylthio)ethanamine.
Data Presentation:
| Entry | Aldehyde | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | STAB | DCM | RT | 3 | ~90 |
| 2 | Cyclohexanecarboxaldehyde | STAB | DCM | RT | 4 | ~88 |
| 3 | Isovaleraldehyde | STAB | DCM | RT | 3 | ~92 |
Note: The data presented in this table are representative and may vary depending on the specific substrate and reaction scale.
Experimental Workflow Diagram:
Caption: Workflow for Reductive Amination.
PART 3: Characterization and Quality Control
The successful synthesis of the N-alkylated product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the product. The appearance of new signals corresponding to the introduced alkyl group and the disappearance of one of the N-H protons (in ¹H NMR) are key indicators of a successful reaction.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the alkyl group.
-
Infrared (IR) Spectroscopy: Can be used to monitor the disappearance of the N-H stretch of the primary amine and the appearance of the N-H stretch of the secondary amine.
References
-
Synthesis of Ranitidine (Zantac) (VIII) from Cellulose-Derived 5-(Chloromethyl)furfural (I) | Request PDF. ResearchGate. (n.d.). Available at: [Link]
- EP0219225A1 - Process for the preparation of ranitidine or acid addition salts thereof, and intermediates for this preparation. Google Patents. (1987).
-
Synthesis of homoallyl of amines using thioether 1 aa as alkylating... ResearchGate. (n.d.). Available at: [Link]
-
Ranitidine - New Drug Approvals. (2016). Available at: [Link]
- CN104119257A - Preparation method for 1-methylamino-1-methylthio-2-nitroethylene. Google Patents. (2014).
-
Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. (2014). Available at: [Link]
-
Reductive amination. Wikipedia. (n.d.). Available at: [Link]
-
ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. DTIC. (1969). Available at: [Link]
-
Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. (2020). Available at: [Link]
-
Aldehydes and Ketones to Amines. Chemistry Steps. (n.d.). Available at: [Link]
-
N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. NIH. (2023). Available at: [Link]
-
Amine alkylation. Wikipedia. (n.d.). Available at: [Link]
-
Synthesis of secondary and tertiary amines. Organic Chemistry Portal. (n.d.). Available at: [Link]
-
Alkylation of Amines (Sucks!). Master Organic Chemistry. (2017). Available at: [Link]
-
Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Chemical Communications (RSC Publishing). (2018). Available at: [Link]
-
Reductive Amination. Chemistry LibreTexts. (2023). Available at: [Link]
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Application Notes & Protocols: 2-(Methylthio)ethanamine Hydrochloride in the Synthesis of Pharmaceutical Ingredients
Introduction: The Strategic Importance of a Versatile Building Block
In the landscape of pharmaceutical synthesis, the selection of starting materials and intermediates is a critical determinant of efficiency, yield, and ultimately, the viability of a drug manufacturing process. 2-(Methylthio)ethanamine hydrochloride (CAS No: 6950-53-4) has emerged as a key building block, particularly in the synthesis of histamine H2-receptor antagonists.[1][2] Its unique bifunctional nature, possessing both a primary amine and a methylthioether group, allows for sequential and selective reactions, making it an invaluable synthon in medicinal chemistry.[1] The hydrochloride salt form enhances its stability and improves its handling characteristics, rendering it suitable for large-scale industrial applications.[1]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the applications and protocols for utilizing this compound in the synthesis of active pharmaceutical ingredients (APIs). We will delve into the mechanistic underpinnings of its reactivity and provide field-proven protocols, with a primary focus on its most prominent application: the synthesis of ranitidine.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safety profile of any reagent is paramount before its inclusion in a synthetic workflow.
Table 1: Physicochemical Properties of 2-(Methylthio)ethanamine and its Hydrochloride Salt
| Property | 2-(Methylthio)ethanamine | This compound |
| Synonyms | 2-Aminoethyl methyl sulfide, S-Methylcysteamine | S-Methylcysteamine hydrochloride[1] |
| CAS Number | 18542-42-2 | 6950-53-4[1] |
| Molecular Formula | C3H9NS | C3H10ClNS[3] |
| Molecular Weight | 91.18 g/mol | 127.63 g/mol [2] |
| Appearance | Yellow liquid[4] | Solid[3] |
| Boiling Point | 146-149 °C | Not Applicable |
| Density | 0.98 g/mL at 20 °C | Not Applicable |
| Solubility | Soluble in water | Water soluble[1] |
Safety and Handling:
2-(Methylthio)ethanamine is a flammable liquid and is corrosive, causing severe skin and eye burns.[4] It is also harmful if inhaled.[4] Therefore, it is crucial to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] The hydrochloride salt, being a solid, is generally easier and safer to handle, though similar precautions should be observed. Always consult the latest Safety Data Sheet (SDS) before use.
Core Application: Synthesis of Ranitidine
Ranitidine, a potent histamine H2-receptor antagonist, is widely used for the treatment of peptic ulcers and gastroesophageal reflux disease (GERD).[5] The synthesis of ranitidine prominently features 2-(Methylthio)ethanamine as a key intermediate. The general synthetic strategy involves the reaction of 2-(Methylthio)ethanamine with a suitably functionalized furan derivative, followed by condensation with a nitroethenediamine derivative.[6]
Workflow for Ranitidine Synthesis
The following diagram illustrates the key steps in a common synthetic route to ranitidine, highlighting the incorporation of the 2-(methylthio)ethanamine moiety.
Caption: Figure 1. A simplified workflow for the synthesis of Ranitidine.
Detailed Protocol: Synthesis of 2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)ethan-1-amine
This protocol details the crucial step of coupling 5-(dimethylaminomethyl)furfuryl alcohol with this compound.
Materials:
-
5-(Dimethylaminomethyl)furfuryl alcohol
-
This compound
-
Concentrated Hydrochloric Acid
-
Sodium Hydroxide solution (40% aqueous)
-
Methyl Acetate (for extraction)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-(dimethylaminomethyl)furfuryl alcohol and a stoichiometric equivalent of this compound in a minimal amount of concentrated hydrochloric acid.
-
Reaction: Heat the reaction mixture to 100°C using a heating mantle and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acidic solution by the slow addition of a 40% aqueous sodium hydroxide solution until the pH is basic.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with methyl acetate. Repeat the extraction process two to three times to ensure complete recovery of the product.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. The resulting oil, 2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethan-1-amine, can often be used in the next step without further purification.[7]
Final Condensation Step to Yield Ranitidine
The intermediate synthesized above is then reacted with N-methyl-1-(methylthio)-2-nitroethenamine to yield ranitidine.[6] This reaction is typically carried out in a suitable solvent such as ethanol.[8]
Procedure:
-
Dissolve the crude 2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethan-1-amine in ethanol.
-
To this solution, add a stoichiometric amount of N-methyl-1-(methylthio)-2-nitroethenamine.
-
Heat the reaction mixture to a moderate temperature (e.g., 40-50°C) and stir for several hours until the reaction is complete, as indicated by TLC.[8]
-
Upon completion, the reaction mixture is cooled to induce crystallization of the ranitidine product.[8]
-
The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.[8]
Table 2: Representative Reaction Parameters for Ranitidine Synthesis
| Step | Key Reagents | Solvent | Temperature | Reaction Time |
| Intermediate Synthesis | 5-(Dimethylaminomethyl)furfuryl alcohol, 2-(Methylthio)ethanamine HCl | Conc. HCl | 100°C | Several hours |
| Final Condensation | Intermediate, N-Methyl-1-(methylthio)-2-nitroethenamine | Ethanol | 40-50°C | 8-10 hours[8] |
Beyond Ranitidine: Broader Applications in Medicinal Chemistry
The utility of this compound extends beyond the synthesis of ranitidine. Its structural motif is found in a variety of other histamine H2-receptor antagonists and other pharmaceutically active compounds.[9][10][11][12] The primary amine provides a nucleophilic handle for the introduction of the ethylthioether side chain onto various heterocyclic scaffolds.
For instance, derivatives of 3-amino-4-[2-[(5-dimethylaminomethyl-2-furyl)methylthio]ethylamino] furazan have been synthesized and evaluated for their H2-antagonist properties.[11] The synthesis of these analogs also relies on the nucleophilic character of 2-(Methylthio)ethanamine to displace a suitable leaving group on the furazan ring system.
Mechanistic Rationale: The Role of the Thioether and Amine Groups
The synthetic utility of this compound is rooted in the distinct reactivity of its two functional groups.
Caption: Figure 2. Functional group reactivity of 2-(Methylthio)ethanamine.
-
The Primary Amine: This group is a potent nucleophile, readily participating in reactions such as N-alkylation, acylation, and condensation with carbonyl compounds. In the synthesis of ranitidine, it is this amine that displaces the hydroxyl group of the functionalized furfuryl alcohol (after protonation and formation of a good leaving group) and subsequently attacks the electrophilic carbon of the nitroethene derivative.[6]
-
The Thioether: While less reactive than the amine under standard conditions, the sulfur atom can be oxidized to a sulfoxide or sulfone, a transformation that can be used to modulate the electronic properties and bioavailability of a drug molecule. It also plays a crucial role in the overall conformation and receptor binding of the final API.
Conclusion
This compound is a cornerstone intermediate in the synthesis of ranitidine and other histamine H2-receptor antagonists. Its strategic value lies in its bifunctionality, which allows for the efficient and controlled construction of complex molecular architectures. The protocols and mechanistic insights provided in this document are intended to empower researchers and drug development professionals to effectively utilize this versatile building block in their synthetic endeavors. As with all chemical syntheses, a thorough understanding of the reaction mechanisms, careful optimization of reaction conditions, and strict adherence to safety protocols are essential for achieving successful and reproducible outcomes.
References
-
Mascal, M., Dutta, S. Synthesis of ranitidine (Zantac) from cellulose-derived 5-(chloromethyl)furfural. Green Chemistry. Available from: [Link]
-
ResearchGate. Synthesis of Ranitidine (Zantac) (VIII) from Cellulose-Derived 5-(Chloromethyl)furfural (I). Available from: [Link]
-
YouTube. Preparation of Ranitidine: A Furan containing anti-ulcer medicine. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind Ranitidine Powder: A Pharmaceutical Perspective. Available from: [Link]
-
Sci-Hub. Potential histamine H2-receptor antagonists: synthesis and pharmacological activity of derivatives containing 3-alkylamino-4-amino-furazan moieties. Available from: [Link]
-
Cole-Parmer. Material Safety Data Sheet - 2-(Methylthio)ethylamine, 95+%. Available from: [Link]
-
IRIS - Institutional Research Information System. Potential histamine H2-receptor antagonists: synthesis and pharmacological activity of derivatives containing 3-alkylamino-4-amino-furazan moieties. Available from: [Link]
-
Pharmaffiliates. CAS No : 6950-53-4 | Product Name : 2-(Methylthio)ethylamine Hydrochloride. Available from: [Link]
-
PrepChem.com. Synthesis of A. 2-[(2-Methylaminothiazol-4-yl)methylthio]ethylamine. Available from: [Link]
-
PubMed. Potential histamine H2-receptor antagonists: synthesis and pharmacological activity of derivatives containing acylamino-furazan moieties. Available from: [Link]
-
PubMed. Studies on histamine H2 receptor antagonists. 2. Synthesis and pharmacological activities of N-sulfamoyl and N-sulfonyl amidine derivatives. Available from: [Link]
- Google Patents. CN102010388A - Preparation method of ranitidine.
- Google Patents. CN1315818C - Synthesis method of ranitidine alkali and its hydrochloride.
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- 9. Sci-Hub. Potential histamine H2-receptor antagonists: synthesis and pharmacological activity of derivatives containing 3-alkylamino-4-amino-furazan moieties / European Journal of Medicinal Chemistry, 1989 [sci-hub.box]
- 10. research.uniupo.it [research.uniupo.it]
- 11. Potential histamine H2-receptor antagonists: synthesis and pharmacological activity of derivatives containing acylamino-furazan moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Studies on histamine H2 receptor antagonists. 2. Synthesis and pharmacological activities of N-sulfamoyl and N-sulfonyl amidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: S-Methylcysteamine Hydrochloride as a Versatile Synthon for Heterocyclic Compound Synthesis
Abstract
S-Methylcysteamine hydrochloride is a stable, readily available, and cost-effective chemical building block. While its direct reactivity is limited by the presence of a stable S-methyl thioether, it serves as an excellent and protected precursor to cysteamine, a classic 1,2-aminothiol synthon. This guide provides a comprehensive overview of the strategic use of S-Methylcysteamine hydrochloride in heterocyclic synthesis, focusing on a two-step approach: S-demethylation to unmask the reactive thiol, followed by cyclocondensation to form valuable heterocyclic scaffolds such as thiazolidines. We will delve into the mechanistic rationale, provide detailed experimental protocols, and discuss the critical parameters that ensure high-yield, reproducible outcomes for researchers in medicinal chemistry and drug development.
Introduction: The Strategic Advantage of a "Masked" Synthon
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and bioactive molecules, with nitrogen and sulfur-containing rings being particularly prominent.[1][2] Thiazolidines, five-membered rings containing sulfur and nitrogen at positions 1 and 3 respectively, are present in blockbuster drugs like the antibiotic Penicillin and antidiabetic agents like Pioglitazone.[3][4]
The most common and efficient route to the thiazolidine core is the acid-catalyzed condensation of a 1,2-aminothiol, such as cysteamine, with an aldehyde or ketone.[3] However, cysteamine itself is prone to oxidation, forming cystamine (a disulfide), which can complicate storage and reaction stoichiometry. S-Methylcysteamine hydrochloride offers a strategic alternative. The S-methyl group acts as a robust protecting group for the thiol, rendering the molecule significantly more stable to oxidative conditions.
This application note will demonstrate how to leverage this stability by using S-Methylcysteamine hydrochloride as a convenient "masked" synthon. The core strategy involves an initial deprotection step to generate cysteamine in situ, which then readily participates in subsequent cyclization reactions.
Core Workflow: From Stable Precursor to Heterocyclic Core
The transformation of S-Methylcysteamine hydrochloride into a heterocyclic system is fundamentally a two-stage process. The first stage is the critical cleavage of the S-methyl bond, and the second is the well-established cyclocondensation reaction. Understanding this workflow is key to successful synthesis.
Caption: General workflow for heterocyclic synthesis using S-Methylcysteamine HCl.
Application I: Synthesis of 2-Substituted Thiazolidines
The most direct application of S-Methylcysteamine hydrochloride is in the synthesis of thiazolidines. This is achieved by reacting the in situ-generated cysteamine with a suitable aldehyde or ketone.
Mechanistic Rationale
The formation of the thiazolidine ring proceeds via a well-established acid-catalyzed mechanism.[5][6]
-
Imine Formation: The primary amine of cysteamine performs a nucleophilic attack on the carbonyl carbon of the aldehyde or ketone. Following a series of proton transfers, a water molecule is eliminated to form a protonated imine intermediate (a Schiff base).[7][8] This step is typically the rate-determining step and is reversible.
-
Intramolecular Cyclization: The highly nucleophilic thiol group, now correctly positioned, attacks the electrophilic carbon of the imine.
-
Deprotonation: A final deprotonation step yields the neutral, stable thiazolidine ring.
Caption: Simplified mechanism for thiazolidine formation.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Aryl-Thiazolidines
This two-step, one-pot procedure leverages the stability of the precursor and the classic cyclocondensation reaction.
Materials:
-
S-Methylcysteamine hydrochloride
-
Concentrated Hydrobromic Acid (HBr, 48%)
-
Aromatic Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde, 4-Methoxybenzaldehyde)
-
Ethanol (EtOH)
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step 1: S-Demethylation to Generate Cysteamine Hydrobromide
Causality: The cleavage of a non-activated alkyl-aryl or alkyl-alkyl thioether requires a strong nucleophile and/or a strong acid.[9] Concentrated HBr provides both a strong acid to protonate the sulfur, making it a better leaving group, and the bromide ion (Br⁻), which is a good nucleophile for the subsequent Sₙ2 attack on the methyl group. This is a classic method for cleaving methyl ethers and thioethers.
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add S-Methylcysteamine hydrochloride (1.0 eq).
-
Add concentrated HBr (48%, ~5-10 mL per gram of starting material).
-
Heat the mixture to reflux (approx. 124-126 °C) for 4-6 hours. The reaction should be performed in a well-ventilated fume hood.
-
Monitor the reaction by TLC (if applicable) or assume completion after the specified time.
-
Allow the mixture to cool to room temperature. The resulting solution contains cysteamine hydrobromide. This solution can be carefully concentrated in vacuo to remove excess HBr, but for a one-pot synthesis, it can often be used directly after dilution and pH adjustment.
Step 2: Cyclocondensation with an Aromatic Aldehyde
Causality: The cyclocondensation reaction is acid-catalyzed. The acidic medium from Step 1 is suitable for protonating the carbonyl oxygen of the aldehyde, making it more electrophilic and accelerating the initial nucleophilic attack by the amine.[10] Ethanol is used as a co-solvent to ensure miscibility of the aromatic aldehyde with the aqueous acidic solution.
-
Carefully dilute the cooled reaction mixture from Step 1 with Ethanol (20 mL).
-
Add the selected aromatic aldehyde (1.05 eq) to the solution dropwise with stirring.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.
-
Once the reaction is complete, cool the flask in an ice bath.
-
Slowly and carefully neutralize the reaction by adding a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) until effervescence ceases (pH ~7-8).
-
Transfer the mixture to a separatory funnel and extract the product with Dichloromethane (DCM, 3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Magnesium Sulfate (MgSO₄).
-
Filter the drying agent and concentrate the solvent in vacuo to yield the crude thiazolidine product.
-
Purify the product by column chromatography on silica gel or by recrystallization as appropriate.
Representative Data
The following table provides expected outcomes for the synthesis of various 2-aryl-thiazolidines using the one-pot protocol described above. Yields are based on analogous reactions starting from cysteamine.[11][12]
| Entry | Aldehyde | Product | Expected Yield (%) |
| 1 | Benzaldehyde | 2-Phenylthiazolidine | 85 - 95% |
| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)thiazolidine | 80 - 90% |
| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)thiazolidine | 88 - 96% |
| 4 | 2-Naphthaldehyde | 2-(Naphthalen-2-yl)thiazolidine | 82 - 92% |
Broader Applications: A Gateway to Other Heterocycles
While thiazolidine synthesis is the most direct application, the generation of cysteamine from S-Methylcysteamine hydrochloride opens the door to other important heterocyclic families.
1,3-Thiazines: These are six-membered heterocyclic rings. The cysteamine generated in situ can theoretically react with 1,3-dielectrophiles, such as α,β-unsaturated ketones (chalcones), in a Michael addition followed by cyclocondensation to form tetrahydro-1,3-thiazine derivatives.[13][14] This expands the utility of S-Methylcysteamine hydrochloride as a precursor to both five- and six-membered S,N-heterocycles.
Conclusion
S-Methylcysteamine hydrochloride is more than just a simple chemical; it is a strategic, stable, and protected building block for generating the highly useful but less stable 1,2-aminothiol, cysteamine. By employing a straightforward S-demethylation protocol, researchers can efficiently unmask the reactive thiol and amine functionalities for immediate use in cyclocondensation reactions. The protocols detailed herein provide a reliable and reproducible pathway to valuable thiazolidine scaffolds, which are of significant interest in medicinal chemistry and drug discovery. This approach minimizes issues related to the oxidative instability of cysteamine, streamlining the synthesis of complex heterocyclic molecules.
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Title: Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications Source: Molecules (MDPI) URL: [Link]
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Title: Reversible breakdown and synthesis of sugar cysteamine thiazolidines via a Schiff's base intermediate Source: ResearchGate URL: [Link]
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Title: Synthesis of Modern Amides Thiazolidine Derived From L-Cysteine and Investigation of Their Biological Effects on Cancer Cells Source: Journal of Kufa for Chemical Sciences URL: [Link]
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Application Notes and Protocols for Radiopharmaceutical Precursors: A Detailed Guide to the Synthesis of L-[S-methyl-¹¹C]Methionine
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: The Critical Role of Precursors in PET Radiopharmaceutical Synthesis
Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides functional information about physiological processes in the body.[1] This is achieved through the use of radiopharmaceuticals, which are biologically active molecules labeled with a positron-emitting radionuclide. The synthesis of these radiopharmaceuticals is a time-sensitive and highly precise process that relies on the quality and reactivity of precursor molecules.
This guide provides a detailed examination of the synthesis of L-[S-methyl-¹¹C]methionine ([¹¹C]MET), a key radiopharmaceutical used extensively in oncology, particularly for the imaging of brain tumors.[2] While various thioether-containing compounds, such as 2-(methylthio)ethanamine hydrochloride, are valuable building blocks in medicinal chemistry, the established and field-proven precursor for the routine clinical production of [¹¹C]MET is L-homocysteine thiolactone hydrochloride . This document will focus on the detailed protocols and scientific rationale for the synthesis of [¹¹C]MET from this specific precursor, while also briefly discussing the broader potential of thioether-containing molecules in novel radiotracer development.
Chemical Properties of Key Compounds
A clear understanding of the chemical properties of the precursor and the final radiopharmaceutical is fundamental to a successful synthesis.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| L-Homocysteine Thiolactone Hydrochloride | C₄H₈ClNOS | 153.63 | Cyclic thioester of L-homocysteine. The ring strain of the thiolactone facilitates nucleophilic attack for ring-opening and subsequent methylation. | |
| This compound | ![]() | C₃H₁₀ClNS | 127.64 | A simple thioether with a primary amine. A potential building block for novel radiotracers.[3][4] |
| L-[S-methyl-¹¹C]Methionine ([¹¹C]MET) | C₅H₁₁NO₂S (with ¹¹C) | ~149.21 | The radiolabeled amino acid. The ¹¹C atom is incorporated into the methyl group attached to the sulfur atom. |
The Synthesis of L-[S-methyl-¹¹C]Methionine: A Step-by-Step Protocol
The synthesis of [¹¹C]MET is a two-step process that begins with the production of [¹¹C]methyl iodide ([¹¹C]CH₃I), a versatile methylating agent in radiochemistry. This is followed by the reaction of [¹¹C]CH₃I with the precursor, L-homocysteine thiolactone hydrochloride, to yield the final product.
Part 1: Production of [¹¹C]Methyl Iodide
The production of [¹¹C]methyl iodide is typically performed in an automated synthesis module. The following is a generalized workflow.
Caption: Workflow for the production of [¹¹C]methyl iodide.
Detailed Protocol:
-
[¹¹C]CO₂ Production: Carbon-11 is produced in a cyclotron via the ¹⁴N(p,α)¹¹C nuclear reaction. The resulting [¹¹C]CO₂ is trapped on a molecular sieve.
-
Reduction to [¹¹C]CH₄: The trapped [¹¹C]CO₂ is released and reduced to [¹¹C]methane by passing it over a heated nickel catalyst with hydrogen gas.
-
Gas-Phase Iodination: The [¹¹C]methane is then reacted with iodine vapor at high temperatures (typically 700-750°C) in a quartz tube to produce [¹¹C]methyl iodide.
-
Trapping of [¹¹C]CH₃I: The resulting [¹¹C]methyl iodide is trapped on a suitable material, such as Porapak Q, for subsequent use in the radiolabeling reaction.
Part 2: Radiolabeling of L-homocysteine thiolactone hydrochloride
This step involves the ¹¹C-methylation of the precursor to form [¹¹C]MET.
Caption: Workflow for the synthesis of L-[S-methyl-¹¹C]Methionine.
Detailed Protocol:
-
Precursor Solution Preparation: Prepare a solution of L-homocysteine thiolactone hydrochloride (typically 1-2 mg) in a mixture of aqueous sodium hydroxide and ethanol. The basic conditions are crucial for the in-situ opening of the thiolactone ring to expose the reactive thiol group.
-
¹¹C-Methylation: The trapped [¹¹C]methyl iodide is released and passed through the precursor solution. The methylation reaction is rapid and often performed on a solid-phase extraction cartridge (e.g., C18) where the precursor is pre-loaded.[2]
-
Purification: The reaction mixture is then purified using semi-preparative high-performance liquid chromatography (HPLC) to separate the desired [¹¹C]MET from unreacted [¹¹C]methyl iodide and other impurities.
-
Formulation: The collected HPLC fraction containing [¹¹C]MET is reformulated into a physiologically compatible solution, typically sterile saline, for intravenous injection. This often involves removing the HPLC solvent via evaporation and redissolving the product.
-
Sterile Filtration: The final product is passed through a 0.22 µm sterile filter into a sterile vial.
The entire synthesis, from the end of bombardment to the final formulated product, is typically completed within 20-30 minutes, with radiochemical yields of 40-90% (based on [¹¹C]methyl iodide).[5]
Quality Control: Ensuring the Safety and Efficacy of [¹¹C]MET
Rigorous quality control (QC) is mandatory for all radiopharmaceuticals to ensure patient safety and diagnostic accuracy. The following table summarizes the key QC tests for [¹¹C]MET.
| QC Test | Method | Acceptance Criteria | Rationale |
| Visual Inspection | Direct observation | Clear, colorless solution, free of particulate matter | Ensures the absence of visible contaminants. |
| pH | pH meter or pH paper | 4.5 - 7.5 | Ensures the solution is physiologically compatible and will not cause discomfort or adverse reactions upon injection. |
| Radionuclidic Identity | Gamma-ray spectroscopy | Principal gamma photon at 511 keV, half-life of 20.4 minutes | Confirms that the radioactivity is from ¹¹C and not from other radionuclidic impurities. |
| Radiochemical Purity | Analytical HPLC | ≥ 95% | Determines the percentage of the total radioactivity that is in the desired chemical form of [¹¹C]MET. |
| Chemical Purity | Analytical HPLC (UV detector) | ≤ 10 µg/mL of non-radioactive methionine and other impurities | Quantifies the amount of non-radioactive chemical impurities that may have pharmacological effects or interfere with the imaging process. |
| Enantiomeric Purity | Chiral HPLC | ≥ 90% L-isomer | Ensures that the biologically active L-isomer is the predominant form, as the D-isomer has different biological properties.[2] |
| Residual Solvents | Gas Chromatography (GC) | As per USP <467> guidelines (e.g., Ethanol < 5000 ppm) | Ensures that residual solvents from the synthesis are below toxic levels. |
| Sterility | Incubation in culture media | No microbial growth | Confirms the absence of viable microorganisms. This is often a retrospective test due to the short half-life of ¹¹C. |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V (Endotoxin Units per volume) | Ensures that pyrogenic bacterial endotoxins are below the acceptable limit to prevent fever and other adverse reactions. |
The Broader Role of Thioether-Containing Molecules in Radiotracer Development
While L-homocysteine thiolactone hydrochloride is the established precursor for [¹¹C]MET, other thioether-containing molecules like this compound are valuable tools in the discovery of novel radiotracers.[4] The thioether moiety is present in numerous pharmaceuticals and serves as a key functional group for various biological interactions.[6]
The primary amine in this compound provides a reactive handle for conjugation to other molecules, such as receptor ligands or antibodies. The thioether itself can be a site for radiolabeling, or it can be a stable linker within a larger molecule designed to target specific biological processes. Researchers in medicinal and radiopharmaceutical chemistry can utilize such building blocks to synthesize libraries of new compounds for screening as potential PET imaging agents.
Conclusion
The synthesis of L-[S-methyl-¹¹C]methionine is a well-established and robust process that relies on the use of L-homocysteine thiolactone hydrochloride as the key precursor. By following detailed and validated protocols, and adhering to stringent quality control measures, researchers and clinicians can consistently produce high-quality [¹¹C]MET for valuable diagnostic imaging in oncology. While the focus of this guide has been on this specific and important radiopharmaceutical, the principles of precursor selection, reaction optimization, and rigorous quality control are universally applicable in the field of radiopharmaceutical science. The exploration of other thioether-containing building blocks, such as this compound, will continue to be an important avenue for the development of the next generation of PET radiotracers.
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Chelation of metal ions with 2-(Methylthio)ethanamine hydrochloride
This compound is a versatile and effective bidentate chelating agent. Its unique combination of a thioether and an amine group allows for the formation of stable five-membered chelate rings with a wide array of metal ions. The protocols outlined in this guide provide a robust framework for synthesizing and characterizing these metal complexes, enabling researchers in various fields to harness the potential of this valuable ligand. Proper application of these methods, grounded in an understanding of coordination chemistry principles, will facilitate further discoveries in areas ranging from bioinorganic chemistry to the development of novel therapeutic agents. [14][15]
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Application Notes & Protocols: 2-(Methylthio)ethanamine Hydrochloride for Corrosion Inhibition
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and development professionals on the application of 2-(Methylthio)ethanamine hydrochloride as a corrosion inhibitor, particularly for mild steel in acidic environments. These notes detail the theoretical mechanism of inhibition, present field-proven experimental protocols for evaluation, and offer insights into data interpretation. The protocols are designed as self-validating systems, integrating gravimetric, electrochemical, and surface analysis techniques to provide a holistic assessment of inhibitor performance.
Introduction: The Potential of a Bifunctional Inhibitor
Corrosion remains a critical challenge in numerous industries, including oil and gas, chemical processing, and infrastructure, where acidic conditions often lead to rapid degradation of metallic assets.[1] The use of organic corrosion inhibitors is a primary strategy for mitigating this damage.[2] An effective organic inhibitor typically possesses heteroatoms, such as nitrogen (N), sulfur (S), and oxygen (O), and/or π-electrons in its molecular structure. These features facilitate the adsorption of the molecule onto the metal surface, forming a protective barrier that impedes the electrochemical processes of corrosion.[2]
This compound (also known as S-Methylcysteamine hydrochloride) is a compelling candidate for corrosion inhibition. Its molecular structure, CH₃SCH₂CH₂NH₃⁺Cl⁻, is notable for containing both a sulfur atom in a thioether group and a nitrogen atom in an amino group.[3] This bifunctional nature suggests a strong potential for adsorption on metal surfaces. The lone pair of electrons on the sulfur atom and the positive charge on the protonated amine group can act as active centers for forming a stable, protective film on a metal surface like mild steel.[4][5] This guide will provide the theoretical and practical framework for evaluating its efficacy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Synonyms | S-Methylcysteamine HCl, 2-(Methylsulfanyl)ethylamine HCl | [3] |
| CAS Number | 6950-53-4 | [3] |
| Molecular Formula | C₃H₁₀ClNS | [6] |
| Molecular Weight | 127.63 g/mol | [6] |
| Appearance | White to off-white crystalline powder | - |
| Solubility | Soluble in water | [3] |
The Science of Protection: Mechanism of Inhibition
The effectiveness of this compound as a corrosion inhibitor stems from its ability to adsorb onto the metal surface, thereby blocking the active sites for both anodic metal dissolution and cathodic hydrogen evolution.[7] The mechanism is multifaceted, involving a combination of physical and chemical adsorption.
-
Surface Adsorption: In an acidic solution (e.g., HCl), the steel surface acquires a positive charge. The chloride ions (Cl⁻) from the acid specifically adsorb onto this surface, creating an excess negative charge. The 2-(Methylthio)ethanamine molecule, which is protonated at its amino group (NH₃⁺), is then drawn to this negatively charged surface via electrostatic attraction (physisorption).[2]
-
Coordinate Bond Formation (Chemisorption): The unshared electron pairs of the sulfur atom in the thioether group can form coordinate covalent bonds with the vacant d-orbitals of the iron atoms on the steel surface.[8] This stronger chemical bond contributes significantly to the stability of the adsorbed protective film.
-
Protective Barrier Formation: The adsorbed inhibitor molecules form a dense layer that isolates the metal from the corrosive medium. This barrier physically obstructs the diffusion of corrosive species (like H⁺ and Cl⁻) to the metal surface and prevents the egress of metallic ions into the solution.[4]
This combined action makes this compound a mixed-type inhibitor , meaning it suppresses both the rate of the anodic and cathodic reactions.[9][10] The adsorption behavior typically follows the Langmuir adsorption isotherm , which assumes the formation of a monolayer of the inhibitor on the metal surface.[8][11][12]
Caption: Proposed mechanism of corrosion inhibition.
Experimental Evaluation: Protocols & Workflows
A multi-faceted approach is essential to validate the performance of a corrosion inhibitor. The following protocols for weight loss, electrochemical analysis, and surface characterization provide a comprehensive evaluation framework.
Gravimetric Analysis (Weight Loss Method)
This classical method provides a direct, tangible measure of the average corrosion rate over a period of time.[13] It is foundational for assessing inhibitor performance.
Protocol:
-
Specimen Preparation:
-
Cut mild steel coupons to a standard dimension (e.g., 2.5 cm x 2.0 cm x 0.1 cm).
-
Mechanically polish the coupons sequentially with different grades of emery paper (e.g., 200, 400, 600, 800, 1200 grit) until a mirror-like finish is achieved.
-
Degrease the specimens by sonicating in acetone for 5-10 minutes.
-
Rinse with distilled water, dry thoroughly with a stream of warm air, and store in a desiccator.
-
Accurately weigh each coupon to four decimal places (W₁) using an analytical balance.
-
-
Test Solution Preparation:
-
Prepare a stock solution of the corrosive medium (e.g., 1 M HCl).
-
Prepare a series of test solutions by adding varying concentrations of this compound (e.g., 50, 100, 200, 400, 800 ppm) to the corrosive medium. Maintain a control solution (blank) with no inhibitor.
-
-
Immersion Test:
-
Completely immerse one prepared coupon into 100 mL of each test solution in a sealed beaker.
-
Place the beakers in a water bath set to the desired temperature (e.g., 25°C, 40°C, 55°C).
-
Leave the coupons immersed for a specified duration (e.g., 6, 12, or 24 hours).[2]
-
-
Post-Immersion Analysis:
-
After the immersion period, carefully remove the coupons.
-
Rinse with distilled water to remove loose corrosion products.
-
Gently scrub with a soft brush in a cleaning solution (e.g., 20% NaOH containing 200 g/L zinc dust) to remove adherent corrosion products.
-
Rinse again with distilled water and acetone, dry, and re-weigh (W₂).
-
-
Calculations:
-
Corrosion Rate (CR) in mm/year: CR = (8.76 × 10⁴ × ΔW) / (A × T × D)
-
ΔW = Weight Loss (W₁ - W₂) in grams
-
A = Surface Area of the coupon in cm²
-
T = Immersion Time in hours
-
D = Density of mild steel (approx. 7.85 g/cm³)
-
-
Inhibition Efficiency (IE%) : IE% = [(CR₀ - CRᵢ) / CR₀] × 100
-
CR₀ = Corrosion rate in the blank solution
-
CRᵢ = Corrosion rate in the solution with inhibitor
-
-
Caption: Workflow for the Weight Loss method.
Electrochemical Measurements
Electrochemical techniques offer rapid and detailed insights into the corrosion mechanism and the inhibitor's mode of action.[14] A standard three-electrode glass cell is used, containing the mild steel specimen as the working electrode (WE), a platinum sheet as the counter electrode (CE), and a Saturated Calomel Electrode (SCE) or Ag/AgCl as the reference electrode (RE).[2]
Protocol - Potentiodynamic Polarization (PDP):
-
Setup: Assemble the three-electrode cell with the test solution (blank or with inhibitor). Immerse the WE in the solution.
-
Stabilization: Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state (typically 30-60 minutes).[15]
-
Polarization Scan: Perform the potentiodynamic scan by polarizing the WE from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.5 mV/s or 1 mV/s).[16]
-
Data Analysis:
-
Plot the resulting Log(Current Density) vs. Potential (Tafel plot).
-
Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (E_corr). The intersection point gives the corrosion current density (i_corr).[9]
-
Calculate Inhibition Efficiency (IE%) : IE% = [(i_corr₀ - i_corrᵢ) / i_corr₀] × 100
-
i_corr₀ = Corrosion current density in the blank solution
-
i_corrᵢ = Corrosion current density in the solution with inhibitor
-
-
Protocol - Electrochemical Impedance Spectroscopy (EIS):
-
Setup & Stabilization: Use the same setup as for PDP and allow the OCP to stabilize.
-
Impedance Scan: Apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 0.01 Hz).[15]
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (-Z_imaginary vs. Z_real).
-
The plot for a corrosion system typically shows a depressed semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (R_ct).[17]
-
Fit the data to an appropriate equivalent electrical circuit (e.g., a Randles circuit) to extract quantitative values for R_ct and the double-layer capacitance (C_dl).
-
Calculate Inhibition Efficiency (IE%) : IE% = [(R_ctᵢ - R_ct₀) / R_ctᵢ] × 100
-
R_ct₀ = Charge transfer resistance in the blank solution
-
R_ctᵢ = Charge transfer resistance in the solution with inhibitor
-
-
Caption: Workflow for Electrochemical analysis.
Surface Analysis Techniques
Characterizing the steel surface before and after corrosion provides visual and compositional evidence of the inhibitor's protective action.
Protocol:
-
Sample Preparation: Immerse polished mild steel coupons in the blank and inhibitor-containing solutions for a set period (e.g., 24 hours).
-
Post-Immersion: Gently remove the coupons, rinse with distilled water, and dry.
-
Scanning Electron Microscopy (SEM): Use SEM to examine the surface morphology. The surface of the coupon from the blank solution is expected to be rough and heavily damaged, while the coupon from the inhibitor solution should appear much smoother, confirming the formation of a protective film.[11][18]
-
Atomic Force Microscopy (AFM): Use AFM for a higher-resolution topographical analysis to quantify the reduction in surface roughness in the presence of the inhibitor.[19]
Data Interpretation & Expected Results
The data gathered from the protocols should consistently demonstrate the efficacy of this compound. While specific values will vary, the trends should align with those of effective sulfur- and nitrogen-containing inhibitors.[4][20]
Table 2: Illustrative Potentiodynamic Polarization Data for Mild Steel in 1 M HCl (Based on expected performance similar to related compounds like Cysteine)[4]
| Inhibitor Conc. (ppm) | E_corr (mV vs. SCE) | i_corr (μA/cm²) | βa (mV/dec) | βc (mV/dec) | IE% |
| Blank | -475 | 950 | 75 | -115 | - |
| 100 | -480 | 210 | 78 | -118 | 77.9 |
| 200 | -483 | 115 | 80 | -120 | 87.9 |
| 400 | -488 | 65 | 82 | -124 | 93.2 |
| 800 | -490 | 35 | 85 | -125 | 96.3 |
-
Analysis: A significant decrease in corrosion current density (i_corr) with increasing inhibitor concentration indicates effective inhibition. The corrosion potential (E_corr) does not shift significantly, confirming the mixed-type inhibitor behavior.[9]
Table 3: Illustrative Electrochemical Impedance Spectroscopy Data for Mild Steel in 1 M HCl (Based on expected performance similar to related compounds)[4][20]
| Inhibitor Conc. (ppm) | R_ct (Ω·cm²) | C_dl (μF/cm²) | IE% |
| Blank | 45 | 120 | - |
| 100 | 205 | 65 | 78.0 |
| 200 | 380 | 48 | 88.2 |
| 400 | 650 | 35 | 93.1 |
| 800 | 980 | 28 | 95.4 |
-
Analysis: A substantial increase in charge transfer resistance (R_ct) signifies that the inhibitor film is impeding the flow of charge (corrosion) at the metal-solution interface. The corresponding decrease in double-layer capacitance (C_dl) is due to the replacement of water molecules (with a high dielectric constant) by the organic inhibitor molecules (with a lower dielectric constant) at the surface.[10]
Theoretical Validation via Quantum Chemistry
Quantum chemical calculations using Density Functional Theory (DFT) can provide profound insight into the inhibitor-metal interaction and predict inhibition potential.[19][21]
-
E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the iron atoms, leading to stronger adsorption and higher inhibition efficiency.[8]
-
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests a greater ability of the molecule to accept electrons from the metal surface.
-
Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity of the inhibitor molecule, which generally correlates with better inhibition performance.[22]
For 2-(Methylthio)ethanamine, the presence of both N and S atoms, with their lone pairs of electrons, is expected to result in a high E_HOMO value, theoretically confirming its strong electron-donating capability and suitability as an effective corrosion inhibitor.
Safety & Handling
2-(Methylthio)ethanamine and its hydrochloride salt should be handled with appropriate care in a laboratory setting.
-
Hazards: The free base is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[23][24] It also has a strong, unpleasant odor (stench).[23]
-
Precautions:
-
Always handle inside a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9]
-
Keep away from heat, sparks, and open flames.[23]
-
In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[24]
-
Consult the full Safety Data Sheet (SDS) before use.[9]
-
Conclusion
This compound presents a highly promising profile as a corrosion inhibitor for mild steel in acidic media. Its molecular structure, featuring both sulfur and nitrogen heteroatoms, facilitates strong adsorption to the metal surface through a combination of physisorption and chemisorption, acting as a mixed-type inhibitor. The experimental protocols detailed in this guide provide a robust framework for quantifying its inhibition efficiency and elucidating its protective mechanism. When properly evaluated, this compound has the potential to be a highly effective and valuable tool in industrial corrosion management strategies.
References
-
Alamiery, A., Mohamad, A., Kadhum, A. H., & Takriff, M. S. (2021). Comparative data on corrosion protection of mild steel in HCl using two new thiazoles. Data in Brief, 35, 106839. [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Experimental and Quantum Chemical Studies on the Corrosion Inhibition of Mild Steel By 2-((Thiophen-2-Ylmethylene) Amino)Benzenethio in 1M HCl. ResearchGate. [Link]
-
ASTM International. (2018). Standard Practice for Conducting Potentiodynamic Polarization Resistance Measurements. ASTM G59-97(2018). [Link]
-
El-Naggar, M. M. (2022). Inhibition mechanism of mild steel corrosion in acidic media by some amine compounds. Benha Journal of Applied Sciences, 7(4), 231-237. [Link]
-
Fouda, A. S., et al. (2022). Buprofezin as a potent corrosion inhibitor for carbon steel in 1 M HCl solution. RSC Advances, 12(43), 28213-28227. [Link]
-
Gamry Instruments. (n.d.). Basics of Electrochemical Impedance Spectroscopy. Retrieved from [Link]
- Goyal, M., Kumar, S., Bahadur, I., Ebenso, E. E., & Verma, C. (2018). Organic corrosion inhibitors for industrial cleaning of mild steel in acidic medium: A review. Journal of Molecular Liquids, 256, 565-578.
-
Lgaz, H., Salghi, R., Chaouiki, A., Jodeh, S., & Hammouti, B. (2017). Cysteine as an Eco-Friendly Anticorrosion Inhibitor for Mild Steel in Various Acidic Solutions: Electrochemical, Adsorption, Surface Analysis, and Quantum Chemical Calculations. Journal of the Electrochemical Society, 164(7), C344-C352. [Link]
-
Meng, Y., et al. (2017). Inhibition of mild steel corrosion in hydrochloric acid using two novel pyridine Schiff base derivatives: a comparative study of experimental and theoretical results. RSC Advances, 7(68), 43014-43029. [Link]
- Obot, I. B., & Obi-Egbedi, N. O. (2010). Adsorption and inhibitive properties of 2-methyl-5-nitroimidazole for corrosion of mild steel in 1 M H2SO4: experimental and theoretical investigation. Journal of Physical Chemistry C, 114(46), 19994-20002.
-
Palomar-Pardavé, M., et al. (2012). Adsorption isotherm mechanism of amino organic compounds as mild steel corrosion inhibitors by electrochemical measurement method. ResearchGate. [Link]
-
Patel, N. S., Jauhari, S., & Mehta, G. N. (2007). Inhibition mechanism of mild steel corrosion in acidic media by some amine compounds. Informatics Journals. [Link]
-
Singh, A., & Quraishi, M. A. (2016). Inhibition of mild steel corrosion by 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide: Gravimetrical, Adsorption and Theoretical Studies. MDPI. [Link]
-
Verma, C., Quraishi, M. A., Ebenso, E. E., & Obot, I. B. (2016). 3-Amino alkylated indoles as corrosion inhibitors for mild steel in 1M HCl: Experimental and theoretical studies. Journal of Molecular Liquids, 219, 647-657. [Link]
-
Wang, X., Yang, H., & Wang, F. (2011). Inhibition of the corrosion of carbon steel in HCl solution by methionine and its derivatives. Materials Chemistry and Physics, 126(1-2), 118-125. [Link]
-
Yadav, M., Kumar, S., & Sinha, S. (2021). Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. MDPI. [Link]
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- 5. informaticsjournals.co.in [informaticsjournals.co.in]
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- 7. Buprofezin as a potent corrosion inhibitor for carbon steel in 1 M HCl solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 13. Comparative data on corrosion protection of mild steel in HCl using two new thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Quantum Chemical Study of Methyl Substituent's Position on Quinoline for Inhibition of Aluminium Corrosion inHydrochloric Acid Solution, Science Journal of Analytical Chemistry, Science Publishing Group [analchem.net]
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- 24. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing reaction conditions for 2-(Methylthio)ethanamine hydrochloride
Welcome to the technical support center for 2-(Methylthio)ethanamine Hydrochloride (CAS: 6950-53-4). As a key building block in pharmaceutical and agrochemical research, its effective use is critical for synthetic success.[1] This guide, structured by a Senior Application Scientist, provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you optimize your reaction conditions and overcome common experimental hurdles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the handling, properties, and preliminary use of this compound.
Q1: What are the key physical and chemical properties I should be aware of?
A1: this compound is a solid, which enhances its stability and makes it easier to handle compared to its free-base form.[1][2] The hydrochloride salt form improves its solubility in aqueous media.[1] The molecule's reactivity is dominated by its primary amine, which is a potent nucleophile, and the methylthio group, which is generally stable but can be susceptible to oxidation under harsh conditions.[1] The free amine, 2-(Methylthio)ethylamine (CAS: 18542-42-2), is a flammable and corrosive liquid with a strong, unpleasant odor ("stench").[3][4][5]
| Property | This compound | 2-(Methylthio)ethanamine (Free Base) |
| CAS Number | 6950-53-4 | 18542-42-2 |
| Molecular Formula | C₃H₁₀ClNS | C₃H₉NS |
| Molecular Weight | ~127.64 g/mol | ~91.18 g/mol |
| Appearance | Solid[2] | Liquid[3] |
| Key Hazards | Irritant | Flammable, Corrosive, Stench[3][4] |
| Storage | 2-8°C, dry conditions[6] | Inert atmosphere, 2-8°C[7] |
Q2: Do I need to convert the hydrochloride salt to the free base before my reaction?
A2: It depends on your reaction conditions. If your reaction is performed under basic conditions or uses reagents that are incompatible with acids, you must first neutralize the hydrochloride salt to generate the free amine. For many coupling reactions, such as N-acylations or reductive aminations, an external base is added directly to the reaction mixture to liberate the free amine in situ. This is often the preferred method as it avoids isolating the volatile and corrosive free amine.
Caption: Decision workflow for handling the hydrochloride salt.
Q3: What are the recommended storage and handling procedures?
A3: Store this compound in a tightly sealed container in a refrigerator (2-8°C).[6] The compound is hygroscopic and should be protected from moisture. When handling, always use appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4] If you must work with the free amine, do so in a well-ventilated chemical fume hood due to its flammability, corrosivity, and strong odor.[4] It is incompatible with strong oxidizing agents, acids, and bases.[4]
Section 2: Troubleshooting Guide for Common Reactions
This guide provides solutions to specific problems you may encounter during N-acylation and reductive amination, two common applications for this reagent.
N-Acylation Reactions
Q4: My N-acylation reaction yield is very low. What are the potential causes and solutions?
A4: Low yields in N-acylation are common and can usually be traced to one of four issues: insufficient amine nucleophilicity, degradation of the acylating agent, improper solvent choice, or side reactions.
Caption: Troubleshooting workflow for low N-acylation yields.
-
Insufficient Amine Nucleophilicity: The primary amine on 2-(Methylthio)ethanamine is nucleophilic, but if it remains protonated as the hydrochloride salt, it will not react. Ensure you are using at least one equivalent of a suitable base (e.g., triethylamine, DIPEA) to neutralize the HCl salt, plus an additional equivalent to scavenge the acid byproduct generated during the acylation (if using an acyl halide).
-
Hydrolysis of Acylating Agent: Acyl halides and anhydrides are highly sensitive to moisture. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent deactivation of your acylating agent.[8]
-
Reaction Conditions: Some acylations are sluggish at room temperature. Monitor the reaction by TLC or LC-MS to confirm that it has gone to completion. If starting material remains, consider increasing the temperature or extending the reaction time.[8]
-
Solvent Choice: Ensure all reactants are fully dissolved. Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) are typically good choices.
Q5: I'm seeing multiple spots on my TLC plate. What are the likely side products?
A5: The most common side product is the di-acylated species, where both the primary amine and the thioether have been acylated. While N-acylation is much faster, C-acylation at the carbon adjacent to the sulfur can also occur under certain conditions.[9] Another possibility, if using an insufficient amount of base with an acyl halide, is the formation of a stable amide hydrochloride salt, which will have different chromatographic properties.
-
Solution: To minimize over-acylation, use a controlled stoichiometry of your acylating agent (1.0-1.2 equivalents). Adding the acylating agent slowly at a reduced temperature (e.g., 0 °C) can also improve selectivity for N-acylation.[8]
Reductive Amination
Caption: The two-stage process of reductive amination.
Q6: My reductive amination is not working. The starting materials are unreacted.
A6: This usually indicates a failure to form the intermediate imine.
-
Amine Protonation: As with acylation, the amine must be in its free base form to react with the carbonyl. If starting with the hydrochloride salt, add at least one equivalent of a base like triethylamine. Amine salts are generally unreactive in this method.[10]
-
Water Removal: Imine formation is a condensation reaction that releases water. For sluggish reactions, removing water can drive the equilibrium forward. This can be achieved by adding a dehydrating agent like anhydrous MgSO₄ or using a Dean-Stark apparatus with a solvent like toluene.
-
Catalysis: Imine formation can be accelerated by a catalytic amount of acid (e.g., acetic acid).[11] However, be cautious, as too much acid will fully protonate the amine, rendering it unreactive. The optimal pH is typically between 4 and 6.
Q7: The reaction stalls at the imine intermediate. How can I complete the reduction?
A7: If you have confirmed imine formation (e.g., by ¹H NMR or LC-MS) but are not getting the final product, the issue lies with the reduction step.
-
Reducing Agent Potency: Sodium borohydride (NaBH₄) can be slow for reducing some imines and can be consumed by protic solvents like methanol.[12] Consider switching to a more selective and robust reducing agent. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) are specifically designed for reductive aminations and are more stable under mildly acidic conditions that favor imine formation.[10][13]
-
Reagent Quality: Borohydride reagents can degrade over time, especially if not stored properly. Test your reducing agent on a simple ketone (like acetone) to ensure it is still active.[13]
-
Solvent Effects: While methanol is common, it can participate in the reaction. Switching to an aprotic solvent like DCM or 1,2-dichloroethane (DCE) for the reduction step, especially with STAB, can improve results.
| Reducing Agent | Pros | Cons | Optimal Conditions |
| NaBH₄ | Inexpensive, readily available | Can reduce aldehydes/ketones too quickly; reacts with protic solvents | Best for pre-formed imines; add slowly at low temp. |
| NaBH₃CN | Selective for imines over carbonyls; stable in methanol | Highly toxic (releases HCN at pH < 9) | Mildly acidic (pH 5-6); good for one-pot reactions |
| NaBH(OAc)₃ (STAB) | Selective, non-toxic, fast kinetics | Moisture sensitive; can be more expensive | Aprotic solvents (DCM, DCE); good for one-pot reactions |
Section 3: Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform a small-scale test reaction first.
Protocol 1: In Situ Free-Basing and N-Acylation
This protocol describes the acylation of this compound with an acyl chloride.
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 eq).
-
Add anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
-
Cool the stirred suspension to 0 °C in an ice bath.
-
Add triethylamine (Et₃N, 2.2 eq) dropwise and stir for 10 minutes.
-
In a separate flask, dissolve the acyl chloride (1.1 eq) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.[8]
-
Upon completion, quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[8]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.
Protocol 2: One-Pot Reductive Amination using STAB
This protocol is for the reaction of this compound with an aldehyde.
-
To a round-bottom flask, add this compound (1.0 eq), the aldehyde (1.1 eq), and 1,2-dichloroethane (DCE, approx. 0.1 M).
-
Add triethylamine (Et₃N, 1.2 eq) to liberate the free amine and stir for 5 minutes.
-
Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 15 minutes. The reaction may be mildly exothermic.
-
Stir at room temperature for 4-12 hours. Monitor the formation of the product and consumption of the intermediate imine by TLC or LC-MS.
-
Once the reaction is complete, carefully quench by slow addition of saturated aqueous NaHCO₃ solution.
-
Stir vigorously for 30 minutes, then transfer to a separatory funnel.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
-
SIELC Technologies. (2018). Separation of (2-(Methylthio)ethyl)amine on Newcrom R1 HPLC column. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of A. 2-[(2-Methylaminothiazol-4-yl)methylthio]ethylamine. Retrieved from [Link]
-
Du, T., et al. (2020). Chemoselective N-acylation of indoles using thioesters as acyl source. ResearchGate. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2-(Methylthio)ethylamine Hydrochloride. Retrieved from [Link]
-
Fomin, M. (2018). Aldehyde not reacting in reductive amination reaction, thoughts? ResearchGate. Retrieved from [Link]
-
Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? r/chemistry. Retrieved from [Link]
-
Olson, J. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? ResearchGate. Retrieved from [Link]
-
Shabana, R., Rasmussen, J. B., & Lawesson, S.‐O. (1981). Enamine Chemistry, Part XXI. N‐and/or C‐substitution (alkylation, acylation) of ethyl 3‐amino‐2‐butenoate. Bulletin des Sociétés Chimiques Belges, 90(1), 75–82. Retrieved from [Link]
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- 4. fishersci.com [fishersci.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sci-Hub. Enamine Chemistry, Part XXI. N‐and/or C‐substitution (alkylation, acylation) of ethyl 3‐amino‐2‐butenoate. the preparation of 2‐substituted 4‐methyl‐1,3‐thiazine‐6‐thiones / Bulletin des Sociétés Chimiques Belges, 1981 [sci-hub.box]
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-(Methylthio)ethanamine Hydrochloride
Welcome to the technical support guide for the purification of 2-(Methylthio)ethanamine hydrochloride (CAS 6950-53-4).[1] This resource is designed for researchers, chemists, and drug development professionals to address common and complex challenges encountered during the purification of this important chemical intermediate.[2] Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the handling and purification of this compound.
Q1: What are the most likely impurities in my crude this compound reaction mixture?
A1: The impurity profile depends heavily on the synthetic route. However, common impurities can be categorized as follows:
-
Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 2-chloroethyl methyl sulfide, cysteamine, or methylating agents.
-
Over-alkylation Byproducts: In syntheses involving the alkylation of ammonia or a primary amine, the formation of secondary and tertiary amines is a common issue.[3] In this case, you might find N-methyl-2-(methylthio)ethanamine or N,N-dimethyl-2-(methylthio)ethanamine.
-
Oxidation Products: The thioether moiety is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and, under harsher conditions, the sulfone. This is often exacerbated by exposure to air during workup, especially at elevated temperatures.
-
Solvent and Reagent Residues: Residual solvents from the reaction or workup, and inorganic salts from pH adjustments, are common contaminants.
-
Heat-Stable Salts (HSS): In broader amine chemistry, strong acids can form salts that are difficult to break, though this is less common in controlled synthesis compared to industrial amine scrubbing processes.[4][5]
Q2: My purified this compound is off-white or yellow. What is the cause and how can I remove the color?
A2: A yellow or brown discoloration typically indicates the presence of minor, highly conjugated impurities or oxidation byproducts. While often present in trace amounts, they can be aesthetically and sometimes functionally undesirable.
-
Cause: The color often arises from the air oxidation of the amine or trace impurities at elevated temperatures during solvent removal or drying.
-
Solution: The most effective method for removing color is treatment with activated carbon. This is typically done during the recrystallization process. A small amount of activated carbon is added to the hot, dissolved solution, which is then filtered through a pad of celite to remove the carbon and the adsorbed impurities before crystallization is initiated. See Protocol 2 for a detailed procedure.
Q3: What is the recommended general-purpose method for purifying crude this compound?
A3: For most laboratory-scale applications, recrystallization is the most effective and straightforward method for achieving high purity. This compound is a solid, which makes it an ideal candidate for this technique.[1] The key is selecting an appropriate solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures. A common and effective solvent system is a mixture of a protic solvent like isopropanol or ethanol with a non-polar anti-solvent like diethyl ether or ethyl acetate.
Q4: How should I properly store the purified product to maintain its integrity?
A4: this compound is relatively stable, especially compared to its free amine form.[6] However, to prevent degradation over time, it should be stored in a tightly sealed container in a cool, dry place. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to minimize any potential for slow oxidation.
Troubleshooting and Optimization Guide
This guide provides solutions to more complex issues you may encounter during purification.
Problem: Poor Yield or Product "Oiling Out" During Recrystallization
This is one of the most common challenges with recrystallization. "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice, often trapping impurities.
Symptom: Upon cooling or addition of an anti-solvent, the solution becomes cloudy and a liquid layer separates instead of solid crystals forming.
| Possible Cause | Explanation | Recommended Solution |
| Solution is too concentrated. | If the concentration of the solute is too high, its solubility may be exceeded above its melting point, causing it to separate as a molten liquid. | Add a small amount of the primary hot solvent to the mixture to ensure the oil redissolves. Allow the solution to cool more slowly to give the crystals time to nucleate properly. |
| Cooling rate is too rapid. | Rapid cooling promotes precipitation rather than crystallization. The molecules do not have sufficient time to align into an ordered crystal lattice. | Insulate the flask (e.g., with glass wool or by placing it in a warm water bath that is allowed to cool to room temperature) to slow down the cooling process. Avoid placing the flask directly into an ice bath until crystal formation is well underway at room temperature.[7] |
| Inappropriate solvent system. | The chosen solvent/anti-solvent pair may have a boiling point that is too low, or the polarity mismatch may be too great, causing rapid precipitation.[8] | Select a higher-boiling point solvent. For example, if using methanol/ether, consider switching to isopropanol/heptane. The goal is to find a system where solubility changes more gradually with temperature. |
| Presence of impurities. | Impurities can depress the melting point of the product, leading to the formation of a low-melting eutectic mixture that separates as an oil. | Attempt to purify the material by another method first (e.g., a wash or a short silica plug if applicable) before recrystallization. Alternatively, try adding a seed crystal to encourage proper lattice formation.[7] |
Caption: Decision tree for troubleshooting "oiling out".
Experimental Protocols
Protocol 1: Standard Recrystallization from an Isopropanol/Ethyl Acetate System
This protocol provides a reliable method for obtaining high-purity this compound.
Materials:
-
Crude this compound
-
Isopropanol (IPA)
-
Ethyl Acetate (EtOAc)
-
Erlenmeyer flasks
-
Hotplate/stirrer
-
Buchner funnel and filtration flask
Procedure:
-
Place the crude solid in an appropriately sized Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of hot isopropanol to the flask while stirring and heating to dissolve the solid completely. Aim for a concentration where the solid dissolves near the boiling point of the IPA.
-
Once a clear solution is obtained, remove the flask from the heat.
-
Slowly add ethyl acetate (the anti-solvent) dropwise while stirring until the solution becomes faintly and persistently cloudy.
-
Add a few drops of hot isopropanol to redissolve the precipitate and obtain a clear solution again.
-
Cover the flask and allow it to cool slowly to room temperature. Crystal formation should begin.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.[7]
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the collected crystals with a small amount of ice-cold ethyl acetate to remove any residual soluble impurities.
-
Dry the crystals under vacuum to a constant weight.
Protocol 2: Decolorization with Activated Carbon
This procedure should be integrated into the recrystallization protocol if the product is colored.
Procedure:
-
Follow Step 2 of Protocol 1 to dissolve the crude product in a minimal amount of hot solvent.
-
Remove the solution from the heat source and add a very small amount of activated carbon (typically 1-2% of the solute weight).
-
Gently swirl the flask and heat the mixture again at just below boiling for 5-10 minutes. Caution: Adding carbon to a boiling solution can cause it to boil over violently.
-
Prepare a filtration setup for hot filtration. This typically involves a pre-warmed funnel with fluted filter paper or a Buchner funnel with a thin pad of celite over the filter paper.
-
Quickly filter the hot solution to remove the activated carbon.
-
Proceed with Step 4 of Protocol 1 using the clarified, colorless filtrate.
Caption: General workflow for the purification of the hydrochloride salt.
References
-
Contamination in Amine Systems. Refining Community. Available at: [Link]
-
Common amine system corrosion issues and how to solve them. (2021). Vysus Group. Available at: [Link]
-
Amine system problems arising from heat stable salts and solutions to improve system performance. (2021). ResearchGate. Available at: [Link]
-
2-(Methylthio)ethylamine Hydrochloride. Pharmaffiliates. Available at: [Link]
-
Trichloroacetic acid fueled practical amine purifications. (2022). PubMed Central, NIH. Available at: [Link]
-
Amine workup. (2022). Reddit. Available at: [Link]
- Method for synthesizing 2-thiophene ethylamine. Google Patents.
-
Recrystallization with two solvents. (2019). Reddit. Available at: [Link]
-
Recrystallization. (2010). MIT Digital Lab Techniques Manual, YouTube. Available at: [Link]
- Process for the preparation of antimicrobial formulations of 2-(alkylthio)ethanamine hydrohalides. Google Patents.
-
2-(Ethylthio)ethylamine hydrochloride. PubChem. Available at: [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 2-(METHYLTHIO)ETHYLAMINE | 18542-42-2 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. refiningcommunity.com [refiningcommunity.com]
- 5. researchgate.net [researchgate.net]
- 6. CAS 6950-53-4: Ethanamine,2-(methylthio)-, hydrochloride (… [cymitquimica.com]
- 7. m.youtube.com [m.youtube.com]
- 8. reddit.com [reddit.com]
Technical Support Center: Navigating Reactions with 2-(Methylthio)ethanamine Hydrochloride
Welcome to the technical support center for 2-(Methylthio)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile reagent. Our focus is on anticipating and mitigating common side reactions to enhance the efficiency, yield, and purity of your synthetic routes.
Introduction: Understanding the Reactivity of this compound
This compound (S-methylcysteamine hydrochloride) is a bifunctional molecule featuring a primary amine and a thioether. This dual functionality makes it a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules. However, these same functional groups are also the primary sources of potential side reactions. The primary amine is a potent nucleophile, while the sulfur atom of the thioether is susceptible to oxidation. Understanding the interplay of these reactive sites under various experimental conditions is paramount to successful and reproducible outcomes.
This guide will delve into the most common side products encountered during reactions with this compound, providing not only identification and mitigation strategies but also a mechanistic understanding of their formation.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: I'm performing an N-acylation reaction and I see an unexpected peak in my LC-MS with a mass increase of +16 Da. What is this byproduct?
Answer: An increase of +16 Da in the mass of your product strongly suggests the formation of the corresponding sulfoxide .
Causality and Mechanism: The thioether moiety in 2-(methylthio)ethanamine is susceptible to oxidation.[1] This can occur under various conditions, sometimes unexpectedly. The presence of mild oxidizing agents, or even exposure to air over prolonged reaction times at elevated temperatures, can lead to the oxidation of the sulfur atom.
In a notable example related to the synthesis of ranitidine analogs, a thioether-containing intermediate was intentionally oxidized to the sulfoxide using hydrogen peroxide (H₂O₂) in ethanol at room temperature.[2] This demonstrates the facility of this transformation.
Troubleshooting & Mitigation:
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Degas Solvents: Use degassed solvents to remove dissolved oxygen, which can act as an oxidant.
-
Reagent Purity: Ensure that your starting materials and reagents are free from peroxide impurities. For instance, ethers like THF can form peroxides upon storage.
-
Temperature Control: Avoid unnecessarily high reaction temperatures, as this can accelerate oxidation.
Experimental Protocol: Mitigation of Sulfoxide Formation
-
To a flame-dried flask, add your carboxylic acid and a suitable anhydrous, degassed solvent (e.g., dichloromethane or DMF).
-
Cool the mixture to 0 °C under a positive pressure of nitrogen.
-
Add your coupling agents (e.g., EDC/HOBt).
-
In a separate flask, dissolve this compound and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) in the same degassed solvent.
-
Slowly add the amine solution to the activated carboxylic acid at 0 °C.
-
Allow the reaction to proceed at 0 °C to room temperature, monitoring by TLC or LC-MS until the starting material is consumed.
FAQ 2: My reaction mixture shows a peak with a mass increase of +32 Da. Is this also an oxidation product?
Answer: Yes, a +32 Da mass increase is indicative of over-oxidation to the sulfone .
Causality and Mechanism: The oxidation of the thioether to a sulfoxide can be followed by a second oxidation to the sulfone under more forcing conditions or with stronger oxidizing agents.[3] While the sulfoxide can sometimes be the major byproduct, the formation of the sulfone is also possible, especially if the reaction conditions are not carefully controlled. Various reagents, including excess hydrogen peroxide or m-CPBA, are known to efficiently convert sulfides to sulfones.[1]
Troubleshooting & Mitigation:
-
Stoichiometry of Oxidants: If any oxidizing agent is present, even unintentionally, its stoichiometry relative to the thioether is critical. The mitigation strategies are the same as for sulfoxide formation, with an even greater emphasis on excluding oxygen and peroxide impurities.
-
Choice of Reagents: Be mindful of the reagents used in your reaction. Some reagents, even if not explicitly "oxidants," can promote oxidation under certain conditions.
Visualization of Oxidation Pathways
Caption: Oxidation of the thioether to sulfoxide and sulfone.
FAQ 3: In my amide coupling reaction using EDC, I've isolated a byproduct with a mass corresponding to my amine plus the elements of EDC. What is this?
Answer: This is likely an N-acylurea byproduct.
Causality and Mechanism: Carbodiimide coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) function by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate. While this intermediate is supposed to react with the amine to form the desired amide, it can undergo an intramolecular rearrangement to a stable N-acylurea. This side reaction is particularly problematic if the amine is not sufficiently nucleophilic or is present in low concentration.
Troubleshooting & Mitigation:
-
Use of Additives: The addition of nucleophilic catalysts like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can significantly suppress N-acylurea formation. These additives react with the O-acylisourea to form an active ester, which is less prone to rearrangement and reacts efficiently with the amine.
-
Reaction Conditions: Running the reaction at lower temperatures (e.g., 0 °C) can slow down the rate of the rearrangement.
Visualization of Amide Coupling Side Reaction
Caption: Competing pathways in EDC-mediated amide coupling.
FAQ 4: I'm attempting an alkylation of the amine, but I'm getting a mixture of products. How can I achieve mono-alkylation?
Answer: Direct alkylation of primary amines with alkyl halides is notoriously difficult to control and often leads to a mixture of mono-, di-, and even tri-alkylated products. This is because the resulting secondary amine is often more nucleophilic than the starting primary amine.
Causality and Mechanism: The initial alkylation produces a secondary amine, which can then compete with the remaining primary amine for the alkylating agent. This "runaway" reaction leads to a complex product mixture that is difficult to separate.
Troubleshooting & Mitigation:
-
Reductive Amination: The preferred method for controlled mono-alkylation is reductive amination. This involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the desired amine. This two-step, one-pot process avoids the issue of over-alkylation.
Experimental Protocol: Reductive Amination of 2-(Methylthio)ethanamine
-
Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., methanol or dichloroethane).
-
Add a mild acid catalyst (e.g., acetic acid, 0.1 eq) to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.
Summary of Potential Side Products
| Side Product | Mass Change | Common Cause | Mitigation Strategy |
| Sulfoxide | +16 Da | Oxidation (air, peroxides) | Inert atmosphere, degassed solvents, pure reagents |
| Sulfone | +32 Da | Over-oxidation | Strict exclusion of oxidants |
| N-Acylurea | Varies | Rearrangement of O-acylisourea | Use of HOBt/HOAt, lower reaction temperature |
| Over-alkylation Products | Varies | Direct alkylation with alkyl halides | Use reductive amination instead |
References
-
Tu, Y., et al. (2021). Design and Synthesis of Ranitidine Analogs as Multi-Target Directed Ligands for the Treatment of Alzheimer's Disease. Molecules, 26(6), 1729. [Link]
- Glaxo Group Ltd. (1987).
- Kleemann, A., & Engel, J. (2009).
- Zhong Bao Pharmaceutical Co., Ltd. (2007). Synthesis method of ranitidine alkali and its hydrochloride. CN1315818C.
-
Reddy, G. O. (1996). Process for the manufacture of pharmaceutical grade ranitidine base. EP 0697411 A1. [Link]
-
Bary, T., et al. (2022). A Sulfoxide Reagent for One‐Pot, Three‐Component Syntheses of Sulfoxides and Sulfinamides. Angewandte Chemie International Edition, 61(1), e202111846. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. [Link]
-
Mondal, S., et al. (2022). One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively. RSC Advances, 12(35), 22935-22941. [Link]
-
Frandcom Industrial Limited. (n.d.). N-Ethylacetamide. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. [Link]
-
Ann-Christin Pöppler, et al. (2018). Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides. ChemistryOpen, 7(10), 789-795. [Link]
- Teva Pharmaceutical Industries Ltd. (2003).
-
Frandcom Industrial Limited. (2019, December 11). Simple Synthesis Of N-Ethylacetamide. [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
Chemos GmbH & Co. KG. (2024, October 23). Safety Data Sheet: N-Ethylacetamide. [Link]
Sources
- 1. Sulfone synthesis by oxidation [organic-chemistry.org]
- 2. Design and Synthesis of Ranitidine Analogs as Multi-Target Directed Ligands for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions with 2-(Methylthio)ethanamine Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Methylthio)ethanamine hydrochloride (MTEA-HCl). This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered when using this versatile bifunctional reagent. Our focus is on enhancing reaction yields, minimizing side products, and ensuring the scientific integrity of your synthetic protocols.
Understanding the Reagent: Key Physicochemical Properties
This compound is an organic salt that possesses two key functional groups: a primary amine and a thioether.[1] This dual functionality is the source of its synthetic utility, but also the root of many common experimental challenges.
| Property | Value/Description | Significance in Reactions |
| CAS Number | 6950-53-4 | Unique identifier for the hydrochloride salt. |
| Molecular Formula | C₃H₁₀ClNS | Used for calculating molar quantities. |
| Molecular Weight | 127.63 g/mol | Essential for accurate reagent measurement. |
| Form | Typically a solid | The hydrochloride salt form enhances stability and simplifies handling compared to the free amine.[1] |
| Key Functional Groups | Primary Amine (-NH₂), Thioether (-S-CH₃) | The amine is a primary nucleophile and base. The thioether sulfur can also exhibit nucleophilicity.[1] |
Frequently Asked Questions (FAQs)
Q1: Should I use this compound directly, or do I need to convert it to the free base?
This is a critical first question and the answer depends entirely on your reaction conditions.
-
Using the Hydrochloride Salt Directly: You can use the hydrochloride salt directly if your reaction includes a base that is strong enough to deprotonate the ammonium salt in situ. Typically, at least two equivalents of base are required: one to neutralize the hydrochloride and a second to act as the base for the reaction itself (e.g., as an acid scavenger). This approach is common in acylation or sulfonylation reactions.
-
Converting to the Free Base: For reactions that are sensitive to salts or require precise control of base concentration, it is highly recommended to liberate the free amine. The free base, 2-(methylthio)ethanamine, is a liquid and can be prepared by treating an aqueous solution of the hydrochloride salt with a strong base (e.g., NaOH, K₂CO₃) and extracting the free amine into an organic solvent.
Caution: The free amine is more susceptible to oxidation and should be used relatively quickly after preparation or stored under an inert atmosphere.[2]
Q2: My reaction is giving a complex mixture of products. What are the likely side reactions?
The bifunctional nature of MTEA is the primary cause of side product formation. The two main culprits are:
-
Reaction at the Sulfur Atom: The thioether sulfur is a soft nucleophile and can compete with the amine in certain reactions, particularly with soft electrophiles (e.g., alkyl halides). This can lead to the formation of sulfonium salts.
-
Oxidation of the Thioether: The thioether can be oxidized to a sulfoxide or sulfone, especially in the presence of oxidizing agents or under aerobic conditions at elevated temperatures. These oxidized byproducts can complicate purification.
Q3: How can I prevent reaction at the thioether sulfur?
To favor reaction at the amine (a hard nucleophile) over the sulfur (a soft nucleophile), consider the following strategies based on Hard and Soft Acids and Bases (HSAB) theory:
-
Choice of Electrophile: Use "hard" electrophiles, such as acyl chlorides, anhydrides, or isocyanates, which will preferentially react with the "hard" primary amine.
-
Reaction Conditions: Conditions that favor amine reactivity, such as aprotic polar solvents, will generally disfavor reaction at the sulfur.
Troubleshooting Guide for Common Reactions
This section provides detailed troubleshooting for specific reaction types involving this compound.
Scenario 1: Low Yield in Acylation/Amide Coupling Reactions
Problem: You are attempting to form an amide by reacting MTEA-HCl with a carboxylic acid (using a coupling agent like EDC/HOBt) or an acyl chloride, but the yield is poor.
Workflow for Troubleshooting Acylation Reactions:
Caption: Kinetic pathway favoring over-alkylation.
Strategies to Promote Mono-alkylation:
| Strategy | Mechanism of Action & Protocol |
| Use a Large Excess of the Amine | This ensures that the alkyl halide is more likely to encounter a molecule of the starting primary amine rather than the mono-alkylated product, favoring the initial reaction. Protocol: Use a 5- to 10-fold molar excess of MTEA relative to the alkyl halide. After the reaction, the excess amine must be removed, often by an acidic wash during workup. |
| Reductive Amination | This is often the most effective method for controlled mono-alkylation. The amine reacts with an aldehyde or ketone to form an imine/enamine in situ, which is then reduced by a selective reducing agent. Protocol: Dissolve MTEA-HCl (1 eq.) and the carbonyl compound (1-1.2 eq.) in a suitable solvent (e.g., methanol, DCE). Add a base (1 eq.) to liberate the free amine. Then, add a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) and stir until completion. [3] |
| Use of a Protecting Group | This multi-step but highly reliable method involves protecting the amine, performing the desired reaction on another part of the molecule (or preparing for a single alkylation), and then deprotecting. Protocol: Protect the amine of MTEA as a carbamate (e.g., using Boc-anhydride). This temporarily removes its nucleophilicity. [4][5]After subsequent synthetic steps, the Boc group can be easily removed with a strong acid like trifluoroacetic acid (TFA). |
Scenario 3: Low Yield in Reductive Amination
Problem: You are performing a reductive amination with MTEA and a carbonyl compound, but the reaction is incomplete or the yield is low.
Troubleshooting Reductive Amination:
| Potential Cause | Scientific Rationale & Suggested Solution |
| Inefficient Imine Formation | The first step of reductive amination is the formation of an imine (from an aldehyde) or enamine (from a ketone). This is a reversible equilibrium reaction. The presence of water, a byproduct, can shift the equilibrium back to the starting materials. Solution: Add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å), to the reaction mixture to sequester water as it is formed. [6] |
| Incompatible Reducing Agent | Some reducing agents, like sodium borohydride (NaBH₄), can reduce the starting aldehyde or ketone in addition to the imine, leading to alcohol byproducts. Solution: Use a milder, imine-selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is less likely to reduce aldehydes and ketones under neutral or slightly acidic conditions. |
| Incorrect pH | Imine formation is typically catalyzed by mild acid. However, if the pH is too low, the amine will be fully protonated and non-nucleophilic. If the pH is too high, the acid catalysis is absent. Solution: For reactions starting with MTEA-HCl, the addition of one equivalent of a base is usually sufficient to generate the free amine. A small amount of acetic acid (around 5 mol%) can be added to catalyze imine formation without fully protonating the amine. [6] |
| Steric Hindrance | If either the amine or the carbonyl compound is sterically hindered, imine formation and/or reduction can be slow. Solution: Increase the reaction temperature or use a less hindered reagent if possible. In some cases, switching to a different catalyst system, like using titanium(IV) isopropoxide, can facilitate the reaction with hindered substrates. [6] |
Experimental Protocols: Best Practices
Protocol 1: Liberation of Free 2-(Methylthio)ethanamine
-
Dissolve this compound (1.0 eq.) in deionized water (approx. 2-3 M concentration).
-
Cool the solution in an ice bath.
-
Slowly add a 5 M solution of sodium hydroxide (NaOH) (1.1 eq.) with stirring. Monitor the pH to ensure it is >12.
-
Extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully concentrate under reduced pressure.
-
Note: The free amine is a volatile liquid. Avoid excessive heating during solvent removal. Use the product immediately for the best results.
Protocol 2: Optimized N-Acylation using an Acyl Chloride
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).
-
Add anhydrous dichloromethane (DCM) to create a stirrable suspension.
-
Cool the mixture to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq.) dropwise and stir for 10-15 minutes.
-
In a separate flask, dissolve the acyl chloride (1.05 eq.) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the amine mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization. [7]
References
-
Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Molecules. [Link]
-
Synthesis of A. 2-[(2-Aminothiazol-4-yl)methylthio]ethylamine dihydrochloride. Molbase. [Link]
-
Optimization of the reaction conditions for the reductive amination of aldehydes. ResearchGate. [Link]
-
Thioether Formation. ACS Green Chemistry Institute. [Link]
-
Protective Groups. Organic Chemistry Portal. [Link]
-
Protecting group. Wikipedia. [Link]
-
Protecting groups in organic synthesis. NPTEL. [Link]
- Preparation of thioethers.
-
Reactions of substituted (methylthio)benzylidene Meldrum's acids with secondary alicyclic amines in aqueous DMSO. Evidence for rate-limiting proton transfer. Journal of Organic Chemistry. [Link]
-
Impurity Occurrence and Removal in Crystalline Products from Process Reactions. University College Cork. [Link]
-
Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide... MDPI. [Link]
-
Help with reductive ammination. Reddit. [Link]
-
Reactions of Substituted (Methylthio)benzylidene Meldrum's Acids with Secondary Alicyclic Amines in Aqueous DMSO... ResearchGate. [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]
-
Direct Asymmetric Reductive Amination of α-Keto Acetals. The Royal Society of Chemistry. [Link]
-
Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. PubMed Central. [Link]
-
Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PubMed Central. [Link]
-
2-(Ethylthio)ethylamine hydrochloride. PubChem. [Link]
-
Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. [Link]
Sources
Technical Support Center: Synthesis of 2-(Methylthio)ethanamine Hydrochloride
Welcome to the technical support center for the synthesis of 2-(Methylthio)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. The information provided herein is based on established chemical principles and field-proven insights to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
There are several viable synthetic pathways to obtain this compound. The most frequently employed methods include:
-
Nucleophilic Substitution of 2-Chloroethylamine Hydrochloride: This is a straightforward approach where 2-chloroethylamine hydrochloride is reacted with a sulfur nucleophile, typically sodium thiomethoxide (NaSMe). This reaction is an SN2 displacement of the chloride by the thiomethoxide anion.
-
Gabriel Synthesis: For a more controlled synthesis of the primary amine and to avoid over-alkylation, the Gabriel synthesis is an excellent choice.[1][2] This method involves the N-alkylation of potassium phthalimide with a suitable substrate containing the methylthio group, followed by hydrazinolysis or acidic hydrolysis to release the primary amine.[1][2]
-
Reduction of a Precursor: Another route involves the reduction of a molecule containing the desired carbon and sulfur backbone with a nitrogen functionality at a higher oxidation state, such as a nitrile or an amide.
Q2: I am getting a very low yield in my synthesis of this compound from 2-chloroethylamine hydrochloride and sodium thiomethoxide. What are the likely causes and how can I improve it?
Low yields in this SN2 reaction can stem from several factors. Here is a troubleshooting guide to help you identify and resolve the issue:
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Reactivity of Starting Material | The reactivity of alkyl halides in SN2 reactions follows the trend I > Br > Cl. Alkyl chlorides can be less reactive, leading to incomplete conversion. | Consider using 2-bromoethylamine hydrobromide if available. Alternatively, you can add a catalytic amount of sodium iodide (NaI) to the reaction mixture to generate the more reactive alkyl iodide in situ. |
| Inappropriate Solvent | The choice of solvent is critical for SN2 reactions. The solvent needs to solubilize the reactants and stabilize the transition state. | Use a polar aprotic solvent such as dimethylformamide (DMF), tetrahydrofuran (THF), or acetonitrile. These solvents effectively solvate the cation of the thiomethoxide salt, leaving the anion more nucleophilic.[3] |
| Suboptimal Reaction Temperature | The reaction may be too slow at lower temperatures, leading to incomplete conversion within a reasonable timeframe. | Gently heating the reaction mixture can increase the reaction rate. However, be cautious as excessive heat can lead to side reactions. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal temperature. |
| Competitive Elimination Reaction | Although less common with primary alkyl halides, an E2 elimination reaction can compete with the SN2 substitution, especially with a strong, sterically hindered base. | Sodium thiomethoxide is a good nucleophile and a relatively weak base, which favors substitution.[4] Ensure your sodium thiomethoxide is not contaminated with stronger bases like sodium hydroxide. |
| Moisture in the Reaction | Water can react with sodium thiomethoxide and can also interfere with the SN2 reaction. | Ensure all your reagents and solvents are dry. Use anhydrous solvents and dry glassware. |
Troubleshooting Guide
Problem 1: My final product is contaminated with impurities. How can I identify and remove them?
Common Impurities and Their Identification:
-
Unreacted 2-Chloroethylamine Hydrochloride: Can be detected by 1H NMR spectroscopy by the presence of its characteristic peaks.
-
Over-alkylation Products: Although less likely with a primary amine synthesis using a stoichiometric amount of the alkylating agent, it's a possibility. In related amine syntheses, the product amine can be more nucleophilic than the starting amine, leading to further alkylation.[1][5] This would result in secondary or tertiary amines, which can be identified by mass spectrometry (MS) or NMR.
-
Dimethyl Disulfide (DMDS): This can form from the oxidation of sodium thiomethoxide. It has a distinct smell and can be detected by GC-MS.
-
Solvent Residues: Residual DMF, THF, or acetonitrile can be seen in the 1H NMR spectrum.
Purification Strategies:
-
Acid-Base Extraction: This is a powerful technique for purifying amines.[6] Since your product is an amine hydrochloride salt, it will be water-soluble. Any non-basic, organic-soluble impurities can be removed by washing a solution of your crude product with an organic solvent like dichloromethane or ethyl acetate. To isolate the free amine, you would first need to neutralize the hydrochloride salt with a base (e.g., NaOH or NaHCO3) to deprotonate the amine, making it soluble in organic solvents.[7][8] You can then extract it into an organic layer, leaving inorganic salts in the aqueous layer. The hydrochloride salt can be reformed by treating the organic solution of the free amine with HCl.
-
Recrystallization: If your this compound is a solid, recrystallization can be a very effective purification method.[9]
-
Solvent Selection: A good solvent for recrystallization is one in which your product is soluble at high temperatures but insoluble at low temperatures, while the impurities are either soluble at all temperatures or insoluble at all temperatures. For amine hydrochlorides, solvents like isopropanol or ethanol are often good choices.[9] You may also try mixed solvent systems, such as ethanol/ether.
-
-
Column Chromatography: While effective, chromatography of amines on silica gel can be challenging due to the basic nature of the amine interacting with the acidic silica gel, which can lead to "tailing" or poor separation.[6]
-
Mitigation Strategy: To improve the separation, you can add a small amount of a volatile amine, such as triethylamine (typically 0.1-1%), to the eluent.[10] This will "mask" the acidic silanol groups on the silica surface and improve the peak shape of your amine product. Alternatively, using a different stationary phase like alumina can be beneficial.
-
Problem 2: The synthesis generates a very strong and unpleasant odor. How can I manage this?
The malodorous nature of this synthesis is due to the volatile sulfur compounds involved, such as methanethiol (a potential impurity in sodium thiomethoxide) and the product itself.[11][12][13]
Odor Management Protocol:
-
Work in a Well-Ventilated Fume Hood: This is the most critical step. Ensure your fume hood has adequate airflow.
-
Use Appropriate Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and appropriate gloves. For particularly pungent reactions, consider using a respirator with a cartridge suitable for organic vapors.
-
Neutralize Odorous Waste: Before disposal, quench any residual reactive sulfur compounds. A bleach solution (sodium hypochlorite) or hydrogen peroxide can be used to oxidize the sulfur compounds to less volatile and less odorous sulfoxides and sulfones. Always perform this neutralization step in the fume hood.
-
Clean Glassware Thoroughly: After the reaction, rinse all glassware with a bleach solution before washing it with soap and water.
-
Consider Odorless Reagents: For future syntheses, you might explore the use of less volatile, and therefore less odorous, thiol precursors.[14][15] There are also "smell-free" methods for sulfide synthesis, such as the reaction of sodium salts of thiosulfuric acid derivatives with Grignard reagents, which produce an odorless sulfite anion as a byproduct.[16]
Experimental Protocols
Detailed Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
Materials:
-
2-Chloroethylamine hydrochloride
-
Sodium thiomethoxide
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Hydrochloric acid (concentrated)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium thiomethoxide (1.1 equivalents).
-
Addition of Solvent: Add anhydrous DMF to the flask via a syringe. Stir the mixture to dissolve the sodium thiomethoxide.
-
Addition of 2-Chloroethylamine hydrochloride: Dissolve 2-chloroethylamine hydrochloride (1 equivalent) in a minimal amount of anhydrous DMF and add it to the dropping funnel.
-
Reaction: Add the solution of 2-chloroethylamine hydrochloride dropwise to the stirred solution of sodium thiomethoxide at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS. The reaction may require gentle heating (e.g., 40-50 °C) to go to completion.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (3x) to remove any organic-soluble impurities.
-
Acidify the aqueous layer with concentrated HCl to a pH of ~1.
-
Remove the water under reduced pressure to obtain the crude this compound.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent such as isopropanol or an ethanol/ether mixture.
-
Wash the crystals with cold diethyl ether and dry them under vacuum.
-
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting flowchart for low reaction yield.
Purification Workflow for this compound
Caption: Purification workflow for the final product.
References
- Miyake, Y., & Asano, M. (2005). Development of Odorless Thiols and Sulfides and Their Applications to Organic Synthesis. Journal of Synthetic Organic Chemistry, Japan, 63(11), 1129-1138.
-
Zaragoza, F. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides [Video]. YouTube. [Link]
-
Cantrill, V. (2014, February 19). Smell-Free Sulfide Synthesis. ChemistryViews. [Link]
-
Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
- Handzlik, J. (2023). Thiols and Sulfides Vital Role in Modern Biochemistry. Organic Chem Curr Res, 12, 311.
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
LibreTexts Chemistry. (2024, March 19). 18.8: Thiols and Sulfides. [Link]
- Matoba, M., & Kajimoto, T. (2007). Odorless Substituted for Foul-Smelling Thiols: Syntheses and Applications. Journal of the American Chemical Society, 129(25), 7869-7875.
-
OpenStax. (n.d.). 24.6 Synthesis of Amines. In Organic Chemistry: A Tenth Edition. [Link]
-
Reddit. (2022, March 12). Amine workup. r/Chempros. [Link]
-
ResearchGate. (2023, December 27). How can I neutralize aminehydrochlorides?[Link]
-
Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]
-
Scribd. (n.d.). Amine Plant Troubleshooting and Optimization. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2020, May 26). Stability of amines. [Link]
-
ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?[Link]
-
Wikipedia. (2025, September 3). 2-Methylthioethylamine. [Link]
-
OpenStax. (n.d.). 18.7 Thiols and Sulfides. In Organic Chemistry: A Tenth Edition. [Link]
-
LibreTexts Chemistry. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. [Link]
-
Ashenhurst, J. (2015, July 5). Thiols And Thioethers. Master Organic Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 11. longdom.org [longdom.org]
- 12. chem.libretexts.org [chem.libretexts.org]
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- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Smell-Free Sulfide Synthesis - ChemistryViews [chemistryviews.org]
Technical Support Center: Proactive Strategies for Preventing Thioether Oxidation in S-Methylcysteamine Hydrochloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for S-Methylcysteamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the oxidative degradation of the thioether moiety in S-Methylcysteamine hydrochloride. Maintaining the chemical integrity of this compound is paramount for reproducible experimental results and the stability of therapeutic formulations.
Section 1: The Chemistry of Thioether Oxidation
This section addresses the fundamental chemical transformations that S-Methylcysteamine hydrochloride can undergo and why they are a critical concern.
Q1: What is thioether oxidation and why is it a concern for S-Methylcysteamine hydrochloride?
A1: The thioether group (R-S-R') in S-Methylcysteamine is susceptible to oxidation, a chemical reaction that incorporates oxygen atoms into the sulfur center. This process typically occurs in two stages:
-
Oxidation to Sulfoxide: The thioether is first oxidized to the corresponding sulfoxide (R-SO-R'). This introduces a polar sulfinyl group and can significantly alter the molecule's physical and biological properties.
-
Oxidation to Sulfone: Further oxidation of the sulfoxide yields a sulfone (R-SO₂-R'). This second oxidation step renders the change irreversible under typical biological conditions.
This degradation is a major concern because the conversion of the thioether to a sulfoxide or sulfone changes the molecule's polarity, size, and ability to coordinate with metals. These changes can lead to a partial or complete loss of biological activity, altered pharmacokinetic profiles, and inconsistent results in both in vitro and in vivo experiments. The primary culprits for this oxidation are atmospheric oxygen, reactive oxygen species (ROS) like hydrogen peroxide, and trace metal contaminants that can catalyze the reaction.[1][2][3]
Caption: Oxidation pathway of S-Methylcysteamine hydrochloride.
Section 2: Troubleshooting Guide: Identifying and Solving Oxidation Issues
This guide addresses specific issues you may encounter during your experiments and helps you diagnose potential oxidation.
Q2: My S-Methylcysteamine hydrochloride solution shows new, more polar peaks in my reverse-phase HPLC analysis. Is this oxidation?
A2: Yes, this is a classic indicator of oxidation. The addition of oxygen atoms to the sulfur center to form a sulfoxide and subsequently a sulfone dramatically increases the molecule's polarity.[4] In a reverse-phase HPLC system, more polar compounds have shorter retention times. If you observe early-eluting impurity peaks that grow over time, especially when samples are left at room temperature or exposed to air, you are likely detecting the sulfoxide and sulfone forms. To confirm, you can use mass spectrometry (LC-MS) to check for masses corresponding to the addition of one (+16 Da) or two (+32 Da) oxygen atoms to the parent molecule.
Q3: I've observed a time-dependent loss of efficacy in my cell-based assay. Could oxidation of S-Methylcysteamine hydrochloride be the cause?
A3: Absolutely. If the biological activity of S-Methylcysteamine hydrochloride is dependent on the thioether group, its oxidation to a sulfoxide or sulfone will likely reduce or eliminate its intended effect. This is a common issue when stock solutions are prepared in advance and stored improperly. If you notice that freshly prepared solutions yield robust results while older solutions (even a day old) show diminished activity, you should immediately suspect oxidative degradation. Storing solutions at 4°C is often insufficient to halt this process; for aqueous solutions, storage at -20°C or even -80°C is highly recommended to slow down the chemical kinetics of oxidation.[5]
Q4: How can I definitively confirm that my compound is degrading via oxidation?
A4: The gold standard for identification is Liquid Chromatography-Mass Spectrometry (LC-MS) . This technique allows you to separate the degradation products from the parent compound and confirm their identity by their mass-to-charge ratio.
Forced Degradation Study (A Self-Validating Approach): To create a reference standard for your oxidized impurities, you can perform a controlled forced degradation study.
-
Prepare a dilute solution of S-Methylcysteamine hydrochloride (e.g., 1 mg/mL in water).
-
Add a small amount of a common oxidant, such as 0.1% hydrogen peroxide (H₂O₂).
-
Let the solution sit at room temperature for a few hours.
-
Analyze the solution by LC-MS. You should observe the systematic disappearance of the parent peak and the appearance of peaks at M+16 (sulfoxide) and M+32 (sulfone). The retention times of these known degradants can then be used to identify them in your experimental samples.
Section 3: Prophylactic Protocols: Best Practices for Handling and Storage
Preventing oxidation from the outset is far more effective than trying to troubleshoot its consequences. Follow these protocols rigorously.
Q5: What are the ideal short-term and long-term storage conditions for S-Methylcysteamine hydrochloride?
A5: Proper storage is the most critical factor in preventing oxidation. The recommendations differ significantly for the solid compound versus solutions.
| Form | Condition | Temperature | Atmosphere | Rationale & Key Considerations |
| Solid | Long-Term | 2-8°C | Inert Gas (N₂ or Ar) | The solid hydrochloride salt is relatively stable, but hygroscopic. Store in a tightly sealed container, preferably under an inert atmosphere, to minimize exposure to moisture and oxygen.[6] |
| Aqueous Solution | Short-Term (< 24h) | 2-8°C | Inert Gas Overlay | For immediate use, keep solutions on ice or refrigerated. Use vials with septa to overlay the headspace with nitrogen or argon. |
| Aqueous Solution | Long-Term (> 24h) | -20°C or -80°C | Degassed Solvent | Prepare solutions using deoxygenated buffers, aliquot into single-use vials, purge the headspace with inert gas, and freeze immediately. Avoid repeated freeze-thaw cycles. Storing aqueous cysteamine solutions at +4°C leads to significant oxidation within one week.[5] |
Q6: How do I properly prepare solutions to minimize oxidation from the start?
A6: The key is to remove dissolved atmospheric oxygen from your solvent before adding the S-Methylcysteamine hydrochloride. This is achieved by inert gas sparging.
Experimental Protocol: Preparation of Deoxygenated Buffer
-
Prepare Buffer: Prepare your desired buffer solution (e.g., phosphate-buffered saline).
-
Transfer to Sparging Vessel: Pour the buffer into a flask or bottle with a side-arm or a setup that allows for gas inlet and outlet.
-
Insert Gas Line: Submerge a long needle or glass pipette connected to a regulated nitrogen or argon gas source deep into the buffer. Ensure the gas outlet is open to prevent pressure buildup.
-
Sparge: Bubble the inert gas through the solution at a moderate rate for at least 30-60 minutes. This physically displaces the dissolved oxygen.
-
Add Compound: Once deoxygenated, promptly weigh and dissolve the S-Methylcysteamine hydrochloride into the buffer.
-
Store Securely: Immediately aliquot the solution into appropriate storage vials, purge the headspace with the inert gas for a few seconds, and seal tightly before freezing.
Caption: Workflow for preparing stable S-Methylcysteamine HCl solutions.
Q7: Which antioxidants or buffer additives can help prevent oxidation?
A7: While working under an inert atmosphere is the best defense, certain additives can provide additional protection, primarily by chelating metal catalysts.
| Additive | Class | Recommended Concentration | Mechanism of Action & Rationale |
| EDTA / DTPA | Metal Chelator | 100 µM - 1 mM | Trace amounts of transition metals (Fe, Cu) in buffers are potent catalysts for oxidation by atmospheric oxygen. EDTA (ethylenediaminetetraacetic acid) and DTPA (diethylenetriaminepentaacetic acid) are strong chelators that sequester these metals, effectively inhibiting this catalytic pathway.[7] |
| Sodium Metabisulfite | Antioxidant | 0.01% - 0.1% (w/v) | Acts as an oxygen scavenger. It is preferentially oxidized, thereby protecting the thioether. Caution: Ensure compatibility with your experimental system, as it can interfere with some biological assays. |
| Phosphate Buffers | Buffer System | 10 mM - 100 mM (pH 6.5-7.4) | Phosphate can chelate some metal ions and has been shown to be protective against certain iron-dependent oxidation reactions compared to buffers like HEPES.[7] The pH should be kept near neutral, as highly acidic or basic conditions can accelerate degradation.[8] |
Section 4: Frequently Asked Questions (FAQs)
Q8: Can I autoclave a solution containing S-Methylcysteamine hydrochloride to sterilize it?
A8: No. Autoclaving involves high temperatures (121°C), which will significantly accelerate the rate of oxidative degradation, even if the solution was initially deoxygenated. For sterilization, sterile filtration using a 0.22 µm filter is the required method. The filtration should be performed with deoxygenated buffer in a sterile environment.
Q9: Is the hydrochloride salt form protective against oxidation?
A9: The hydrochloride salt primarily ensures the stability and solubility of the compound by keeping the primary amine group protonated. While this enhances overall stability, it offers no direct protection to the thioether group, which remains nucleophilic and susceptible to oxidation. The core vulnerability of the molecule lies with the sulfur atom, regardless of the salt form.
Q10: How quickly does oxidation occur at room temperature in a standard buffer exposed to air?
A10: The rate is highly dependent on concentration, pH, light exposure, and the presence of metal catalysts. However, for dilute aqueous solutions (in the µM to low mM range) left on a benchtop, significant oxidation (5-10% or more) can often be detected within a few hours and can be extensive within 24 hours. This underscores the critical need for the prophylactic protocols outlined in this guide.
References
-
Tintoll. (n.d.). Thioether Antioxidant. Retrieved from [Link]
-
Zeller Polymer Solutions. (2023, August 7). Thioester Antioxidants. Retrieved from [Link]
-
Amfine. (n.d.). Thioethers | Antioxidant Synergists for Plastics. Retrieved from [Link]
-
Wang, B., et al. (2020). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. ACS Organic Letters, 22(15), 6038–6042. Available at: [Link]
-
Wang, B., et al. (2020). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. ACS Publications. Retrieved from [Link]
-
Waterman, K. C., & Frei, C. R. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceuticals, 15(2), 183. Available at: [Link]
-
Burkitt, M. J., & Gilbert, B. C. (1991). The effects of different buffers on the oxidation of DNA by thiols and ferric iron. Free Radical Research Communications, 14(2), 107-119. Available at: [Link]
-
Otsuka, H., et al. (2016). Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. Biomacromolecules, 17(10), 3392-3399. Available at: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Thioether Formation Reagent Guide. Retrieved from [Link]
-
Tikhonov, A. A., & Artyushin, O. I. (2023). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 28(14), 5393. Available at: [Link]
-
Filarowski, A., et al. (2022). Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. Molecules, 27(10), 3208. Available at: [Link]
-
ScienceDirect. (n.d.). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. Retrieved from [Link]
-
Al-Ghadban, S., et al. (2018). Effect of Storage Conditions on Stability of Ophthalmological Compounded Cysteamine Eye Drops. Journal of Ophthalmology, 2018, 4593068. Available at: [Link]
-
BioSpectra. (2024, July 2). CYSTEAMINE HCl (2-MEA) 2021 VALIDATION LOTS LONG-TERM STABILITY REPORT. Retrieved from [Link]
-
Jia, X., et al. (2014). Influence of buffer solution on TEMPO-mediated oxidation. BioResources, 9(2), 2577-2587. Available at: [Link]
-
ResearchGate. (2020). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Retrieved from [Link]
-
Ashenhurst, J. (2015, July 5). Thiols And Thioethers. Master Organic Chemistry. Retrieved from [Link]
-
Frontiers in Microbiology. (2023). pH and thiosulfate dependent microbial sulfur oxidation strategies across diverse environments. Retrieved from [Link]
-
ResearchGate. (2011). Thiol-based antioxidants. Retrieved from [Link]
- Google Patents. (2018). US10143665B2 - Methods for storing cysteamine formulations and related methods of treatment.
-
Besenius, P., et al. (2022). Mediating Oxidation of Thioethers with Iodine—A Mild and Versatile Pathway to Trigger the Formation of Peptide Hydrogels. Chemistry – An Asian Journal, 17(6), e202101372. Available at: [Link]
-
ResearchGate. (2017). What are the proposed mechanisms for the oxidation of cysteine (thiol drug)? Retrieved from [Link]
-
Giles, G. I., & Jacob, C. (2002). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Biological Chemistry, 383(3-4), 375-388. Available at: [Link]
-
Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641. Available at: [Link]
-
Total Organic Chemistry. (2020, July 24). Organic Chemistry Lessons - Thiols and Thioethers [Video]. YouTube. Retrieved from [Link]
-
Hecq, J. D., et al. (2016). Long-term stability of ketamine hydrochloride 50mg/ml injection in 3ml syringes. Annales Pharmaceutiques Françaises, 74(5), 387-391. Available at: [Link]
Sources
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- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Storage Conditions on Stability of Ophthalmological Compounded Cysteamine Eye Drops - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. The effects of different buffers on the oxidation of DNA by thiols and ferric iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | pH and thiosulfate dependent microbial sulfur oxidation strategies across diverse environments [frontiersin.org]
Technical Support Center: High-Purity Recrystallization of 2-(Methylthio)ethanamine Hydrochloride
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 2-(Methylthio)ethanamine hydrochloride (CAS No: 6950-53-4). As a critical intermediate in various chemical syntheses, achieving high purity is paramount.[1] This document provides a detailed recrystallization protocol, extensive troubleshooting advice, and answers to frequently asked questions, grounded in established principles of physical organic chemistry.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
This compound is the salt formed from the reaction of 2-(Methylthio)ethanamine with hydrochloric acid.[1] This salt form enhances the compound's stability and improves its solubility in polar solvents, making it easier to handle in laboratory settings.[1] High purity is essential as impurities can lead to undesirable side reactions, lower yields of the final product, and introduce contaminants in pharmaceutical or agrochemical applications.
Q2: What are the fundamental principles of selecting a solvent for this recrystallization?
The ideal recrystallization solvent is one in which this compound has high solubility at an elevated temperature but low solubility at lower temperatures (e.g., room temperature or 0-4 °C).[2] This temperature-dependent solubility differential is the driving force for crystallization upon cooling. Additionally, the impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (to be removed with the filtrate).[3] For amine hydrochloride salts, polar protic solvents like alcohols are often a good starting point.[4]
Q3: What are the likely impurities in a crude sample of this compound?
Impurities can vary based on the synthetic route but often include:
-
Unreacted Starting Materials: Residual precursors from the synthesis.
-
Byproducts of Side Reactions: Such as products from over-alkylation or dimerization.[5]
-
Residual Solvents: Solvents used in the reaction or initial workup that were not completely removed.
-
Colored Impurities: Often high molecular weight, conjugated molecules that can be removed with activated charcoal.[6]
Q4: Is a single-solvent or two-solvent system better for this compound?
This is determined empirically. A single-solvent system is simpler and generally preferred if a suitable solvent can be identified. However, if the compound is either too soluble or poorly soluble in common single solvents, a two-solvent (binary) system is highly effective.[7] In this method, the compound is dissolved in a "good" solvent in which it is highly soluble, and a "bad" or "anti-solvent" in which it is poorly soluble is added dropwise to induce crystallization.[8]
Experimental Protocol: Recrystallization of this compound
This protocol provides a robust method for purifying the target compound. A two-solvent system is often effective for amine hydrochlorides and offers excellent control over the crystallization process.
Objective: To purify crude this compound to >98% purity.
Recommended Solvent System: Isopropanol (Solvent 1) / Diethyl Ether (Solvent 2)
Step-by-Step Methodology
-
Dissolution:
-
Place the crude this compound (e.g., 5.0 g) into a clean Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal volume of hot isopropanol (start with ~15-20 mL). Heat the mixture gently on a hot plate with stirring until it reaches a near-boil.
-
Continue adding hot isopropanol dropwise until all the solid has just dissolved. Avoid adding a large excess of solvent, as this will reduce the final yield.[6]
-
-
Decolorization (Optional):
-
If the resulting solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal (approx. 1-2% of the solute mass) to adsorb the colored impurities.
-
Reheat the mixture to boiling for 2-3 minutes with continued stirring.[6]
-
-
Hot Filtration (if charcoal was used or insoluble impurities are present):
-
Set up a gravity filtration apparatus using a stemless funnel and fluted filter paper. Pre-warm the funnel and the receiving flask with hot solvent to prevent premature crystallization in the funnel.[9]
-
Quickly pour the hot solution through the fluted filter paper into the clean, pre-warmed receiving flask.
-
-
Crystallization:
-
Allow the clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals. Rapid cooling tends to trap impurities.[10]
-
Once the flask has reached room temperature, begin adding diethyl ether (the anti-solvent) dropwise while stirring.
-
Continue adding diethyl ether until the solution becomes persistently cloudy, indicating the onset of precipitation.
-
Once cloudiness persists, stop adding the anti-solvent, cover the flask (e.g., with a watch glass), and allow it to stand at room temperature for 30-60 minutes to allow crystals to grow.
-
To maximize the yield, place the flask in an ice-water bath for at least 30 minutes.[6]
-
-
Isolation and Washing:
-
Set up a vacuum filtration apparatus with a Büchner funnel and a clean filter flask.
-
Wet the filter paper with a small amount of the ice-cold isopropanol/ether solvent mixture to ensure it seals against the funnel.
-
Pour the cold crystal slurry into the Büchner funnel and apply vacuum.
-
Wash the collected crystals with a small amount of ice-cold diethyl ether to remove any residual soluble impurities from the crystal surfaces.[3]
-
-
Drying:
-
Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them.
-
Transfer the purified crystals to a pre-weighed watch glass and dry them to a constant weight in a vacuum oven at a moderate temperature (e.g., 40-50 °C).
-
Quantitative Data Summary
| Parameter | Recommended Value/Solvent | Rationale |
| Primary Solvent (Good) | Isopropanol | Amine hydrochlorides often have good solubility in hot alcohols.[4] |
| Anti-Solvent (Bad) | Diethyl Ether | A non-polar solvent that is miscible with isopropanol and reduces the solubility of the polar salt. |
| Dissolution Temperature | ~80 °C (near boiling point of isopropanol) | Maximizes solubility to use the minimum amount of solvent. |
| Crystallization Temperature | Room Temperature, then 0-4 °C | Slow initial cooling promotes pure crystal growth; ice bath maximizes yield. |
| Washing Solvent | Ice-cold Diethyl Ether | Removes mother liquor without significantly re-dissolving the product crystals. |
| Expected Purity | >98% | Recrystallization is a highly effective purification technique.[11] |
Recrystallization Workflow Diagram
Caption: Workflow for the two-solvent recrystallization of 2-(Methylthio)ethanamine HCl.
Troubleshooting Guide
Problem: My compound "oiled out" instead of forming crystals. What should I do?
-
Cause: This often happens when the solution is too concentrated, cools too quickly, or when significant impurities are present, depressing the melting point of the solid below the temperature of the solution.[9][12]
-
Solution: Re-heat the mixture until the oil completely redissolves. Add a small amount of additional hot isopropanol (the "good" solvent) to make the solution slightly more dilute. Then, allow the solution to cool much more slowly. An insulated container or a dewar can be used to slow the cooling rate.[12]
Problem: No crystals have formed, even after placing the flask in an ice bath.
-
Cause: The solution may be too dilute (too much solvent was added), or it has become supersaturated and requires a nucleation point to initiate crystallization.
-
Solution:
-
Scratch: Gently scratch the inside surface of the flask below the solvent line with a glass stirring rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[10]
-
Seed: If you have a small crystal of pure product, add it to the solution to act as a "seed" for crystallization.[9]
-
Concentrate: If the above methods fail, gently heat the solution to boil off some of the solvent to increase the concentration. Then, repeat the cooling process.[6]
-
Problem: The crystals formed instantly as a fine powder when I added the anti-solvent.
-
Cause: The anti-solvent was added too quickly, or the solution was already at or near its saturation point at that temperature. This rapid precipitation traps impurities.[10]
-
Solution: Re-heat the solution until the solid redissolves completely. If necessary, add a drop or two of the "good" solvent (isopropanol) to ensure you are just below the saturation point. Allow the solution to cool more slowly, and add the anti-solvent (diethyl ether) much more slowly, with vigorous stirring, allowing time for crystals to form gradually.[10]
Problem: The final product yield is very low.
-
Cause: Several factors can contribute to low yield:
-
Using too much solvent during the dissolution step.
-
Incomplete crystallization (not cooling for long enough or at a low enough temperature).
-
Washing the crystals with too much cold solvent, or with a solvent that was not sufficiently cold.
-
Premature crystallization during a hot filtration step, resulting in product loss on the filter paper.
-
-
Solution: Review each step of the protocol. Ensure you are using the minimum amount of hot solvent for dissolution. Maximize crystallization time in the ice bath. Use only a minimal amount of ice-cold solvent for washing. Finally, ensure your filtration apparatus is properly pre-heated for hot filtrations.[9]
Problem: The purified crystals are still colored.
-
Cause: The colored impurity was not fully removed. This can happen if not enough activated charcoal was used, or if the impurity has solubility characteristics very similar to the product.
-
Solution: Repeat the recrystallization process, ensuring you perform the optional decolorization step with activated charcoal. Be cautious not to add too much charcoal, as it can also adsorb your desired product and reduce the yield.[6]
References
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
ResearchGate. (2017, February 7). Purification of organic hydrochloride salt? [Forum discussion]. Retrieved from [Link]
-
MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2018, April 10). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? [Forum discussion]. Retrieved from [Link]
- Google Patents. (n.d.). US3337630A - Process for the purification of amines.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
University of California, Irvine, Department of Chemistry. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
DSpace@MIT. (n.d.). 7.6. Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 6950-53-4 | Product Name : 2-(Methylthio)ethylamine Hydrochloride. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. [Forum discussion]. Retrieved from [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
-
PubMed. (2012, April 10). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Retrieved from [Link]
-
ResearchGate. (2012). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Retrieved from [Link]
-
Asian Publication Corporation. (2023). Nitrosamine Impurities: Assessing Concerns through Case Studies. Retrieved from [Link]
Sources
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- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Handling and storage recommendations for 2-(Methylthio)ethanamine hydrochloride.
Welcome to the technical support center for 2-(Methylthio)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the handling, storage, and troubleshooting of common experimental issues related to this compound. As Senior Application Scientists, we have synthesized technical data with practical, field-proven insights to ensure the integrity of your research.
Compound Profile and Key Characteristics
This compound is a versatile intermediate used in various chemical syntheses, including the development of pharmaceuticals.[1] Its hydrochloride salt form enhances stability and improves water solubility, facilitating its use in laboratory settings.[1]
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 6950-53-4 | [1][2] |
| Molecular Formula | C₃H₁₀ClNS | [1][3] |
| Molecular Weight | 127.63 g/mol | [3] |
| Appearance | White to off-white crystalline solid | Inferred from general properties |
| Solubility | Soluble in water | [1][4] |
| Synonyms | S-Methylcysteamine hydrochloride, 2-(Methylsulfanyl)ethylamine hydrochloride | [1][3] |
Structural Information
The structure of this compound comprises a primary amine and a thioether functional group. The amine group provides basicity, while the sulfur atom can exhibit nucleophilic properties.[1]
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and use of this compound.
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the integrity of the compound. It should be stored in a cool, dry, and well-ventilated area.[5] The container must be kept tightly closed to prevent moisture absorption and potential degradation.[5] For long-term storage, refrigeration at 2-8°C is recommended.[3] Due to its potential air sensitivity, storing under an inert atmosphere (e.g., argon or nitrogen) is a best practice to prevent oxidation of the thioether group.[6]
Q2: Is this compound hygroscopic?
A2: While not always explicitly stated, amine hydrochlorides are often hygroscopic. It is prudent to handle the compound in a controlled environment, such as a glove box or a fume hood with low humidity, to minimize exposure to atmospheric moisture. If clumping is observed, it may be an indication of moisture absorption.
Q3: What are the primary safety hazards associated with this compound?
A3: The free base, 2-(Methylthio)ethylamine, is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[7][8] The hydrochloride salt, while generally more stable, should still be handled with care. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] All handling should be performed in a chemical fume hood to avoid inhalation of any dust or vapors.[7]
Q4: How should I prepare solutions of this compound?
A4: Given its solubility in water, aqueous solutions can be readily prepared.[1][4] For organic reactions, solubility should be tested in the relevant solvent system. When preparing solutions, it is advisable to use de-gassed solvents to minimize dissolved oxygen, which could potentially oxidize the thioether moiety over time.
Q5: What are the signs of degradation, and what are the potential degradation pathways?
A5: Visual signs of degradation can include discoloration (yellowing or browning), a change in physical form (e.g., from a free-flowing powder to a sticky solid), or the development of a strong odor. The primary degradation pathways involve the thioether group, which can be oxidized to a sulfoxide and then to a sulfone.[9] This oxidation can be promoted by exposure to air, light, or incompatible chemicals.[9]
Troubleshooting Guide
This section provides solutions to specific problems that may be encountered during experiments involving this compound.
Problem 1: Inconsistent reaction yields or the formation of unexpected byproducts.
-
Potential Cause: Degradation of the starting material. The thioether group is susceptible to oxidation, which can alter its reactivity and lead to the formation of sulfoxide or sulfone byproducts.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Before use, check the appearance of the this compound. If it appears discolored or has clumped, it may have degraded.
-
Use Fresh Material: Whenever possible, use a freshly opened container of the reagent.
-
Inert Atmosphere: For sensitive reactions, handle the solid and prepare solutions under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to minimize exposure to oxygen.
-
De-gassed Solvents: Use solvents that have been de-gassed by sparging with an inert gas or by freeze-pump-thaw cycles.
-
Problem 2: Poor solubility in a non-aqueous solvent.
-
Potential Cause: As a salt, this compound has high lattice energy and is most soluble in polar protic solvents like water. Its solubility in non-polar organic solvents is expected to be limited.
-
Troubleshooting Steps:
-
Solvent Screening: Perform small-scale solubility tests with a range of solvents to find a suitable one for your reaction.
-
Free-Basing: If the reaction conditions are compatible with a free amine, you can convert the hydrochloride salt to the free base, 2-(Methylthio)ethylamine, which may have better solubility in organic solvents. This can be achieved by treatment with a suitable base.
-
Phase-Transfer Catalysis: In biphasic systems, a phase-transfer catalyst may be employed to facilitate the reaction between the water-soluble amine salt and a reactant in an organic phase.
-
Experimental Protocol: Conversion to the Free Base
This protocol outlines the steps to convert this compound to its free base form.
-
Dissolve this compound in a minimal amount of water.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric equivalent of a strong base (e.g., 1 M NaOH) while stirring.
-
Extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the free base.
Problem 3: The compound has a strong, unpleasant odor.
-
Potential Cause: Small sulfur-containing organic molecules are known for their strong odors. This is an inherent property of the compound.
-
Troubleshooting Steps:
-
Fume Hood: Always handle this compound in a well-ventilated chemical fume hood.[7]
-
Waste Disposal: Dispose of waste containing this compound in a designated, sealed waste container.
-
Decontamination: To neutralize residual odor on glassware, rinse with a solution of bleach followed by a thorough water rinse.
-
Logical Workflows and Diagrams
Decision Tree for Handling and Use
This diagram outlines the decision-making process for the proper handling and use of this compound.
Caption: Decision workflow for handling 2-(Methylthio)ethanamine HCl.
Potential Degradation Pathway
This diagram illustrates the oxidative degradation of the thioether in 2-(Methylthio)ethanamine.
Caption: Oxidative degradation of the thioether moiety.
References
-
CAS No : 6950-53-4 | Product Name : 2-(Methylthio)ethylamine Hydrochloride. [Link]
-
From Thioether to Sulfone: Transforming Polyester Properties for Enhanced Degradation | ACS Applied Polymer Materials - ACS Publications. [Link]
Sources
- 1. CAS 6950-53-4: Ethanamine,2-(methylthio)-, hydrochloride (… [cymitquimica.com]
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- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 2-(METHYLTHIO)ETHYLAMINE | 18542-42-2 [chemicalbook.com]
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- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Reactivity Challenges in the Acylation of 2-(Methylthio)ethanamine Hydrochloride
Prepared by the Senior Application Scientist Team
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting strategies and foundational knowledge for successfully acylating 2-(Methylthio)ethanamine hydrochloride. We understand that this substrate can present unique reactivity challenges, and this guide is designed to provide not just protocols, but a clear understanding of the underlying chemical principles to empower you to optimize your reaction conditions.
Frequently Asked Questions (FAQs): Understanding the Core Problem
This section addresses the fundamental questions surrounding the reactivity of this compound.
Q1: Why is this compound often unreactive in standard acylation conditions?
The primary reason for the lack of reactivity is that the starting material is a hydrochloride salt.[1][2] In this form, the amine functional group is protonated to form an ammonium cation (R-NH₃⁺). The lone pair of electrons on the nitrogen atom, which is essential for its role as a nucleophile, is tied up in the bond with the proton. Consequently, the ammonium salt is not nucleophilic and cannot attack the electrophilic carbonyl carbon of the acylating agent. Liberation of the free amine (R-NH₂) is a mandatory first step for the reaction to proceed.
Q2: What is the essential role of a base in this reaction?
A base serves two critical functions in the acylation of an amine hydrochloride:
-
Deprotonation (Neutralization): At least one molar equivalent of a base is required to neutralize the hydrochloride salt and generate the free, nucleophilic 2-(Methylthio)ethanamine.
-
Byproduct Scavenging: When using highly reactive acylating agents like acyl chlorides, a molecule of hydrochloric acid (HCl) is produced as a byproduct for every molecule of amide formed.[3][4] This acidic byproduct will immediately react with any available free amine, converting it back into the unreactive ammonium salt. Therefore, a second equivalent of base is necessary to scavenge this newly formed acid, ensuring the amine remains available to react.
Q3: Can the methylthio (-S-CH₃) group interfere with the acylation reaction?
While the sulfur atom in the methylthio group does possess lone pairs and can act as a nucleophile, its nucleophilicity is significantly lower than that of the primary amine.[5] Under typical acylation conditions, N-acylation is overwhelmingly favored kinetically and thermodynamically over S-acylation of a thioether. Side reactions involving the sulfur are rare and generally not a primary concern unless exceptionally harsh conditions or specific catalysts that activate the thioether are used.
Troubleshooting Guide: From Poor Yield to Success
This guide is structured to address specific experimental issues with causal explanations and actionable solutions.
Issue 1: Reaction Fails to Initiate or Shows Very Low Conversion
This is the most common problem and almost always traces back to the availability of the free amine nucleophile.
-
Probable Cause A: Incomplete Deprotonation of the Hydrochloride Salt
The choice of base and its stoichiometry are paramount. If the base is too weak or used in insufficient quantity, a significant portion of the starting material will remain in its protonated, unreactive state.
-
Solution A.1: In Situ Deprotonation Strategy This is the most common approach, where the free amine is generated directly in the reaction flask. Success depends on selecting an appropriate base and solvent system. Tertiary amines like triethylamine (TEA) or the sterically hindered Hünig's base (DIPEA) are often preferred as they are non-nucleophilic and will not compete in the acylation.[6]
Table 1: Base and Solvent Selection Guide for In Situ Deprotonation
Base pKₐ of Conjugate Acid Equivalents Required (vs. Amine HCl) Recommended Solvents Pros & Cons Triethylamine (TEA) ~10.7 2.1 - 2.5 Dichloromethane (DCM), THF, Acetonitrile Pros: Common, effective. Cons: Resulting TEA·HCl salt has limited solubility in some solvents, potentially making the reaction mixture a slurry.[6] DIPEA (Hünig's Base) ~11.0 2.1 - 2.5 Dichloromethane (DCM), THF, Acetonitrile Pros: More sterically hindered, reducing potential side reactions. DIPEA·HCl salt is often more soluble than TEA·HCl. Pyridine ~5.2 2.1 - 2.5 (often used as solvent) Pyridine, DCM, Chloroform Pros: Can act as both base and catalyst. Cons: Can be difficult to remove during workup; less basic than alkylamines. Sodium Bicarbonate (NaHCO₃) ~6.4 (first diss.) >2.5 (excess) Biphasic (DCM/H₂O), Ethyl Acetate/H₂O Pros: Inexpensive, easy to remove during aqueous workup. Ideal for Schotten-Baumann conditions.[7][8] Cons: Heterogeneous reaction, requires vigorous stirring. | Potassium Carbonate (K₂CO₃) | ~10.3 (first diss.) | >2.5 (excess) | Acetonitrile, DMF, Biphasic systems | Pros: Stronger base than bicarbonate, good for less reactive systems. Cons: Heterogeneous, requires vigorous stirring. |
-
Solution A.2: Pre-Extraction of the Free Base For cleaner reactions and to avoid the presence of ammonium salts in the reaction vessel, you can liberate the free amine in a separate step. This method provides a solution of the pure nucleophile, ready for acylation.
Protocol: Free Base Extraction
-
Dissolution: Dissolve 1.0 eq of this compound in a minimal amount of water.
-
Basification: Cool the solution in an ice bath and add 2.0 eq of 2M sodium hydroxide (NaOH) solution dropwise while stirring. Check the pH with litmus paper to ensure it is basic (pH > 11).
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract the free amine with an organic solvent like dichloromethane (DCM) or diethyl ether (3 x volume of the aqueous layer).
-
Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully concentrate in vacuo. Caution: The free amine (MW: 91.18 g/mol , bp: 146-149 °C) is volatile.[9] It is often best to use the dried organic solution directly in the next step without full concentration.
-
-
-
Probable Cause B: Poor Solubility of Reactants
This compound itself has poor solubility in many common aprotic organic solvents.[1] While the free base is more soluble, if the reaction is run as a thick, unmixable slurry, reaction rates will be severely limited.
-
Solution B: Solvent Optimization If using an in situ approach with TEA or DIPEA results in a thick slurry, consider switching to a more polar aprotic solvent like acetonitrile or dimethylformamide (DMF), where the ammonium salts are more soluble. Alternatively, the biphasic Schotten-Baumann approach (e.g., DCM/aqueous NaHCO₃) is an excellent way to overcome solubility issues, as the reaction occurs at the interface of the two layers.[7]
-
Issue 2: Reaction is Sluggish Even with Adequate Base
If you have confirmed that the free amine is present but the reaction is slow or incomplete, the issue may lie with the electrophilicity of your acylating agent or the overall reaction kinetics.
-
Probable Cause: Insufficiently Reactive Acylating Agent or Slow Kinetics
Not all acylating agents are created equal. Their reactivity can be a limiting factor, especially if the reaction is not heated.
-
Solution: Enhance Electrophilicity and Catalyze the Reaction
-
Switch Acylating Agents: If a carboxylic acid with a coupling agent or an acid anhydride is proving ineffective, converting the carboxylic acid to an acyl chloride is often the best solution. Acyl chlorides are the most reactive common acylating agents.[10]
-
Use a Nucleophilic Catalyst: For reactions with acid anhydrides, adding a catalytic amount (1-10 mol%) of 4-(Dimethylamino)pyridine (DMAP) can dramatically increase the reaction rate.[6][11] DMAP is a hyper-nucleophilic catalyst that reacts with the anhydride to form a highly reactive N-acylpyridinium intermediate, which is then rapidly attacked by the amine.
Table 2: Comparison of Common Acylating Agents
Acylating Agent Relative Reactivity Common Conditions Key Considerations Acyl Chloride Very High Aprotic solvent (DCM, THF) with 2.1+ eq. of amine base (TEA, DIPEA) Highly reactive, may be sensitive to moisture. Produces HCl byproduct.[3][4] Acid Anhydride High Aprotic solvent (DCM, THF) with 1.1+ eq. of base. DMAP catalysis recommended. Less moisture-sensitive than acyl chlorides. Produces a carboxylic acid byproduct. Carboxylic Acid Low (requires activation) Coupling agents (HBTU, HATU, EDC) with a non-nucleophilic base (DIPEA). Generates water, which can be problematic. Many coupling agents are available.[12] | Active Ester | Moderate | Aprotic solvent, often requires heat or extended reaction times. | Useful for delicate substrates where high reactivity is undesirable.[13] |
-
-
Visual Guides & Workflows
Visual aids can clarify complex relationships and guide experimental decisions.
Diagram 1: Core Acylation Pathway This diagram illustrates the necessary deprotonation step followed by the classical nucleophilic acyl substitution mechanism.
Diagram 2: Troubleshooting Decision Workflow Follow this workflow when encountering poor results in your acylation reaction.
Model Experimental Protocols
The following are generalized, robust protocols that serve as excellent starting points for optimization.
Protocol A: General Acylation using Triethylamine and an Acyl Chloride
This is a standard and reliable method for most acylations.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent & Base: Add anhydrous Dichloromethane (DCM) to make a ~0.2 M solution. Cool the resulting suspension in an ice bath (0 °C). Add triethylamine (2.2 eq) dropwise with vigorous stirring. Stir for 15-20 minutes.
-
Acylation: Add the acyl chloride (1.05 eq), either neat or as a solution in DCM, dropwise to the cold suspension.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude amide by flash column chromatography or recrystallization as needed.
Protocol B: Acylation using an Anhydride with Catalytic DMAP
This method is ideal when using a less reactive acid anhydride.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the acid anhydride (1.1 eq), and DMAP (0.05 eq).
-
Solvent & Base: Add anhydrous Dichloromethane (DCM) to make a ~0.2 M solution. Add triethylamine (1.2 eq) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 4-24 hours, monitoring by TLC or LC-MS. Gentle heating (40 °C) may be required for less reactive anhydrides.
-
Work-up & Purification: Follow steps 5 and 6 from Protocol A.
References
- Patents, U. (1998). Methods for the acylation of amine compounds.
- LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts.
-
Bernasconi, C. F., & Stronach, M. W. (2004). Reactions of substituted (methylthio)benzylidene Meldrum's acids with secondary alicyclic amines in aqueous DMSO. Evidence for rate-limiting proton transfer. The Journal of Organic Chemistry, 69(26), 9248–9254. [Link]
- Various Authors. (2017). How can I make acylation for a secondary amine compound contains NH, phenolic OH and caroboxylic group?
-
Török, B., et al. (2021). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. MDPI. [Link]
- Patents, U. (2014). Acylation of hindered amines and functionalized bis-peptides obtained thereby.
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]
- YouTube. (2021). Acylation of Amines, Part 2: Other Electrophiles.
- Clark, J. (n.d.). The reaction of acyl chlorides with ammonia and primary amines. Chemguide.
-
Das, B., et al. (2003). Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. Green Chemistry, 5, 44–46. [Link]
-
Sivaraj, C., & Gandhi, T. (2021). Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology. Chemistry, an Asian journal, 16(19), 2773–2794. [Link]
- Naik, S., et al. (n.d.). Acylation of amines with different anhydrides.
- Chemistry Stack Exchange. (2022).
-
ACS Publications. (n.d.). Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. JACS Au. [Link]
-
ResearchGate. (n.d.). N-Acylation Reactions of Amines. [Link]
- CymitQuimica. (n.d.). CAS 6950-53-4: Ethanamine,2-(methylthio)-, hydrochloride (9CI).
-
Devi, N., et al. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39(15), 2694–2701. [Link]
-
Stephan, A. F., et al. (2023). Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. JACS Au, 3(5), 1481–1493. [Link]
-
Kulkarni, R. A., et al. (2018). Discovering Targets of Non-Enzymatic Acylation by Thioester Reactivity Profiling. Cell Chemical Biology, 25(5), 541–553.e9. [Link]
- CymitQuimica. (n.d.). This compound.
- BenchChem. (n.d.). An In-depth Technical Guide to the Reactivity of Thiol and Amino Groups in 4-Amino-3-mercaptobenzonitrile.
- Sigma-Aldrich. (n.d.). 2-(Methylthio)ethylamine 97%.
- Tokyo Chemical Industry. (n.d.). 2-(Methylthio)ethanamine.
-
Villamil, V., et al. (2022). Thioester deprotection using a biomimetic NCL approach. RSC medicinal chemistry, 13(9), 1121–1126. [Link]
- CABI Digital Library. (n.d.). Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine.
- Pharmaffiliates. (n.d.). CAS No : 6950-53-4 | Product Name : 2-(Methylthio)ethylamine Hydrochloride.
- LibreTexts. (2024). 24.7: Reactions of Amines. Chemistry LibreTexts.
- J&K Scientific LLC. (n.d.). This compound | 6950-53-4.
-
Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]
- Reusch, W. (n.d.). Amine Reactivity.
- YouTube. (2019). 05.03 General Reactivity of Amines.
- Sigma-Aldrich. (n.d.). 2-(Methylthio)ethylamine 97%.
- Fisher Scientific. (n.d.).
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Validation & Comparative
A Senior Application Scientist's Guide: 2-(Methylthio)ethanamine Hydrochloride vs. Cysteamine Hydrochloride in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the choice of building blocks is paramount to the efficiency, selectivity, and overall success of a synthetic route. This guide provides an in-depth technical comparison of two structurally related yet functionally distinct reagents: 2-(Methylthio)ethanamine hydrochloride and Cysteamine hydrochloride. By examining their performance in the synthesis of nitrogen-sulfur containing heterocycles, this document aims to equip researchers with the field-proven insights necessary to make informed decisions in their synthetic endeavors.
Introduction: A Tale of Two Aminothiols
At first glance, this compound and Cysteamine hydrochloride appear to be close cousins. Both possess a two-carbon backbone with a terminal amine group. The key distinction lies at the sulfur atom: Cysteamine hydrochloride features a free thiol (-SH) group, whereas this compound has this thiol group "capped" as a methyl thioether (-S-CH₃). This seemingly minor structural variance dramatically alters their chemical reactivity and dictates their respective applications in synthesis.
Cysteamine, with its nucleophilic thiol and amine groups, is a classic precursor for the construction of heterocyclic rings through cyclocondensation reactions. In contrast, the S-methylated analogue, 2-(Methylthio)ethanamine, primarily utilizes its amine functionality for nucleophilic attack, with the methylthio group often serving as a leaving group in subsequent steps or remaining as a stable thioether linkage in the final product.
| Feature | This compound | Cysteamine Hydrochloride |
| Synonyms | S-Methylcysteamine hydrochloride[1] | 2-Aminoethanethiol hydrochloride, Mercaptamine hydrochloride[2] |
| CAS Number | 6950-53-4[1] | 156-57-0 |
| Molecular Formula | C₃H₁₀ClNS[3] | C₂H₈ClNS |
| Molecular Weight | 127.63 g/mol [3] | 113.61 g/mol |
| Key Functional Groups | Primary Amine, Thioether | Primary Amine, Thiol |
| Primary Reactivity | Amine nucleophilicity; methylthio as a potential leaving group | Dual nucleophilicity (amine and thiol) for cyclocondensation |
Core Application in Focus: Synthesis of Nitrogen-Sulfur Heterocycles
The divergent reactivity of these two molecules is best illustrated through their application in the synthesis of different classes of nitrogen-sulfur heterocycles. Cysteamine hydrochloride is a workhorse for the synthesis of saturated rings like thiazolidines, while 2-(Methylthio)ethanamine is a key player in the construction of more complex structures, such as the side chains of the H₂ antagonist drugs, ranitidine and nizatidine.
Case Study 1: Synthesis of Thiazolidines using Cysteamine Hydrochloride
The reaction of cysteamine with aldehydes or ketones is a well-established method for the synthesis of thiazolidine rings.[4] This reaction proceeds via a cyclocondensation mechanism.
Mechanism:
The reaction is typically initiated by the formation of a Schiff base (or imine) between the amine of cysteamine and the carbonyl of the aldehyde. The pendant thiol group then acts as an intramolecular nucleophile, attacking the iminium carbon to form the five-membered thiazolidine ring.
Figure 1: Synthesis of Thiazolidines from Cysteamine.
Experimental Protocol: Synthesis of 2-Substituted Thiazolidines
The following is a representative protocol for the synthesis of a thiazolidine from cysteamine hydrochloride and an aldehyde.
Materials:
-
Cysteamine hydrochloride
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Triethylamine (Et₃N)
-
Ethanol (EtOH)
-
Water (H₂O)
Procedure:
-
To a solution of the aromatic aldehyde (10 mmol) in a mixture of ethanol and water (1:1, 50 mL), add cysteamine hydrochloride (10 mmol).
-
Add triethylamine (12 mmol) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates from the reaction mixture.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Expected Outcome: This procedure typically affords the corresponding 2-substituted thiazolidine in good to excellent yields (often >80%).
Case Study 2: Synthesis of a Ranitidine Intermediate using a 2-(Alkylthio)ethanamine Analog
In the synthesis of the anti-ulcer drug ranitidine, a key intermediate is 2-[[[5-(dimethylamino)methyl-2-furanyl]methyl]thio]ethanamine. This intermediate is prepared by the reaction of 5-(dimethylaminomethyl)furfuryl alcohol with cysteamine hydrochloride.[2] While this specific example uses cysteamine hydrochloride, other patented syntheses of related H₂ antagonists like nizatidine utilize N-methyl-1-(methylthio)-2-nitroethenamine, showcasing the utility of the methylthio group in these synthetic routes. In these cases, the methylthio group can act as a leaving group when attacked by an amine.
Let's consider a representative reaction where a 2-(alkylthio)ethanamine derivative is used in the synthesis of a key intermediate for ranitidine.
Mechanism:
In this type of reaction, the amine of the 2-(alkylthio)ethanamine derivative acts as a nucleophile, displacing a leaving group on another reactant. For instance, in the synthesis of ranitidine, the amine of an ethanamine derivative attacks a nitroethene derivative, with the methylthio group on the nitroethene acting as a leaving group.
Sources
The Enigmatic Nucleophile: A Comparative Efficacy Guide to 2-(Methylthio)ethanamine Hydrochloride
In the intricate landscape of synthetic chemistry, the selection of a suitable nucleophile is a critical decision that dictates the efficiency, selectivity, and overall success of a reaction. While a vast arsenal of amines is at the disposal of the modern chemist, each possesses unique electronic and steric properties that render it optimal for specific applications. This guide delves into the nucleophilic character of a less-common yet intriguing amine, 2-(Methylthio)ethanamine hydrochloride, and provides a comprehensive comparison with three widely used amines: the simple primary amine Ethylamine, the aromatic amine Aniline, and the cyclic secondary amine Piperidine. Our objective is to furnish researchers, scientists, and drug development professionals with a nuanced understanding of these nucleophiles, supported by experimental data and actionable protocols, to facilitate informed decision-making in their synthetic endeavors.
The Heart of the Matter: Unpacking Amine Nucleophilicity
A nucleophile's efficacy is its ability to donate a pair of electrons to an electrophilic center, forming a new covalent bond. For amines, the lone pair of electrons on the nitrogen atom is the source of their nucleophilicity.[1] However, the availability of this lone pair and the ease with which it can access an electrophile are governed by a confluence of factors:
-
Basicity: Generally, a stronger base is a better nucleophile, as the factors that increase electron density on the nitrogen for protonation also enhance its ability to attack a carbon center. However, this correlation is not always linear and can be misleading.[2][3]
-
Steric Hindrance: Bulky substituents around the nitrogen atom can impede its approach to the electrophile, thereby reducing its nucleophilic strength. This is why primary amines are often more nucleophilic than secondary amines, and significantly more so than tertiary amines in many contexts.[1]
-
Solvent Effects: The solvent can significantly influence nucleophilicity. Protic solvents can form hydrogen bonds with the amine, creating a "solvent cage" that hinders its reactivity. Polar aprotic solvents, on the other hand, do not solvate the nucleophile as strongly, leaving it more "naked" and reactive.
-
The Alpha-Effect: The presence of an adjacent atom (in the alpha position) with lone pairs of electrons can lead to an enhancement in nucleophilicity that is not predicted by basicity alone. This phenomenon, known as the alpha-effect, is still a subject of theoretical investigation but is a crucial consideration for certain classes of nucleophiles.[1]
Introducing the Contender: this compound
This compound presents a unique structural motif. As the hydrochloride salt, the amine is protonated, rendering it non-nucleophilic. Neutralization with a base is required to liberate the free amine for it to act as a nucleophile. The free amine, 2-(methylthio)ethanamine, possesses a primary amino group, suggesting good reactivity based on minimal steric hindrance. The most intriguing feature is the methylthio (-SMe) group at the β-position to the nitrogen. While not directly in the alpha position, the presence of the sulfur atom with its lone pairs in the molecule could potentially influence the nitrogen's nucleophilicity through intramolecular interactions or by influencing the solvation shell around the nucleophilic center.
A Quantitative Comparison of Nucleophilic Strength
To objectively compare the nucleophilic efficacy of these amines, we can turn to established kinetic data. One of the most comprehensive scales of nucleophilicity has been developed by Herbert Mayr, which is based on the rate constants of reactions between nucleophiles and a series of standard electrophiles.[4] The Mayr nucleophilicity parameter, N, provides a quantitative measure of a nucleophile's reactivity. A higher N value corresponds to a more powerful nucleophile.
| Amine | Structure | Class | Mayr's Nucleophilicity Parameter (N) (in CH3CN) | pKa of Conjugate Acid | Key Characteristics |
| Ethylamine | CH₃CH₂NH₂ | Primary, Aliphatic | 13.06 | 10.6 | Small, unhindered primary amine. Good baseline nucleophile. |
| Aniline | C₆H₅NH₂ | Primary, Aromatic | 12.64 | 4.6 | Lone pair is delocalized into the aromatic ring, reducing basicity and nucleophilicity.[2][3] |
| Piperidine | C₅H₁₀NH | Secondary, Cyclic | 16.89 | 11.1 | Secondary amine with the alkyl groups "tied back" in a ring, reducing steric hindrance compared to acyclic secondary amines. Highly nucleophilic. |
| 2-(Methylthio)ethanamine | CH₃SCH₂CH₂NH₂ | Primary, Thioether | Not widely tabulated | ~10.5 (estimated) | Primary amine with a thioether group. Potential for intramolecular interactions. |
To illustrate the practical implications of these differences in nucleophilicity, the following table presents representative second-order rate constants for the Sₙ2 reaction of these amines with a model electrophile, methyl iodide, in a polar aprotic solvent like acetonitrile.
| Nucleophile | Electrophile | Solvent | Second-Order Rate Constant (k₂) at 25°C (M⁻¹s⁻¹) |
| Ethylamine | CH₃I | CH₃CN | ~ 0.2 |
| Aniline | CH₃I | CH₃CN | ~ 0.001 |
| Piperidine | CH₃I | CH₃CN | ~ 20 |
| 2-(Methylthio)ethanamine | CH₃I | CH₃CN | Hypothesized to be slightly greater than ethylamine |
The rate constants are representative values compiled from various sources for illustrative purposes. The value for 2-(Methylthio)ethanamine is a hypothesis based on electronic effects and would require experimental verification.
Experimental Design for Comparative Efficacy
To empirically determine the relative nucleophilic efficacy of 2-(Methylthio)ethanamine and our selected reference amines, a standardized kinetic experiment is proposed. The bimolecular nucleophilic substitution (Sₙ2) reaction with a suitable electrophile provides a robust platform for this comparison.
Workflow for Comparative Kinetic Analysis
Caption: Workflow for the comparative kinetic analysis of amine nucleophilicity.
Detailed Experimental Protocol
Objective: To determine the second-order rate constants for the reaction of ethylamine, aniline, piperidine, and 2-(methylthio)ethanamine with 2,4-dinitrochlorobenzene in acetonitrile at 25°C.
Materials:
-
Ethylamine (solution in ethanol or as free base)
-
Aniline (distilled)
-
Piperidine (distilled)
-
This compound
-
Triethylamine (or other suitable non-nucleophilic base)
-
2,4-Dinitrochlorobenzene (recrystallized)
-
Anhydrous acetonitrile (CH₃CN)
-
Thermostatted UV-Vis spectrophotometer
-
Volumetric flasks, pipettes, and cuvettes
Procedure:
-
Preparation of Amine Solutions:
-
For ethylamine, aniline, and piperidine, prepare a series of concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M) in anhydrous acetonitrile.
-
For this compound, for each desired concentration, first dissolve the hydrochloride salt in anhydrous acetonitrile and then add one equivalent of triethylamine to generate the free amine in situ.
-
-
Preparation of Electrophile Solution:
-
Prepare a stock solution of 2,4-dinitrochlorobenzene in anhydrous acetonitrile at a concentration significantly lower than the amine concentrations (e.g., 0.001 M). This ensures pseudo-first-order kinetics with respect to the electrophile.
-
-
Kinetic Measurements:
-
Set the spectrophotometer to monitor the wavelength of maximum absorbance (λ_max) of the product, N-substituted-2,4-dinitroaniline (typically around 375 nm).
-
Equilibrate the amine solution and the electrophile solution to 25°C in a water bath.
-
In a quartz cuvette, mix a known volume of the amine solution with a known volume of the electrophile solution and immediately begin recording the absorbance as a function of time.
-
Continue data collection until the reaction is complete (i.e., the absorbance reaches a plateau).
-
-
Data Analysis:
-
For each kinetic run, calculate the pseudo-first-order rate constant (k_obs) by fitting the absorbance data to a first-order rate equation.
-
Plot k_obs versus the concentration of the amine for each of the four amines.
-
The slope of this line will be the second-order rate constant (k₂) for each amine.[5][6]
-
Mechanistic Considerations: The Sₙ2 and SₙAr Pathways
The reaction of amines with alkyl halides typically proceeds via an Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism. This is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.
Caption: Generalized Sₙ2 reaction mechanism for an amine nucleophile.
For reactions with activated aryl halides like 2,4-dinitrochlorobenzene, the mechanism is typically SₙAr (Substitution Nucleophilic Aromatic) . This is a two-step process involving the formation of a resonance-stabilized intermediate called a Meisenheimer complex.
Conclusion and Outlook
This guide provides a framework for understanding and comparing the nucleophilic efficacy of this compound against a backdrop of common amines.
-
Piperidine stands out as the most potent nucleophile due to its secondary amine nature within a cyclic structure that minimizes steric hindrance.
-
Ethylamine serves as a reliable, unhindered primary amine nucleophile.
-
Aniline is a significantly weaker nucleophile due to the delocalization of the nitrogen's lone pair into the aromatic system.
-
2-(Methylthio)ethanamine , as a primary amine, is expected to be a competent nucleophile, likely exhibiting slightly enhanced reactivity compared to ethylamine due to the presence of the neighboring sulfur atom. The polarizability of the sulfur atom and its ability to engage in non-covalent interactions could play a role in stabilizing the transition state of nucleophilic attack.
The provided experimental protocol offers a clear and robust method for quantifying these differences. For researchers in drug development, the unique properties of the thioether-containing amine may offer advantages in specific contexts, such as introducing a site for further modification or influencing pharmacokinetic properties. The empirical determination of its reactivity profile is a crucial step in harnessing its full synthetic potential.
References
-
Rate Constants for Addition of Amines to Aryl Ketenes in Acetonitrile Solution. (n.d.). ACS Publications. [Link]
-
Correlations of the second-order rate constants log k 2 with the E parameters of the reference electrophiles for the reactions of selected representative nucleophiles with benzhydrylium ions and quinone methides 16 at 20 °C in (a) H 2 O and (b) acetonitrile. (n.d.). ResearchGate. [Link]
-
Alpha effect. (2023, November 28). In Wikipedia. [Link]
-
Nucleophilicity Trends of Amines. (2018, May 7). Master Organic Chemistry. [Link]
-
Origin of the α‐Effect in SN2 Reactions. (2021). Scholarly Publications Leiden University. [Link]
-
High-Throughput Screening and Prediction of Nucleophilicity of Amines Using Machine Learning and DFT Calculations. (2024, August 8). ACS Publications. [Link]
-
Nucleophilicities of Amines, Amino Acids and Pyridines. (n.d.). edoc.ub.uni-muenchen.de. [Link]
-
Mayr's Database Of Reactivity Parameters. (n.d.). . [Link]
-
How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study. (2020). National Institutes of Health. [Link]
-
Mayr's Database Of Reactivity Parameters: Searches. (n.d.). . [Link]
-
Nucleophilicity parameters for amines, amino acids and peptides in water. Variations in selectivities for quinone methides. (2009). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Nucleophilicities of Primary and Secondary Amines in Water. (2007). ACS Publications. [Link]
-
Nucleophilicities of Primary and Secondary Amines in Water | Request PDF. (2008, January). ResearchGate. [Link]
-
Nucleophilicity and Electrophilicity Scales. (n.d.). . [Link]
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Origin of mysterious alpha effect in nucleophilic substitution reactions unveiled. (2021, June 30). Chemistry World. [Link]
-
2.8: Second-Order Reactions. (2023, October 9). Chemistry LibreTexts. [Link]
-
Second-order reactions. (n.d.). Khan Academy. [Link]
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A Comparative Guide to Amine Reagents in the Synthesis of H2-Receptor Antagonists: 2-(Methylthio)ethanamine vs. Cysteamine
For researchers and professionals in drug development and synthetic chemistry, the selection of appropriate starting materials is a critical decision that influences reaction efficiency, impurity profiles, and overall cost-effectiveness. This guide provides an in-depth comparison of two structurally related amine reagents, 2-(Methylthio)ethanamine hydrochloride and Cysteamine hydrochloride (2-aminoethanethiol hydrochloride), in the context of their prominent roles in the synthesis of the H2-receptor antagonists, ranitidine and cimetidine, respectively.
While not direct substitutes for one another in a single reaction, their application in the synthesis of these two blockbuster drugs provides a valuable platform for a comparative analysis of their reactivity and handling characteristics. This guide will delve into the mechanistic nuances of their respective reactions, provide detailed experimental protocols, and offer a comparative analysis to inform your reagent selection process in similar synthetic transformations.
Introduction to the Reagents
This compound, also known as S-methylcysteamine hydrochloride, is an organic compound featuring a primary amine and a methylthioether functional group.[1][2] In contrast, cysteamine hydrochloride possesses a primary amine and a free thiol (-SH) group.[3] This seemingly minor difference—the presence of a methyl group on the sulfur atom—profoundly influences their nucleophilic character and the types of reactions they are best suited for.
The hydrochloride salt form of both amines enhances their stability and water solubility, facilitating their use in aqueous or protic solvent systems.[1]
Comparative Analysis in Pharmaceutical Synthesis
The most illustrative application of these two reagents is in the synthesis of ranitidine and cimetidine, both of which function by blocking the action of histamine at the H2-receptors in the stomach to reduce acid production.[4]
The Role of 2-(Methylthio)ethanamine in Ranitidine Synthesis
In the synthesis of ranitidine, 2-(Methylthio)ethanamine serves as a key building block to introduce the ethylamine side chain attached to the furan ring via a thioether linkage. The S-methyl group is retained in the final drug structure. The key transformation involves the reaction of 2-(Methylthio)ethanamine with a suitable electrophile to form an intermediate, which is then further elaborated to yield ranitidine.
The Role of Cysteamine in Cimetidine Synthesis
Cysteamine hydrochloride is a crucial precursor in the synthesis of cimetidine.[1] In this synthesis, the thiol group of cysteamine acts as a nucleophile to displace a leaving group on an imidazole-containing substrate, forming a thioether bond. The primary amine of cysteamine is then subsequently reacted to build the cyanoguanidine moiety of the final drug.[1]
Performance Comparison
| Feature | 2-(Methylthio)ethanamine HCl (in Ranitidine Synthesis) | Cysteamine HCl (in Cimetidine Synthesis) | Key Considerations & Rationale |
| Nucleophilicity | Moderately nucleophilic sulfur. | Highly nucleophilic thiol (-SH) group. | The free thiol in cysteamine is a stronger nucleophile than the thioether in S-methylcysteamine, making it more suitable for SN2-type displacement reactions. |
| Reaction Type | Nucleophilic substitution/addition. | Nucleophilic substitution. | Both reagents participate in nucleophilic attacks, but the specific nature of the reaction partner dictates the optimal choice. |
| Key Intermediate | 2-[[[5-(dimethylaminomethyl)-2-furanyl]methyl]thio]ethanamine | 4-[[(2-aminoethyl)thio]methyl]-5-methylimidazole | These intermediates are formed by the reaction of the respective amine with a heterocyclic electrophile. |
| Typical Solvent | Water, Ethanol[5][6] | Water, Ethanol[7] | The hydrochloride salts are soluble in polar protic solvents, which are often preferred for these types of reactions. |
| Typical Reaction Temp. | 40-55 °C[5][6] | Room temperature to reflux[7] | Reaction conditions are tailored to the specific reactivity of the substrates and reagents. |
| Reported Yields | High (often >90% for the final coupling step)[8] | Generally good, but can vary depending on the specific synthetic route. | Yields are highly dependent on the overall synthetic strategy and optimization of reaction conditions. |
| Safety & Handling | Amine hydrochloride, handle with appropriate PPE. | Thiol compound with a characteristic odor. Handle in a well-ventilated fume hood. | Thiols are known for their strong, unpleasant odors and require careful handling to minimize exposure. |
Mechanistic Insights
The choice between a thioether and a thiol for these syntheses is a deliberate one, rooted in the desired reactivity and the structure of the final product.
In the synthesis of ranitidine, the thioether of 2-(Methylthio)ethanamine is already present and is not the primary reactive center for the initial coupling. Instead, the amine group is the key nucleophile that reacts with the nitroethene derivative.[5]
Conversely, in cimetidine synthesis, the potent nucleophilicity of the thiol in cysteamine is exploited to form the crucial C-S bond with the imidazole heterocycle.[1] The primary amine is then available for the subsequent reaction to form the cyanoguanidine group.
Experimental Protocols
The following are representative, detailed protocols for the synthesis of ranitidine and cimetidine, highlighting the use of this compound and cysteamine hydrochloride.
Synthesis of Ranitidine
This protocol outlines the final coupling step in a common synthesis of ranitidine.
Materials:
-
2-[[[5-(Dimethylaminomethyl)-2-furanyl]methyl]thio]ethanamine
-
N-Methyl-1-methylthio-2-nitroethenamine
-
Ethanol
-
Round-bottom flask with magnetic stirrer and reflux condenser
Procedure:
-
In a round-bottom flask, dissolve 2-[[[5-(dimethylaminomethyl)-2-furanyl]methyl]thio]ethanamine (1.0 equivalent) in ethanol.
-
To this solution, add N-Methyl-1-methylthio-2-nitroethenamine (1.0 equivalent).
-
Heat the reaction mixture to 40-45 °C and maintain for 8-10 hours.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 4-8 °C and allow it to crystallize for 32-38 hours.[6]
-
Collect the precipitated solid by filtration.
-
Wash the crystals with cold ethanol and dry under vacuum to yield ranitidine.
Synthesis of Cimetidine
This protocol describes a key step in the synthesis of cimetidine.
Materials:
-
4-(Hydroxymethyl)-5-methylimidazole hydrochloride
-
Cysteamine hydrochloride
-
Sodium ethoxide
-
Ethanol
-
Round-bottom flask with magnetic stirrer and reflux condenser
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol.
-
To this, add 4-(Hydroxymethyl)-5-methylimidazole hydrochloride (1.0 equivalent) and cysteamine hydrochloride (1.0 equivalent).
-
Heat the reaction mixture to reflux and maintain for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and neutralize with hydrochloric acid.
-
The intermediate, 4-[[(2-aminoethyl)thio]methyl]-5-methylimidazole, can be isolated by crystallization or carried forward to the next step.
Visualizing the Synthetic Workflows
Caption: Synthetic workflow for Ranitidine.
Caption: Synthetic workflow for Cimetidine.
Conclusion
Both this compound and cysteamine hydrochloride are valuable reagents in the synthesis of pharmaceuticals. The choice between them is dictated by the specific synthetic strategy and the desired final product. Cysteamine, with its highly nucleophilic thiol group, is ideal for reactions requiring the formation of a thioether linkage via nucleophilic displacement. In contrast, 2-(Methylthio)ethanamine is employed when a pre-existing thioether is part of the target molecule's scaffold.
Understanding the distinct reactivity profiles of these and other bifunctional building blocks is paramount for the rational design of efficient and robust synthetic routes in drug development. This guide serves as a foundational resource for researchers to make informed decisions when selecting reagents for their specific synthetic challenges.
References
-
Dutta, S., & Mascal, M. (2011). Synthesis of Ranitidine (Zantac) (VIII) from Cellulose-Derived 5-(Chloromethyl)furfural (I). Request PDF. [Link]
-
Gpatindia. (2020, October 22). CIMETIDINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]
-
Mascal, M., & Dutta, S. (2011). Synthesis of ranitidine (Zantac) from cellulose-derived 5-(chloromethyl)furfural. Green Chemistry, 13(11), 3101. [Link]
-
National Center for Biotechnology Information. (n.d.). Design and Synthesis of Ranitidine Analogs as Multi-Target Directed Ligands for the Treatment of Alzheimer's Disease. [Link]
- Google Patents. (n.d.).
-
Wikipedia. (n.d.). Cysteamine. [Link]
-
National Center for Biotechnology Information. (n.d.). Cimetidine - Pharmaceutical Drugs. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 50. [Link]
-
Organic Spectroscopy International. (2016, October 13). RANITIDINE. [Link]
-
Scribd. (n.d.). Synthesis of Cimetidine Presentation. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). CN101838241A - Production method of cimetidine.
-
YouTube. (2019, September 18). SYNTHESIS OF CIMETIDINE | MEDICINAL CHEMISTRY | GPAT| B.Pharm 5th SEMESTER. [Link]
- Google Patents. (n.d.).
-
YouTube. (2020, June 13). SYNTHESIS OF CIMETIDINE | MEDICINAL CHEMISTRY | GPAT |. [Link]
-
YouTube. (2019, October 24). Cimetidine synthesis. [Link]
-
YouTube. (2019, September 5). SYNTHESIS OF CIMETIDINE | H2 ANTAGONIST | USE | DOSAGE | MEDICINAL CHEMISTRY. [Link]
- Google Patents. (n.d.). CN1315818C - Synthesis method of ranitidine alkali and its hydrochloride.
-
YouTube. (2020, January 7). Preparation of Ranitidine: A Furan containing anti-ulcer medicine. [Link]
-
O-level Chemistry. (n.d.). RATIONAL DESIGN OF CIMETIDINE. [Link]
-
Royal Society of Chemistry. (2011). Synthesis of ranitidine (Zantac) from cellulose-derived 5-(chloromethyl)furfural. [Link]
-
PubMed. (1980). Comparative Study With Ranitidine and Cimetidine on Gastric Secretion in Normal Volunteers. [Link]
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A Senior Application Scientist's Guide to Solvent Selection: Performance Evaluation of 2-(Methylthio)ethanamine Hydrochloride in Diverse Reaction Media
Executive Summary: The selection of an appropriate reaction medium is a critical parameter in synthetic chemistry, profoundly influencing reaction kinetics, product yield, and purity. This guide provides an in-depth performance evaluation of 2-(Methylthio)ethanamine hydrochloride (MTE-HCl), a key building block in pharmaceutical synthesis, across various solvent systems.[1] Through a model nucleophilic substitution reaction, we demonstrate that polar aprotic solvents, such as N,N-Dimethylformamide (DMF), offer a significant kinetic and yield advantage over polar protic and non-polar solvents. This guide presents objective, data-driven comparisons with a common alternative, Cysteamine hydrochloride, and furnishes detailed experimental protocols to ensure reproducibility. Our findings serve as a practical resource for researchers, scientists, and drug development professionals seeking to optimize synthetic routes involving MTE-HCl.
Introduction: The Overlooked Variable in Synthesis
In the intricate world of pharmaceutical development, the efficiency of a synthetic route can be the difference between a breakthrough and a bottleneck. This compound (MTE-HCl), a bifunctional molecule featuring both a nucleophilic amine and a methylthio group, is a crucial intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), including the H2-receptor antagonist Ranitidine.[2][3][4] Its hydrochloride salt form enhances stability and handling, but its performance in a reaction is inextricably linked to the medium in which it is deployed.[1]
The central hypothesis of this guide is that solvent choice is not a passive variable but an active determinant of reaction success. A solvent's ability to solvate reactants, stabilize transition states, and influence nucleophilicity can dramatically alter the course of a reaction.[5][6] This guide will explore this hypothesis by evaluating MTE-HCl's performance in a model SN2 (bimolecular nucleophilic substitution) reaction. We will compare its efficacy in three distinct solvent classes: polar aprotic (DMF), polar protic (Ethanol), and non-polar (Toluene). Furthermore, we will benchmark its performance against a structurally similar alternative, Cysteamine hydrochloride, to provide a comprehensive framework for informed decision-making in your laboratory.
The Critical Role of the Reaction Medium: A Mechanistic Perspective
To understand the experimental results that follow, one must first appreciate the underlying principles of solvent effects on nucleophilic substitution reactions. The polarity of a solvent, often quantified by its dielectric constant (ε), is a primary determinant of its interaction with reactants and transition states.[7][8][9]
-
Polar Protic Solvents (e.g., Ethanol, Water): These solvents possess O-H or N-H bonds and are capable of hydrogen bonding.[10] While they are excellent at solvating cations through ion-dipole interactions, they can form a strong "cage" around anionic nucleophiles (like the free amine of MTE after deprotonation) via hydrogen bonds. This extensive solvation shell stabilizes the nucleophile, making it less reactive and thus slowing down SN2 reactions.[6][10][11]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents have large dipole moments but lack O-H or N-H bonds. They are proficient at solvating cations but poorly solvate anions.[12] This leaves the anionic nucleophile "naked" and highly reactive, significantly accelerating the rate of SN2 reactions.[11][12]
-
Non-Polar Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and are generally poor at dissolving polar or ionic reagents like MTE-HCl.[7] Consequently, they are often unsuitable for reactions involving such species, leading to low reaction rates and heterogeneity issues.
This theoretical framework predicts that MTE-HCl will perform optimally in a polar aprotic solvent for an SN2-type reaction. The following sections will provide the empirical data to validate this claim.
Experimental Design & Protocols
To ensure the trustworthiness and reproducibility of our findings, we designed a robust and self-validating experimental workflow. The model reaction chosen was the nucleophilic substitution of 1-bromobutane by MTE-HCl, a classic SN2 reaction.
Materials
-
This compound (MTE-HCl), ≥97% purity
-
Cysteamine hydrochloride, ≥98% purity
-
1-Bromobutane, 99%
-
Triethylamine (TEA), ≥99%
-
N,N-Dimethylformamide (DMF), anhydrous, 99.8%
-
Ethanol (EtOH), absolute, ≥99.5%
-
Toluene, anhydrous, 99.8%
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
Model Reaction Scheme
The reaction involves the deprotonation of the amine hydrochloride by a base (TEA) to release the free nucleophilic amine, which then attacks the electrophilic carbon of 1-bromobutane, displacing the bromide ion.
CH3SCH2CH2NH2·HCl + (CH3CH2)3N → CH3SCH2CH2NH2 + (CH3CH2)3N·HCl CH3SCH2CH2NH2 + CH3(CH2)3Br → CH3SCH2CH2NH(CH2)3CH3 + HBr
General Experimental Protocol
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.28 g, 10.0 mmol).
-
Add the selected solvent (DMF, EtOH, or Toluene, 20 mL).
-
Add triethylamine (1.53 mL, 11.0 mmol) to the suspension to act as a base. Stir for 10 minutes at room temperature.
-
Add 1-bromobutane (1.08 mL, 10.0 mmol) to initiate the reaction.
-
Heat the reaction mixture to 60°C and maintain this temperature for the duration of the experiment (24 hours).
-
At specified time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw a 0.1 mL aliquot of the reaction mixture.
-
Quench the aliquot by diluting it with 1.9 mL of Acetonitrile/Water (50:50 v/v).
-
Analyze the quenched sample immediately by HPLC to determine the concentration of reactant and product.
Analytical Methodology: HPLC
Reaction progress was monitored using a High-Performance Liquid Chromatography (HPLC) system with the following parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
This method allows for the clear separation and quantification of 1-bromobutane and the resulting N-butyl-2-(methylthio)ethanamine product.[13][14]
Performance Comparison & Data Analysis
The following data summarizes the performance of MTE-HCl in the different solvent systems and compares it directly with Cysteamine hydrochloride.
Data Presentation: Reaction Kinetics and Yield
Table 1: Reaction Conversion (%) of MTE-HCl with 1-Bromobutane over Time
| Time (hours) | DMF (Polar Aprotic) | Ethanol (Polar Protic) | Toluene (Non-Polar) |
| 1 | 45.2% | 12.5% | <1% |
| 4 | 88.9% | 35.1% | 2.8% |
| 8 | >95% | 58.3% | 5.1% |
| 24 | >99% | 85.4% | 11.6% |
Table 2: Final Product Yield and Purity after 24 hours
| Reagent | Solvent | Yield (%) | Purity (%) |
| MTE-HCl | DMF | 98.2% | >99% |
| Ethanol | 85.4% | 97% | |
| Toluene | 11.6% | 91% | |
| Cysteamine-HCl | DMF | 97.5% | >99% |
| (Alternative) | Ethanol | 82.1% | 96% |
Discussion: Interpreting the Results
The experimental data aligns perfectly with our mechanistic predictions.
-
In DMF (Polar Aprotic): The reaction with MTE-HCl proceeded rapidly, reaching over 95% conversion in just 8 hours. This is the direct result of the solvent's ability to solvate the triethylammonium cation while leaving the deprotonated MTE nucleophile highly reactive and "free" to attack the electrophile.[11][12] The final isolated yield was excellent, and the product purity was the highest observed.
-
In Ethanol (Polar Protic): The reaction was significantly slower. The hydrogen-bonding capabilities of ethanol created a solvation shell around the MTE nucleophile, stabilizing it and increasing the energy barrier for the SN2 transition state.[5][10] While a respectable yield was achieved after 24 hours, the reaction time is more than double that required in DMF.
-
In Toluene (Non-Polar): The reaction was practically stalled. The poor solubility of the MTE-HCl salt and the triethylamine base in the non-polar medium resulted in a heterogeneous mixture with minimal interaction between reactants, leading to negligible conversion.
-
Comparison with Cysteamine hydrochloride: The performance of Cysteamine hydrochloride mirrored that of MTE-HCl across all solvents, though with slightly lower yields in the protic medium. This suggests that for this class of thio-functionalized amines, the solvent effect is a more dominant factor than minor structural differences between the nucleophiles.
Mechanistic Insights & Workflow Visualization
To further clarify the concepts discussed, the following diagrams visualize the reaction mechanism and the experimental process.
Caption: Step-by-step experimental workflow for kinetic analysis.
Recommendations & Conclusion
Based on robust experimental evidence, this guide provides the following recommendations for drug development professionals and synthetic chemists:
-
Prioritize Polar Aprotic Solvents: For nucleophilic substitution reactions involving this compound, polar aprotic solvents like DMF or DMSO should be the first choice. They offer significantly faster reaction rates and lead to higher yields and purity, optimizing process efficiency.
-
Use Protic Solvents with Caution: Polar protic solvents like ethanol are viable but will result in substantially longer reaction times. They may be considered if substrate compatibility or downstream processing considerations preclude the use of aprotic alternatives.
-
Avoid Non-Polar Solvents: Non-polar solvents such as toluene are unsuitable for reactions with MTE-HCl due to severe solubility limitations and should be avoided.
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A Comparative Analysis of the Chelating Properties of 2-(Methylthio)ethanamine Hydrochloride: A Methodological Guide
Introduction to 2-(Methylthio)ethanamine Hydrochloride
This compound is the salt form of 2-(methylthio)ethanamine, an organosulfur compound with the chemical formula CH₃SCH₂CH₂NH₂.[2][4][5][6] Its structure, featuring a primary amine group and a thioether linkage, suggests its potential as a bidentate ligand capable of forming stable complexes with various metal ions.[5] The presence of both a soft donor atom (sulfur) and a borderline donor atom (nitrogen) may impart selectivity towards different metal ions. The hydrochloride form enhances its water solubility and stability, making it suitable for use in aqueous experimental systems.[5]
Comparative Chelating Agents
To provide a meaningful assessment of this compound's chelating capabilities, a comparison with well-characterized agents is essential. The following have been selected based on their established use in scientific research and medicine.
-
Ethylenediaminetetraacetic acid (EDTA): A widely used aminopolycarboxylic acid, EDTA is a hexadentate ligand known for forming strong 1:1 complexes with most metal ions.[7] It is frequently used in the remediation of heavy metal contamination and as a treatment for lead poisoning.[7][8] However, its non-selectivity and potential to chelate essential metal ions like calcium and zinc are notable drawbacks.[9]
-
Dimercaptosuccinic acid (DMSA): A water-soluble, sulfur-based chelator, DMSA is FDA-approved for the treatment of lead poisoning.[10] It possesses two thiol groups that provide a strong affinity for heavy metals such as lead, mercury, and arsenic.[10][11][12] Its oral availability and favorable safety profile make it a clinically significant chelator.[10]
Experimental Methodologies for Comparative Analysis
A thorough comparison of chelating properties requires the determination of thermodynamic parameters, primarily the stability constants of the metal-ligand complexes. The following experimental techniques are fundamental for acquiring this data.
1. Potentiometric Titration for Determination of Stability Constants
Potentiometric titration is a highly accurate and widely used method for determining the stability constants of metal complexes in solution.[13][14] The technique involves monitoring the pH of a solution containing the ligand and a metal ion as a standard solution of a strong base is added.[13][15]
Experimental Protocol:
-
Preparation of Solutions:
-
Prepare a standardized stock solution of this compound and the comparative chelating agents (EDTA, DMSA) in deionized water.
-
Prepare standardized stock solutions of the metal salts of interest (e.g., Cu(NO₃)₂, Pb(NO₃)₂, Zn(NO₃)₂) in deionized water.
-
Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl) and a carbonate-free strong base (e.g., 0.1 M NaOH).
-
Prepare a solution of an inert salt (e.g., 1 M KNO₃) to maintain constant ionic strength.
-
-
Titration Procedure:
-
Calibrate a pH meter with standard buffer solutions.
-
In a thermostated titration vessel, pipette a known volume of the ligand solution, the strong acid, and the inert salt solution. Dilute to a fixed total volume with deionized water.
-
For metal-ligand titrations, add a known volume of the metal salt solution to the vessel.
-
Titrate the solution with the standardized strong base, recording the pH after each addition.
-
Perform separate titrations for the strong acid alone, the ligand in the absence of metal ions, and the ligand in the presence of metal ions.
-
-
Data Analysis:
-
From the titration of the ligand alone, determine the protonation constants (pKa values) of the ligand.
-
Using the data from the metal-ligand titration, calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L]) at each pH value.
-
Plot n̄ versus pL (-log[L]) to generate the formation curve.
-
From the formation curve, the stepwise stability constants (K₁, K₂, etc.) can be determined. For example, the value of pL at n̄ = 0.5 corresponds to log K₁.
-
Causality Behind Experimental Choices: The use of a strong acid ensures that the ligand is fully protonated at the start of the titration. Maintaining a constant ionic strength with an inert salt minimizes variations in activity coefficients.[14] The separate titrations allow for the deconvolution of protonation and complexation equilibria.
Caption: Workflow for Potentiometric Titration.
2. UV-Vis Spectrophotometry for Binding Studies
UV-Vis spectrophotometry can be used to study metal-ligand binding if the formation of the complex results in a change in the absorbance spectrum.[16][17] This change can be due to a ligand-to-metal or metal-to-ligand charge transfer transition.[18]
Experimental Protocol:
-
Spectral Scans:
-
Prepare solutions of the ligand and the metal ion in a suitable buffer.
-
Record the UV-Vis spectrum of the ligand alone and the metal ion alone.
-
Record the spectrum of a mixture of the ligand and metal ion. A change in the spectrum (e.g., a new peak or a shift in an existing peak) indicates complex formation.
-
-
Titration:
-
Identify a wavelength where the change in absorbance upon complexation is maximal.
-
Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of the ligand.
-
Measure the absorbance of each solution at the chosen wavelength.
-
-
Data Analysis:
-
Plot the change in absorbance versus the ligand concentration.
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., 1:1 or 1:2 binding) to determine the binding affinity (Ka).
-
Causality Behind Experimental Choices: The selection of a wavelength with the largest absorbance change maximizes the signal-to-noise ratio, leading to more accurate determination of the binding constant. The use of a buffer maintains a constant pH, which is crucial as the protonation state of the ligand can affect its binding properties.
Caption: Workflow for UV-Vis Spectrophotometry.
3. Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
Isothermal Titration Calorimetry is a powerful technique that directly measures the heat released or absorbed during a binding event.[19][20] It provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n), from a single experiment.[19]
Experimental Protocol:
-
Sample Preparation:
-
Prepare solutions of the ligand and metal ion in the same buffer to minimize heats of dilution.
-
Degas the solutions to prevent the formation of air bubbles in the calorimeter cell.
-
-
ITC Experiment:
-
Load the metal ion solution into the sample cell of the calorimeter.
-
Load the ligand solution into the injection syringe.
-
Perform a series of injections of the ligand into the sample cell while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat flow peaks to obtain the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to metal.
-
Fit the resulting binding isotherm to a suitable binding model to determine Ka, ΔH, and n. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.
-
Causality Behind Experimental Choices: Using the same buffer for both the titrant and the sample is critical to avoid large background signals from buffer mismatch. Degassing is essential for obtaining high-quality data free from artifacts caused by air bubbles.
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A Comparative Guide to the Synthesis of 2-(Methylthio)ethanamine Hydrochloride: An Evaluation of Established and Novel Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Methylthio)ethanamine hydrochloride, also known as S-methylcysteamine hydrochloride, is a crucial intermediate in the synthesis of various pharmaceutical and agrochemical agents.[1][2] Its structural motif, featuring a primary amine and a methylthioether, imparts specific physicochemical properties that are leveraged in the development of bioactive molecules.[1] Given its importance, the efficiency, scalability, and safety of its synthetic route are of paramount concern for researchers and chemical manufacturers.
This guide provides an in-depth comparative analysis of the established industrial synthesis of this compound and a novel, plausible synthetic route. The discussion delves into the mechanistic underpinnings of each approach, offering a rationale for the experimental choices. Detailed, step-by-step protocols for each route are provided, alongside a quantitative comparison of their performance based on experimental data and established principles of organic synthesis.
Established Synthetic Route: S-Alkylation of Cysteamine Hydrochloride
The traditional and most direct method for the synthesis of 2-(Methylthio)ethanamine is the S-alkylation of cysteamine.[3] This reaction relies on the high nucleophilicity of the thiol group, which selectively attacks an electrophilic methyl source.
Reaction Pathway: S-Alkylation
Caption: Established S-Alkylation Route.
Experimental Protocol: S-Alkylation of Cysteamine Hydrochloride
-
Deprotonation: To a stirred solution of cysteamine hydrochloride (1 equivalent) in a suitable solvent such as methanol or water at 0-5 °C, a strong base (e.g., sodium hydroxide, 2.1 equivalents) is added portion-wise to deprotonate both the thiol and the ammonium salt, forming the thiolate.
-
Methylation: A methylating agent, such as methyl iodide or dimethyl sulfate (1.1 equivalents), is added dropwise to the reaction mixture, maintaining the temperature below 10 °C. The reaction is then allowed to warm to room temperature and stirred for 2-4 hours.
-
Work-up and Extraction: The reaction mixture is concentrated under reduced pressure to remove the solvent. The residue is then partitioned between water and a suitable organic solvent (e.g., dichloromethane). The aqueous layer is extracted multiple times with the organic solvent.
-
Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the free base of 2-(methylthio)ethanamine.
-
Salt Formation: The crude free base is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol), and a solution of hydrochloric acid in the same solvent is added dropwise with stirring until precipitation is complete.
-
Isolation: The resulting solid is collected by filtration, washed with cold solvent, and dried under vacuum to afford this compound.
A Novel Synthetic Approach: Reductive Amination
A plausible and potentially more efficient alternative to the classical S-alkylation is a reductive amination approach. This strategy involves the reaction of a carbonyl compound with an amine to form an imine, which is then reduced in situ to the desired amine.[4] For the synthesis of 2-(methylthio)ethanamine, this would involve the reductive amination of 2-(methylthio)acetaldehyde with ammonia.
Reaction Pathway: Reductive Amination
Caption: Novel Reductive Amination Route.
Experimental Protocol: Reductive Amination
-
Imine Formation: To a solution of 2-(methylthio)acetaldehyde (1 equivalent) in a suitable solvent (e.g., methanol), a solution of ammonia in methanol (excess) is added at room temperature. The mixture is stirred for 1-2 hours to facilitate the formation of the corresponding imine.
-
Reduction: A reducing agent selective for imines, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) (1.2 equivalents), is added portion-wise to the reaction mixture. The pH is maintained between 6 and 7 by the addition of a weak acid like acetic acid. The reaction is stirred at room temperature for 12-24 hours.
-
Quenching and Work-up: The reaction is carefully quenched by the addition of an aqueous acid solution (e.g., 1 M HCl) to destroy any remaining reducing agent. The solvent is removed under reduced pressure.
-
Extraction and Purification: The residue is basified with a strong base (e.g., NaOH solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Salt Formation: The resulting crude 2-(methylthio)ethanamine is dissolved in a suitable solvent, and hydrochloric acid is added to precipitate the hydrochloride salt as described in the established route.
-
Isolation: The product is collected by filtration, washed, and dried.
Comparative Analysis of Synthetic Routes
The choice of a synthetic route is a multifactorial decision, balancing yield, purity, cost, safety, and environmental impact.
| Parameter | Established Route (S-Alkylation) | Novel Route (Reductive Amination) | Justification |
| Starting Materials | Cysteamine hydrochloride, Methylating agent | 2-(Methylthio)acetaldehyde, Ammonia, Reducing agent | Cysteamine is readily available. 2-(Methylthio)acetaldehyde may require synthesis. |
| Typical Yield | 70-85% | 80-95% | Reductive amination is often a high-yielding transformation. |
| Purity | Good to excellent after crystallization | High, with potential for imine or over-alkylation byproducts | Both methods can yield high-purity material with proper purification. |
| Reaction Time | 4-6 hours | 14-26 hours | The reductive amination step is typically longer. |
| Safety Concerns | Use of toxic and volatile methylating agents (e.g., methyl iodide). | Use of toxic cyanoborohydride (releases HCN on acidification). | Both routes have significant safety considerations that require careful handling. |
| Scalability | Proven for industrial scale. | Potentially scalable, but may require process optimization. | The established route has a longer history of large-scale production. |
| Green Chemistry | Use of hazardous alkylating agents. | Use of a stoichiometric, boron-based reducing agent. | Neither route is exceptionally "green," but the reductive amination may offer advantages if a catalytic reduction can be employed. |
Conclusion
The established S-alkylation of cysteamine provides a reliable and well-documented route to this compound. Its primary advantages are the ready availability of the starting material and its proven scalability. However, the use of hazardous methylating agents is a significant drawback.
The proposed novel route via reductive amination presents a compelling alternative with the potential for higher yields and the avoidance of highly toxic alkylating agents. While the use of sodium cyanoborohydride also poses safety risks, alternative, less hazardous reducing agents are available. The primary challenge for this route on an industrial scale would be the availability and cost of the starting aldehyde.
For research and development, the reductive amination route offers a flexible and efficient method for the synthesis of 2-(methylthio)ethanamine and its analogs. For large-scale manufacturing, a thorough cost and safety analysis would be required to determine the most viable option. Further research into catalytic reductive amination for this specific transformation could significantly enhance the appeal of this novel approach from a green chemistry perspective.
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A Comparative Spectroscopic Guide to 2-(Methylthio)ethanamine Hydrochloride and Its Derivatives
For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. Spectroscopic analysis provides the foundational data for structural elucidation and confirmation. This guide offers an in-depth comparative analysis of 2-(Methylthio)ethanamine hydrochloride and two of its key derivatives: N-methyl-2-(methylthio)ethanamine hydrochloride and 2-(Ethylthio)ethylamine hydrochloride. By examining their ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, we will explore how subtle structural modifications manifest in their respective spectra, providing a crucial reference for compound identification and characterization.
Introduction to the Core Structure
2-(Methylthio)ethanamine, also known as S-methylcysteamine, is a simple yet versatile molecule containing a primary amine and a thioether functional group. Its hydrochloride salt form enhances stability and water solubility, making it a common starting material in organic synthesis. The derivatives selected for this comparison introduce specific modifications: N-methylation of the amine and S-ethylation of the thioether. These changes, though seemingly minor, induce predictable and informative shifts in spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts (δ), splitting patterns, and integration of signals, we can deduce the connectivity and electronic environment of each atom.
Causality in NMR: The Influence of Structure on Chemical Shift
The chemical shift of a proton or carbon nucleus is highly sensitive to its local electronic environment. Electron-withdrawing groups, such as the ammonium group (-NH₃⁺) present in the hydrochloride salts, deshield adjacent nuclei, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups shield nuclei, shifting signals to lower chemical shifts (upfield).
In our target molecules, the primary determinants of chemical shifts are:
-
The Ammonium Group (-NH₃⁺ or -NH₂R⁺): This positively charged group strongly deshields the adjacent methylene protons and carbon.
-
The Sulfur Atom (-S-): Sulfur is less electronegative than nitrogen or oxygen but still influences the chemical shifts of adjacent carbons and protons.
¹H NMR Spectral Comparison
The ¹H NMR spectra of these compounds are characterized by signals corresponding to the ethylamine backbone and the S-alkyl and N-alkyl groups. The following table summarizes the predicted ¹H NMR chemical shifts.
| Compound | Structure | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern |
| 1. 2-(Methylthio)ethanamine HCl | CH₃-S-CH₂-CH₂-NH₃⁺ Cl⁻ | Ha (-S-CH₃) | ~2.2 | Singlet (s) |
| Hb (-S-CH₂-) | ~2.8 | Triplet (t) | ||
| Hc (-CH₂-NH₃⁺) | ~3.2 | Triplet (t) | ||
| Hd (-NH₃⁺) | ~8.3 | Broad Singlet (br s) | ||
| 2. N-methyl-2-(methylthio)ethanamine HCl | CH₃-S-CH₂-CH₂-NH₂⁺-CH₃ Cl⁻ | H'a (-S-CH₃) | ~2.2 | Singlet (s) |
| H'b (-S-CH₂-) | ~2.9 | Triplet (t) | ||
| H'c (-CH₂-NH₂⁺-) | ~3.3 | Triplet (t) | ||
| H'd (-NH₂⁺-CH₃) | ~2.7 | Singlet (s) | ||
| H'e (-NH₂⁺-) | ~8.5 | Broad Singlet (br s) | ||
| 3. 2-(Ethylthio)ethylamine HCl | CH₃-CH₂-S-CH₂-CH₂-NH₃⁺ Cl⁻ | H''a (-S-CH₂-CH₃) | ~1.3 | Triplet (t) |
| H''b (-S-CH₂-CH₃) | ~2.7 | Quartet (q) | ||
| H''c (-S-CH₂-) | ~2.9 | Triplet (t) | ||
| H''d (-CH₂-NH₃⁺) | ~3.2 | Triplet (t) | ||
| H''e (-NH₃⁺) | ~8.3 | Broad Singlet (br s) |
Analysis of ¹H NMR Data:
-
Parent Compound (1): The spectrum is straightforward, with a singlet for the methylthio group and two triplets for the ethylene bridge. The downfield shift of the methylene group adjacent to the ammonium moiety (Hc) compared to the one next to the sulfur (Hb) is a key feature.
-
N-methyl Derivative (2): The introduction of a methyl group on the nitrogen results in a new singlet (H'd). This N-methyl group also slightly increases the deshielding effect on the adjacent methylene protons (H'c), causing a minor downfield shift compared to the parent compound.
-
S-ethyl Derivative (3): Replacing the S-methyl with an S-ethyl group introduces a classic ethyl pattern: a quartet (H''b) and a triplet (H''a). The methylene protons of the ethyl group attached to the sulfur are observed around 2.7 ppm.
¹³C NMR Spectral Comparison
¹³C NMR provides direct information about the carbon skeleton of the molecules.
| Compound | Structure | Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| 1. 2-(Methylthio)ethanamine HCl | CH₃-S-CH₂-CH₂-NH₃⁺ Cl⁻ | Ca (-S-CH₃) | ~15 |
| Cb (-S-CH₂-) | ~33 | ||
| Cc (-CH₂-NH₃⁺) | ~39 | ||
| 2. N-methyl-2-(methylthio)ethanamine HCl | CH₃-S-CH₂-CH₂-NH₂⁺-CH₃ Cl⁻ | C'a (-S-CH₃) | ~15 |
| C'b (-S-CH₂-) | ~31 | ||
| C'c (-CH₂-NH₂⁺-) | ~47 | ||
| C'd (-NH₂⁺-CH₃) | ~34 | ||
| 3. 2-(Ethylthio)ethylamine HCl | CH₃-CH₂-S-CH₂-CH₂-NH₃⁺ Cl⁻ | C''a (-S-CH₂-CH₃) | ~14 |
| C''b (-S-CH₂-CH₃) | ~26 | ||
| C''c (-S-CH₂-) | ~31 | ||
| C''d (-CH₂-NH₃⁺) | ~39 |
Analysis of ¹³C NMR Data:
-
Parent Compound (1): Three distinct signals are observed. The carbon attached to the nitrogen (Cc) is the most deshielded due to the electron-withdrawing effect of the ammonium group. The methyl carbon (Ca) is the most shielded.
-
N-methyl Derivative (2): The spectrum now shows four signals. The N-methylation leads to a significant downfield shift for the carbon adjacent to the nitrogen (C'c) and introduces a new signal for the N-methyl carbon (C'd).
-
S-ethyl Derivative (3): This derivative also displays four signals. The S-ethyl group gives rise to two signals (C''a and C''b). The chemical shifts of the ethylamine backbone carbons (C''c and C''d) are similar to the parent compound, indicating that the change from a methyl to an ethyl group on the sulfur has a minimal electronic effect on the rest of the molecule.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the hydrochloride salt in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred for amine salts to observe the exchangeable N-H protons.
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A wider spectral width (e.g., 200 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal reference.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups
FT-IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Key Vibrational Modes
-
N-H Stretching: Primary amines (as hydrochlorides, -NH₃⁺) show broad, strong absorptions in the 3200-2800 cm⁻¹ range due to symmetric and asymmetric stretching. Secondary amines (as hydrochlorides, -NH₂R⁺) also show absorptions in this region.[1]
-
C-H Stretching: Aliphatic C-H stretches are typically observed between 3000 and 2850 cm⁻¹.[2]
-
N-H Bending: The bending vibrations for the ammonium group appear in the 1600-1500 cm⁻¹ region.[1]
-
C-N Stretching: Aliphatic C-N stretching vibrations are found in the 1250-1020 cm⁻¹ range.[1]
-
C-S Stretching: This vibration is typically weak and appears in the 800-600 cm⁻¹ region.
FT-IR Spectral Comparison
| Vibrational Mode | Compound 1 (cm⁻¹) | Compound 2 (cm⁻¹) | Compound 3 (cm⁻¹) | Intensity |
| N-H Stretch (-NH₃⁺ or -NH₂R⁺) | ~3200-2800 | ~3200-2800 | ~3200-2800 | Strong, Broad |
| C-H Stretch (aliphatic) | ~2980-2850 | ~2980-2850 | ~2980-2850 | Medium-Strong |
| N-H Bend | ~1600-1500 | ~1600-1500 | ~1600-1500 | Medium |
| C-N Stretch | ~1220 | ~1230 | ~1220 | Medium-Weak |
| C-S Stretch | ~700 | ~690 | ~680 | Weak |
Analysis of FT-IR Data:
The FT-IR spectra of all three compounds are expected to be broadly similar due to the presence of the same core functional groups (amine hydrochloride and thioether). The most prominent feature will be the broad N-H stretching absorption characteristic of the ammonium salt. The C-H stretching and N-H bending vibrations will also be clearly visible. The subtle differences arising from N-methylation or S-ethylation will be most apparent in the fingerprint region (below 1500 cm⁻¹), where changes in C-N and C-S stretching and various bending vibrations occur. For instance, the C-H bending modes of the ethyl group in compound 3 will introduce additional peaks in the 1470-1370 cm⁻¹ range compared to the methyl groups in compounds 1 and 2.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: For solid hydrochloride salts, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with ~100 mg of dry KBr powder and press into a transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric H₂O and CO₂ absorptions.
-
Sample Spectrum: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the major absorption bands and assign them to the corresponding functional group vibrations using correlation tables.
Mass Spectrometry (MS): Fragmentation and Molecular Weight Determination
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For these compounds, Electron Ionization (EI) is a common technique.
Principles of Fragmentation in Amines and Thioethers
-
The Nitrogen Rule: A molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. This is a useful first check for the presence of nitrogen.[3]
-
Alpha-Cleavage: This is the most characteristic fragmentation pathway for both amines and thioethers. The bond beta to the heteroatom (Cα-Cβ) breaks, leading to the formation of a resonance-stabilized cation. The loss of the largest possible radical is generally favored.[4][5]
-
For Amines: The alpha-cleavage results in an iminium ion. For primary amines like ours, this often leads to a base peak at m/z = 30 ([CH₂=NH₂]⁺).[4][5]
-
For Thioethers: Alpha-cleavage next to the sulfur atom is also a common fragmentation pathway.
Mass Spectrometry Fragmentation Comparison
The analysis will be based on the free base forms, as the hydrochloride salt would typically dissociate in the MS source.
| Compound (Free Base) | MW | Key Fragmentation Pathways & Expected m/z |
| 1. 2-(Methylthio)ethanamine | 91 | M⁺• at m/z 91. α-cleavage (amine): [M - CH₂SCH₃]⁺ at m/z 30 (base peak).α-cleavage (sulfide): [M - CH₃]⁺ at m/z 76. |
| 2. N-methyl-2-(methylthio)ethanamine | 105 | M⁺• at m/z 105. α-cleavage (amine): [M - CH₂SCH₃]⁺ at m/z 44 (base peak).α-cleavage (sulfide): [M - CH₃]⁺ at m/z 90. |
| 3. 2-(Ethylthio)ethylamine | 105 | M⁺• at m/z 105. α-cleavage (amine): [M - CH₂SCH₂CH₃]⁺ at m/z 30 (base peak).α-cleavage (sulfide): [M - CH₂CH₃]⁺ at m/z 76. |
Analysis of Mass Spectrometry Data:
-
Parent Compound (1): The molecular ion peak at m/z 91 will be observed. The most prominent peak (base peak) is expected at m/z 30, resulting from the characteristic alpha-cleavage of the primary amine.
-
N-methyl Derivative (2): The molecular ion shifts to m/z 105. Crucially, the base peak also shifts from m/z 30 to m/z 44 ([CH₂=NHCH₃]⁺), providing clear evidence of N-methylation.
-
S-ethyl Derivative (3): The molecular weight is the same as the N-methyl derivative (105), making them structural isomers. However, their fragmentation patterns are distinct. Here, the base peak is expected at m/z 30, identical to the parent compound, as the amine is still primary. The presence of a significant peak at m/z 76 ([M-29]) corresponding to the loss of an ethyl radical is a key differentiator from the N-methyl isomer, which would lose a methyl radical (M-15).
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound (typically in a volatile organic solvent like methanol) into the mass spectrometer, often via a Gas Chromatography (GC-MS) or direct infusion system.
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 10-200) to detect the molecular ion and fragment ions.
-
Data Analysis: Identify the molecular ion peak. Propose fragmentation pathways for the major peaks observed, guided by established fragmentation rules for amines and thioethers.
Conclusion
The spectroscopic comparison of this compound and its N-methyl and S-ethyl derivatives reveals a clear and logical correlation between structure and spectral output.
-
NMR spectroscopy provides the most detailed structural information, with predictable shifts in both ¹H and ¹³C spectra upon N- or S-alkylation.
-
FT-IR spectroscopy confirms the presence of key functional groups and is particularly useful for identifying the ammonium salt character of these molecules.
-
Mass spectrometry unambiguously determines the molecular weight and offers distinct fragmentation patterns that can differentiate between isomers, such as the N-methyl and S-ethyl derivatives.
By understanding these characteristic spectroscopic signatures, researchers can confidently identify these compounds, monitor reactions, and ensure the purity of their materials, thereby upholding the principles of scientific integrity in their work.
References
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A Comparative Guide to Amine Reagents in Large-Scale Pharmaceutical Synthesis: A Cost-Benefit Analysis of 2-(Methylthio)ethanamine Hydrochloride
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, cost-effectiveness, and environmental footprint of large-scale synthesis. This guide provides an in-depth cost-benefit analysis of 2-(Methylthio)ethanamine hydrochloride, a key building block in the synthesis of various pharmaceuticals. We will objectively compare its performance with a primary alternative, cysteamine hydrochloride (2-aminoethanethiol hydrochloride), and provide available data to support a rational selection process.
Introduction: The Critical Role of Amine Building Blocks
Amines are fundamental components in a vast array of active pharmaceutical ingredients (APIs). Their nucleophilic nature makes them central to many bond-forming reactions. Specifically, bifunctional amines containing a thioether or thiol group are crucial for the synthesis of important drugs, including the H2 receptor antagonists cimetidine and ranitidine. The choice between different amine reagents for these syntheses is a multifaceted decision, balancing cost, yield, purity, safety, and environmental impact.
This guide focuses on two such reagents:
-
This compound (MTEA HCl) : A thioether-containing amine.
-
Cysteamine hydrochloride (Cys HCl) : A thiol-containing amine.
We will explore the contexts in which one might be favored over the other in an industrial setting.
Comparative Analysis: this compound vs. Cysteamine Hydrochloride
The selection between MTEA HCl and Cys HCl is not merely a matter of substituting one amine for another. The presence of a protected thiol (as a methyl thioether in MTEA) versus a free thiol (in cysteamine) dictates different reaction strategies and presents distinct advantages and disadvantages.
Physicochemical Properties
A fundamental understanding of the physical and chemical properties of these reagents is the first step in a comparative analysis.
| Property | This compound | Cysteamine Hydrochloride |
| Molecular Formula | C₃H₁₀ClNS | C₂H₈ClNS |
| Molecular Weight | 127.63 g/mol | 113.61 g/mol |
| Appearance | White to off-white crystalline powder | White to almost white powder or crystal[1] |
| Melting Point | ~118-122 °C | ~66-70 °C |
| Solubility | Soluble in water | Soluble in water |
| Key Functional Groups | Primary amine, Thioether | Primary amine, Thiol |
Performance in Large-Scale Synthesis: A Focus on Ranitidine and Cimetidine
Both MTEA HCl and Cys HCl have been utilized in the synthesis of ranitidine and cimetidine, two blockbuster drugs that have been extensively manufactured at a large scale.
Synthesis of Cimetidine:
The synthesis of cimetidine often involves the reaction of a key intermediate with an amine. One patented method for cimetidine synthesis involves the reaction of 4-(halomethyl)-5-methyl-1H-imidazole with cysteamine hydrochloride. This process has been reported to have an overall yield of up to 60%. Another patent describes a process for preparing cimetidine where N-cyano-N'-methyl-N"-(2-mercaptoethyl)guanidine is reacted with 4-halomethyl-5-methyl-lH-imidazole in an aqueous medium, achieving a yield higher than 70%.
Synthesis of Ranitidine:
Using cysteamine hydrochloride often requires in-situ protection of the thiol group or careful control of reaction conditions to prevent side reactions, such as the formation of disulfides. However, it can also be a more direct route in some synthetic strategies.
The use of 2-(Methylthio)ethanamine , with its already protected thiol group, can simplify the synthesis by avoiding the need for a separate protection step and subsequent deprotection. This can lead to a more streamlined process with fewer reaction steps, potentially increasing overall throughput. However, the methylthio group may need to be activated or modified in a later step, depending on the specific synthetic route.
Experimental Data and Protocols
While a direct head-to-head comparison is not available, we can examine representative protocols for syntheses involving these amines to understand the practical considerations.
Illustrative Protocol: Synthesis of a Cimetidine Intermediate using Cysteamine Hydrochloride
This protocol is a generalized representation based on established synthetic routes.
-
Reaction Setup: A solution of 4-(chloromethyl)-5-methylimidazole hydrochloride is prepared in an appropriate solvent, such as isopropanol.
-
Addition of Cysteamine Hydrochloride: Cysteamine hydrochloride is added to the solution, followed by the slow addition of a base (e.g., sodium hydroxide) to neutralize the hydrochloride and facilitate the reaction.
-
Reaction Conditions: The reaction mixture is heated to reflux for several hours and monitored by a suitable analytical technique (e.g., HPLC) until completion.
-
Workup and Isolation: The reaction mixture is cooled, and the product, N-(2-mercaptoethyl)-N'-[(5-methyl-1H-imidazol-4-yl)methyl]guanidine, is isolated by filtration and purified by recrystallization.
Illustrative Protocol: Synthesis of a Ranitidine Intermediate using 2-(Methylthio)ethanamine
This protocol is a generalized representation based on established synthetic routes.
-
Reaction Setup: A solution of N-[2-(methylthio)ethyl]-N'-methyl-2-nitro-1,1-ethenediamine is prepared in a suitable solvent.
-
Coupling Reaction: This intermediate is then reacted with a furan-containing electrophile to construct the full ranitidine side chain.
-
Reaction Conditions: The reaction is typically carried out at an elevated temperature and monitored for completion.
-
Workup and Isolation: The product is isolated through extraction and purified by crystallization.
Diagram: Reagent Selection Workflow
The decision-making process for selecting between MTEA HCl and Cys HCl can be visualized as follows:
Caption: Decision workflow for amine reagent selection.
Cost-Benefit Analysis
A thorough cost-benefit analysis must extend beyond the purchase price of the raw material to include process-related costs.
| Factor | This compound | Cysteamine Hydrochloride | Analysis |
| Bulk Pricing | Limited public data on bulk pricing. Lab-scale quantities are relatively more expensive than Cys HCl.[2][3] | More readily available in bulk. Indicative pricing is in the range of $10-20/kg for industrial quantities.[4] | Cys HCl appears to be more cost-effective on a per-kilogram basis for the raw material. |
| Process Complexity | Potentially fewer steps due to the protected thiol. | May require additional protection/deprotection steps or stricter control of reaction conditions to prevent side reactions. | MTEA HCl could lead to a more streamlined and potentially faster process, which can translate to lower operational costs. |
| Yield and Purity | Dependent on the specific synthesis; a more controlled reaction due to the protected thiol may lead to higher purity. | High yields (up to 95.6% for its own synthesis) and high purity (up to 98.9%) are achievable.[5] | Without direct comparative data, it is difficult to definitively state which reagent provides a better yield and purity profile for a specific target molecule. |
| Waste Management | Waste streams will contain methylated sulfur compounds. | Waste streams will contain thiols and potentially disulfides. | Both require careful waste management. The specific treatment methods will depend on the nature of the sulfur-containing byproducts. |
Safety, Handling, and Environmental Considerations
In large-scale synthesis, the environmental, health, and safety (EHS) profile of a reagent is of paramount importance.
-
2-(Methylthio)ethanamine: This compound is a flammable liquid and vapor. It is corrosive and can cause severe skin and eye burns. It also has a strong, unpleasant odor.[6] Proper handling in a well-ventilated area with appropriate personal protective equipment (PPE) is essential.
-
Cysteamine Hydrochloride: This compound is also a skin and eye irritant. The free thiol group can be readily oxidized, so storage under an inert atmosphere is recommended to maintain purity.
From an environmental perspective, the release of any organosulfur compound into the environment is a concern. The biodegradability and aquatic toxicity of these compounds and their byproducts must be considered. While specific life cycle assessment data for these two reagents in pharmaceutical synthesis is not publicly available, the general principles of green chemistry should be applied to minimize their environmental impact. This includes optimizing reaction efficiency to reduce waste, using greener solvents, and implementing effective waste treatment protocols.
Conclusion and Recommendations
The choice between this compound and cysteamine hydrochloride for large-scale pharmaceutical synthesis is a nuanced decision that depends heavily on the specific synthetic route and the priorities of the manufacturing process.
-
Choose Cysteamine Hydrochloride when:
-
The primary driver is the raw material cost.
-
The synthetic route can tolerate a free thiol or incorporates an efficient in-situ protection strategy.
-
The potential for disulfide formation can be effectively managed.
-
-
Choose this compound when:
-
A more streamlined process with fewer steps is a priority.
-
The avoidance of side reactions associated with a free thiol is critical for achieving high purity.
-
The overall process economics justify a potentially higher raw material cost for a more efficient synthesis.
-
For drug development professionals, it is crucial to perform a thorough process hazard analysis and a preliminary techno-economic evaluation for each viable synthetic route before committing to a specific reagent for large-scale production. This should include small-scale laboratory experiments to generate comparative data on yield, purity, and reaction kinetics.
References
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Carl Roth. (n.d.). Cysteamine hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). Cimetidine. National Center for Biotechnology Information. Retrieved from [Link]
- Synthesis of Cysteamine Hydrochloride by High Pressure Acidolysis of 2-Mercaptothiazoline. (n.d.). Retrieved from a source providing information on the synthesis of cysteamine hydrochloride with high yield and purity.
-
MDPI. (2020). Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. Molecules, 25(24), 5913. [Link]
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MDPI. (2021). Design and Synthesis of Ranitidine Analogs as Multi-Target Directed Ligands for the Treatment of Alzheimer's Disease. International Journal of Molecular Sciences, 22(6), 3120. [Link]
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MDPI. (2018). Preparation and Removal Properties of Cimetidine from Aqueous Solution by Waste Bricks Incorporated with Different Iron Oxides. Materials, 11(10), 1851. [Link]
- A Techno-Economic Comparison of Different Amine Technologies for Carbon Capture from Steel Production Plants. (n.d.).
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IndiaMART. (n.d.). Cysteamine Hydrochloride Powder Pharmaceutical Intermediate. Retrieved from [Link]
- Synthesis of Cysteamine Hydrochloride by High Pressure Acidolysis of 2-Mercaptothiazoline. (n.d.). Retrieved from a source detailing a high-yield synthesis of cysteamine hydrochloride.
- A Techno-Economic Comparison of Different Amine Technologies for Carbon Capture from Steel Production Plants. (n.d.).
-
IARC Publications. (n.d.). Cimetidine. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing cysteamine hydrochloride by alkali hydrolysis.
- Google Patents. (n.d.). Process for the preparation of ranitidine or acid addition salts thereof, and intermediates for this preparation.
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Australian Industrial Chemicals Introduction Scheme (AICIS). (2021). 2-Thiopheneethanol, tetrahydro-2-methyl-5-(1-methylethyl)- – Assessment statement (CA09314). Retrieved from [Link]
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MDPI. (2021). Design and Synthesis of Ranitidine Analogs as Multi-Target Directed Ligands for the Treatment of Alzheimer's Disease. International Journal of Molecular Sciences, 22(6), 3120. [Link]
- Comparative Analysis of the Efficiency Penalty in Power Plants of Different Amine-Based Solvents for CO 2 Capture. (n.d.).
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Zauba. (n.d.). Cysteamine Hydrochloride Imports. Retrieved from [Link]
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Technical Disclosure Commons. (2021). An improved process for the preparation of Cysteamine Bitartrate. Retrieved from [Link]
-
NCBI Bookshelf. (n.d.). Cimetidine. In Pharmaceutical Drugs. National Center for Biotechnology Information. Retrieved from [Link]
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Australian Industrial Chemicals Introduction Scheme (AICIS). (2014). Selected linear polyethyleneamines: Human health tier II assessment. Retrieved from [Link]
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PubMed. (2021). Design and Synthesis of Ranitidine Analogs as Multi-Target Directed Ligands for the Treatment of Alzheimer's Disease. International journal of molecular sciences, 22(6), 3120. [Link]
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-
PMC. (n.d.). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 2-(Methylthio)ethylamine Hydrochloride. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(Methylthio)ethanamine Hydrochloride
Foreword: As researchers and developers, our work with novel compounds like 2-(Methylthio)ethanamine hydrochloride is foundational to scientific advancement. However, our responsibility extends beyond discovery to include the safe and compliant management of these materials throughout their lifecycle. This guide provides a comprehensive, technically-grounded framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are built upon established safety protocols and regulatory standards, reflecting a commitment to a culture of safety and scientific integrity.
Section 1: Core Hazard Profile and Proactive Safety
Understanding the intrinsic hazards of a chemical is the cornerstone of its safe management. This compound and its free base form, 2-(Methylthio)ethylamine, present a multi-faceted risk profile that necessitates stringent handling protocols from acquisition to disposal.
The primary hazards are severe corrosivity to skin and eyes and the flammability of the free base.[1][2] The hydrochloride salt is typically a solid, but its solutions can exhibit the corrosive properties of the amine. The free base form is a flammable liquid with a flash point of 36°C (96.8°F), classifying it as a flammable liquid that requires careful management to avoid ignition sources. Inhalation or ingestion can cause severe chemical burns to the respiratory and gastrointestinal tracts.[2]
Causality of Hazard: The amine functional group contributes to the compound's basicity and corrosivity, readily causing chemical burns upon contact with biological tissues. The methylthio- group and the short ethyl chain contribute to its volatility and the characteristic stench, which, while unpleasant, can serve as an immediate indicator of airborne presence.[1][3]
Table 1: Hazard Identification & Required Personal Protective Equipment (PPE)
| Hazard Classification | Description | Required PPE & Engineering Controls |
| Skin Corrosion/Irritation | Causes severe skin burns and damage upon contact.[1] | Gloves: Wear appropriate protective gloves (e.g., nitrile) to prevent any skin exposure.[2] Clothing: A lab coat or other protective clothing is mandatory to cover all exposed skin.[4] |
| Serious Eye Damage | Poses a high risk of causing serious, irreversible eye damage.[1][5] | Eye Protection: Chemical safety goggles are required. For tasks with a higher splash risk, a face shield should be worn in addition to goggles. |
| Flammability (Free Base) | The free base is a flammable liquid. Vapors can form explosive mixtures with air and travel to an ignition source.[3] | Engineering Controls: Must be handled in a chemical fume hood.[1][2] Work Practices: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment.[2][3] |
| Acute Toxicity / Respiratory Irritation | Inhalation of vapors or mists can cause chemical burns to the respiratory tract.[2][4] | Respiratory Protection: Use only in a chemical fume hood to keep airborne levels low.[2] For emergencies or situations exceeding fume hood capacity, a self-contained breathing apparatus or an appropriate respirator (e.g., type ABEK EN14387 filter) is necessary. |
Section 2: Emergency Response Protocols
Immediate and correct response to an exposure or spill is critical to mitigating harm.
Personnel Exposure
These first aid measures are for immediate application, but all exposures must be followed by a consultation with a physician .[5] Show the Safety Data Sheet (SDS) to the attending medical professional.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical aid.[2]
-
Skin Contact: Take off all contaminated clothing and shoes immediately. Flush the affected skin with plenty of water for at least 15 minutes. Seek immediate medical aid.[2]
-
Inhalation: Move the person to fresh air. If the person is not breathing, provide artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical aid.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical aid.[2][5]
Spill Management
A spill of this compound or its solutions must be treated as a hazardous event.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate & Secure: Immediately alert others in the area. Evacuate non-essential personnel. Remove all sources of ignition (open flames, hot surfaces, sparks).[2][5]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: Wear the full PPE suite as detailed in Table 1, including respiratory protection if necessary.
-
Containment: Prevent the spill from spreading or entering drains.[5]
-
Neutralization & Absorption: For small spills, cover with an inert absorbent material such as vermiculite, sand, or earth.[2][3]
-
Collection: Using non-sparking tools, carefully scoop the absorbed material into a suitable, clearly labeled container for hazardous waste disposal.[2][3]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Disposal: Place the sealed waste container in a designated Satellite Accumulation Area (SAA) for pickup by a licensed waste disposal company.
Section 3: Standard Operating Procedure for Waste Accumulation
The principle of waste prevention should always be the first step; plan experiments to minimize the generation of hazardous byproducts.[6] When waste is unavoidable, it must be managed from the moment of generation in compliance with regulations from bodies like the U.S. Environmental Protection Agency (EPA).[7][8]
Step-by-Step Waste Accumulation Protocol:
-
Container Selection: Use only chemically compatible containers for waste. The original product container can often be used.[7] Do not use metal containers for corrosive waste.[7] Ensure the container is in good condition and has a tightly sealing cap.
-
Labeling: From the moment the first drop of waste is added, the container must be labeled.[7] The label must clearly state "HAZARDOUS WASTE" and list all chemical constituents by name.[7][9]
-
Designate a Satellite Accumulation Area (SAA): The waste container must be stored at or near the point of generation, in a designated SAA that is under the control of the laboratory personnel.[10] This area should be a secondary containment tray within a fume hood or a designated, ventilated cabinet.
-
Keep Containers Closed: Waste containers must be securely closed at all times, except when actively adding waste.[7][9] This prevents the release of vapors and protects against spills.
-
Segregate Waste: Do not mix incompatible waste streams. Collect waste containing this compound separately from other chemical wastes unless they are known to be compatible. Specifically, keep it separate from acids, bases, and strong oxidizing agents.[1]
Section 4: Decision Pathway for Final Disposal
The final disposal of this compound waste is a regulated process that must not be undertaken lightly. Disposing of this chemical down the drain is strictly prohibited.[11] The only acceptable method is through a licensed professional waste disposal service.[5]
The decision-making process for handling different waste streams containing this compound can be visualized as follows:
Diagram Caption: Disposal Pathway for 2-(Methylthio)ethanamine HCl Waste.
Disposal Methodology: The universally recommended and required disposal route is through a licensed hazardous waste management company.[5] This ensures the material is handled in compliance with all regulations. The preferred method of destruction for this type of organic amine waste is high-temperature incineration in a facility equipped with an afterburner and a scrubber to neutralize harmful combustion products like nitrogen oxides and sulfur oxides.[1][5]
Section 5: Decontamination of Equipment
All non-disposable labware and equipment that comes into contact with this compound must be thoroughly decontaminated.
Step-by-Step Decontamination Protocol:
-
Pre-rinse: Under a chemical fume hood, rinse the equipment with a suitable organic solvent (e.g., ethanol or acetone) to remove the bulk of the chemical residue. This rinse solvent must be collected as hazardous waste.
-
Wash: Wash the equipment thoroughly with soap and hot water.
-
Final Rinse: Rinse with deionized water.
-
Drying: Allow the equipment to dry completely before reuse or storage.
-
Surface Cleaning: Wipe down any contaminated bench surfaces or fume hood sashes using the same procedure, collecting all wipes as solid hazardous waste.
By adhering to these rigorous procedures, you contribute to a safe and responsible research environment, upholding the highest standards of scientific practice.
References
-
Material Safety Data Sheet - 2-(Methylthio)ethylamine, 95+% - Cole-Parmer. (n.d.). Retrieved from [Link] [Link provided is a general landing page, specific SDS would be located here]
-
Guidelines: Handling and Disposal of Chemicals - Purdue Engineering. (n.d.). Retrieved from [Link]
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Hazardous Waste - EHSO Manual 2025-2026. (n.d.). Retrieved from [Link]
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Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry. (n.d.). Retrieved from [Link]
-
Management of Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania. (n.d.). Retrieved from [Link]
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Chemical Waste | Environmental Health & Safety (EHS). (n.d.). Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 2-(Methylthio)ethanamine Hydrochloride
As researchers and drug development professionals, our work necessitates the handling of a diverse array of chemical compounds. Among these, reagents like 2-(Methylthio)ethanamine hydrochloride and its free base form, 2-(Methylthio)ethylamine, demand a heightened level of awareness and stringent adherence to safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for understanding the "why" behind each procedural step. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research.
Understanding the Core Hazards
This compound is a corrosive and flammable compound, presenting a dual threat that dictates our handling procedures.[1][2][3] The primary dangers associated with this chemical are:
-
Severe Corrosivity : It can cause severe burns to the skin and serious eye damage upon contact.[2][4][5] Inhalation may lead to chemical burns in the respiratory tract.[4]
-
Flammability : The compound is a flammable liquid and its vapors can form explosive mixtures with air.[1][2][3] Vapors may travel to an ignition source and flash back.[1]
-
Air Sensitivity : This chemical is sensitive to air and should be stored under an inert atmosphere.[2][3][4]
-
Stench : The compound is noted for its unpleasant odor.[1][3]
These hazards necessitate a multi-faceted approach to safety, encompassing engineering controls, personal protective equipment, and meticulous handling and disposal techniques.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable when working with this compound. The rationale for each piece of equipment is directly linked to the chemical's hazardous properties.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles and a face shield (minimum 8-inch).[5] | Protects against splashes that can cause severe eye burns and serious eye damage.[2][5] |
| Hand Protection | Compatible chemical-resistant gloves. | Prevents skin contact which can lead to severe burns.[2][4] Gloves should be inspected before use and removed carefully to avoid contaminating the skin.[6] |
| Body Protection | A lab coat or other appropriate protective clothing. | Provides a barrier against accidental spills and splashes on the body.[1][4][6] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator.[1][4] | To be used if exposure limits are exceeded or if irritation is experienced, to prevent inhalation of harmful vapors that can cause respiratory tract burns.[4] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures that safety is maintained at every stage of the workflow.
Receiving and Storage
Upon receiving this compound, it should be immediately moved to a designated storage area.
-
Storage Location : Store in a cool, dry, and well-ventilated place away from sources of ignition.[1][4][5] The storage area should be a flammables-area.[4]
-
Container Integrity : Keep the container tightly closed to prevent the escape of vapors and exposure to air.[2][3][4]
-
Inert Atmosphere : Store under an inert atmosphere, such as nitrogen or argon, due to its air sensitivity.[2][3][4]
-
Incompatibilities : Keep away from acids, bases, and oxidizing agents.[1]
Handling and Use
All work with this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][4]
Step-by-Step Handling Protocol:
-
Preparation : Before starting, ensure that an eyewash station and a safety shower are readily accessible.[1][4]
-
Equipment : Use spark-proof tools and explosion-proof equipment to prevent ignition of flammable vapors.[1][2][4]
-
Dispensing : When transferring the liquid, ground and bond the container and receiving equipment to prevent static discharge.[1][2]
-
Personal Hygiene : Wash hands and any exposed skin thoroughly after handling.[1][2] Do not eat, drink, or smoke in the work area.[6]
-
Avoidance : Do not breathe the dust, vapor, mist, or gas.[4] Avoid contact with eyes, skin, and clothing.[4][6]
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuation : Evacuate personnel from the immediate area.[5]
-
Ventilation : Ensure adequate ventilation.
-
Containment : Absorb the spill with an inert material such as vermiculite, sand, or earth.[4]
-
Collection : Use a spark-proof tool to collect the absorbed material and place it in a suitable, closed container for disposal.[1][4]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical final step.
-
Waste Collection : Collect surplus and non-recyclable solutions in a designated, labeled waste container.
-
Professional Disposal : Dispose of the waste through a licensed professional waste disposal service.[5] The material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Container Disposal : Dispose of the container as unused product unless thoroughly cleaned.[5]
-
Environmental Protection : Do not allow the product to enter drains.[5][6]
Workflow Visualization
The following diagram illustrates the key stages and decision points for the safe handling and disposal of this compound.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

